molecular formula C9H9BN2O3 B1519965 (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid CAS No. 913835-70-8

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Cat. No.: B1519965
CAS No.: 913835-70-8
M. Wt: 203.99 g/mol
InChI Key: SPSKFVHUUJWUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H9BN2O3 and its molecular weight is 203.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSKFVHUUJWUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NN=C(O2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657152
Record name [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-70-8
Record name (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2][3] The utility of this reaction is fundamentally dependent on the availability of diverse and functionalized boronic acids and their derivatives. This compound (CAS No: 913835-70-8) has emerged as a particularly valuable building block. Its rigid, heteroaromatic 1,3,4-oxadiazole motif offers a unique combination of properties: it can act as a bioisostere for ester and amide groups, engage in hydrogen bonding, and contribute to the desirable pharmacokinetic profiles of drug candidates.[4]

This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify the selection of reagents and conditions, and present a self-validating workflow designed for reproducibility and scalability.

Retrosynthetic Strategy and Pathway Selection

Two primary retrosynthetic disconnections are logical for the target molecule. The choice of pathway is critical and is dictated by functional group tolerance and the robustness of the key chemical transformations.

G cluster_A Pathway A: Borylation as Final Step Target This compound A_Intermediate 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole Target->A_Intermediate Miyaura Borylation B_Intermediate 4-Carboxyphenylboronic Acid (or pinacol ester) Target->B_Intermediate Oxadiazole Formation A_SM 4-Bromobenzoic Acid + Acetic Hydrazide A_Intermediate->A_SM Oxadiazole Formation B_SM 4-Bromotoluene (for boronic acid synthesis) B_Intermediate->B_SM Borylation / Oxidation Caption Fig 1. Retrosynthetic analysis of the target molecule.

Caption: Fig 1. Retrosynthetic analysis of the target molecule.

While both pathways are viable, Pathway A is selected for this guide. The rationale is twofold:

  • Robustness: The Miyaura borylation is exceptionally tolerant of a wide array of functional groups, including heterocycles like 1,3,4-oxadiazoles.[5][6] Performing this step last minimizes the risk of degrading a sensitive boronic acid moiety during the potentially harsh conditions of oxadiazole ring formation (e.g., strong acids or high temperatures).

  • Precursor Availability: Halogenated aromatics, such as 4-bromobenzoic acid, are often more commercially available and cost-effective than their corresponding boronic acid counterparts.

This guide will therefore focus on the synthesis of the aryl bromide precursor followed by its conversion to the target boronic acid.

Part 1: Synthesis of the Key Precursor: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

The formation of the 1,3,4-oxadiazole ring is a classic cyclodehydration reaction. The process begins with the formation of a diacylhydrazine intermediate, which is then cyclized.

Step 1.1: Synthesis of N'-Acetyl-4-bromobenzohydrazide

The initial step involves the reaction of 4-bromobenzohydrazide with an acetylating agent. While one could start from 4-bromobenzoic acid and hydrazine, 4-bromobenzohydrazide is readily available.

  • Procedure:

    • To a solution of 4-bromobenzohydrazide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting hydrazide is consumed.

    • Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N'-acetyl-4-bromobenzohydrazide, which is often pure enough for the next step.

Step 1.2: Cyclodehydration to form 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

This is the critical ring-forming step. The choice of dehydrating agent is key to achieving a high yield. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[7]

  • Experimental Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • Place the crude N'-acetyl-4-bromobenzohydrazide (1.0 eq) in a round-bottom flask.

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) at room temperature.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC.

    • After cooling to room temperature, the excess POCl₃ must be quenched. This is the most hazardous part of the procedure. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • A precipitate will form. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting solid is 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole.

Part 2: Palladium-Catalyzed Miyaura Borylation

This step converts the aryl bromide into the corresponding boronic acid pinacol ester. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8]

Scientific Rationale: Controlling the Catalytic Cycle

The success of the Miyaura borylation hinges on precise control of the reaction conditions to favor the formation of the C-B bond over competing side reactions.[5]

  • Catalyst System: A combination of a palladium source, such as PdCl₂(dppf) or Pd(dba)₂, and a phosphine ligand is typically used.[9] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable solid that is easy to handle, and the resulting pinacol esters are generally stable to chromatography, allowing for straightforward purification.[5]

  • The Critical Role of the Base: The choice of base is arguably the most crucial parameter. A mild base, such as potassium acetate (KOAc), is essential.[6] Its role is to facilitate the transmetalation step by forming a palladium-acetate complex, which is more reactive towards the diboron reagent than the corresponding palladium-halide complex.[5] Using a strong base (e.g., K₂CO₃ or K₃PO₄ in the presence of water) can lead to in-situ hydrolysis of the newly formed boronate ester to a boronic acid, which can then participate in a Suzuki coupling with the starting aryl bromide, leading to unwanted homocoupled biaryl impurities.

Detailed Protocol for Borylation

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Charge flask with: - 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (1.0 eq) - Bis(pinacolato)diboron (1.1-1.5 eq) - Potassium Acetate (KOAc, 3.0 eq) - PdCl₂(dppf) (0.03 eq) B Evacuate and backfill flask with Argon or Nitrogen (3x) A->B C Add anhydrous solvent (e.g., Dioxane or DMSO) B->C D Heat reaction mixture to 80-90 °C C->D E Monitor by TLC or LC-MS (typically 4-16 h) D->E F Cool to room temperature E->F G Dilute with Ethyl Acetate and filter through Celite F->G H Wash filtrate with water and brine G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography (Hexanes/Ethyl Acetate) I->J K Obtain pure 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester J->K Caption Fig 2. Experimental workflow for the Miyaura borylation step.

Caption: Fig 2. Experimental workflow for the Miyaura borylation step.

Quantitative Data Summary
ReagentM.W. ( g/mol )EquivalentsTypical Amount (for 1 mmol scale)
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole239.061.0239 mg
Bis(pinacolato)diboron (B₂pin₂)253.941.2305 mg
Potassium Acetate (KOAc)98.143.0294 mg
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))731.740.0322 mg
1,4-Dioxane (Anhydrous)--5-10 mL

Part 3: Final Hydrolysis to the Boronic Acid

The pinacol ester is a stable, isolable intermediate that can be used directly in many subsequent Suzuki coupling reactions.[5] However, for applications requiring the free boronic acid, a simple hydrolysis step is necessary.

  • Procedure:

    • Dissolve the purified 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester (1.0 eq) in a solvent mixture, such as acetone/water or THF/water.

    • Add an acid catalyst, such as 2M HCl or 5% acetic acid.[10]

    • Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by observing the precipitation of the boronic acid or by LC-MS.

    • If a precipitate forms, it can be collected by filtration, washed with cold water and a non-polar solvent (like hexanes), and dried under vacuum.

    • Alternatively, the product can be extracted into an organic solvent like ethyl acetate, dried, and concentrated to yield the final this compound.

Conclusion

The described two-part synthetic strategy, culminating in a palladium-catalyzed Miyaura borylation, represents a robust and reliable method for the preparation of this compound. By understanding the rationale behind the choice of reagents and conditions—particularly the critical role of the mild base in the borylation step—researchers can confidently reproduce and scale this procedure. The resulting product is a high-value chemical intermediate, poised for use in the discovery and development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Physicochemical Properties of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The convergence of a phenylboronic acid moiety and a 1,3,4-oxadiazole ring within a single molecular entity, as exemplified by (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, presents a compelling scaffold for modern drug discovery. The boronic acid group, a versatile synthetic handle and a unique pharmacophore, coupled with the metabolically stable and pharmacologically active 1,3,4-oxadiazole core, offers a rich landscape for therapeutic innovation. This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering insights into its synthesis, analytical characterization, and potential applications, thereby empowering researchers to unlock its full potential in the development of novel therapeutics.

Molecular Architecture and Intrinsic Properties

This compound is a small molecule characterized by a central phenyl ring substituted with a boronic acid group [-B(OH)₂] and a 5-methyl-1,3,4-oxadiazol-2-yl moiety. This unique arrangement of functional groups dictates its chemical behavior and biological interactions.

Table 1: Core Molecular and Physical Properties

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 913835-70-8--INVALID-LINK--
Molecular Formula C₉H₉BN₂O₃--INVALID-LINK--
Molecular Weight 204.00 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity Typically ≥98%--INVALID-LINK--
Storage Conditions Inert atmosphere, 2-8°C--INVALID-LINK--

Physicochemical Characteristics: A Deeper Dive

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively published, we can infer key characteristics based on the known properties of its constituent functional groups and related analogs.

Acidity (pKa)
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's ability to cross biological membranes. The presence of the polar boronic acid and oxadiazole groups suggests a degree of hydrophilicity. However, the aromatic phenyl ring and the methyl group contribute to its lipophilic character. A precise experimental LogP value is not available, but computational models can provide estimations. The balance between hydrophilic and lipophilic properties is a key consideration in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Solubility

The aqueous solubility of boronic acids can be complex and is often pH-dependent. Generally, arylboronic acids exhibit low to moderate solubility in water. The presence of the polar 1,3,4-oxadiazole ring may enhance aqueous solubility compared to simple phenylboronic acid. Solubility in organic solvents is also a critical parameter for synthetic manipulations and formulation development.

Melting Point

The melting point of a solid compound provides an indication of its purity and the strength of its crystal lattice. While a specific melting point for this compound is not consistently reported across suppliers, it is expected to be a solid with a relatively high melting point, typical for crystalline organic compounds of its size and polarity.

Crystal Structure

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available literature. Analysis of the crystal structures of similar arylboronic acids reveals that they often form hydrogen-bonded dimers or extended networks in the solid state through their boronic acid functionalities. Such structural information is invaluable for understanding solid-state properties, polymorphism, and for computational modeling studies.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established synthetic routes for 1,3,4-oxadiazole-containing boronic acids.[2] A common strategy involves the formation of the 1,3,4-oxadiazole ring from a precursor already containing the boronic acid or a boronic ester moiety.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product 4-Formylphenylboronic acid 4-Formylphenylboronic acid Hydrazone Formation Hydrazone Formation 4-Formylphenylboronic acid->Hydrazone Formation Acetic hydrazide Acetic hydrazide Acetic hydrazide->Hydrazone Formation Oxidative Cyclization Oxidative Cyclization Hydrazone Formation->Oxidative Cyclization Intermediate Hydrazone Target Molecule This compound Oxidative Cyclization->Target Molecule Dehydrating Agent

Figure 1. A generalized synthetic workflow for the preparation of the target molecule.

Illustrative Synthetic Protocol

A plausible synthetic route involves the condensation of 4-formylphenylboronic acid with acetic hydrazide to form the corresponding hydrazone. Subsequent oxidative cyclization of the hydrazone, using a suitable dehydrating agent such as phosphorus oxychloride or polyphosphoric acid, would yield the desired 2,5-disubstituted 1,3,4-oxadiazole.[3][4]

Step 1: Hydrazone Formation

  • Dissolve 4-formylphenylboronic acid in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of acetic hydrazide.

  • Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the hydrazone intermediate, typically by filtration or evaporation of the solvent.

Step 2: Oxidative Cyclization

  • To the isolated hydrazone, add a dehydrating agent (e.g., phosphorus oxychloride) cautiously under anhydrous conditions.

  • Heat the mixture at an appropriate temperature to effect cyclization.

  • After the reaction is complete, carefully quench the reaction mixture with ice-water.

  • Neutralize the solution and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the para-substituted phenyl ring (typically two doublets), a singlet for the methyl group on the oxadiazole ring, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of both the boronic acid and the oxadiazole substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the methyl group, and the two carbons of the 1,3,4-oxadiazole ring.[5] The carbon attached to the boron atom will exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecular ion peak [M+H]⁺ or [M-H]⁻ would be expected. The fragmentation pattern can provide further structural information.[6][7] The fragmentation of phenylboronic acids can be complex, often involving the loss of water and other neutral fragments.[8]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of boronic acids and for reaction monitoring.[1] A suitable method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., containing formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[9][10] Detection is typically achieved using a UV detector, as the aromatic system of the molecule will absorb in the UV region.

Analytical_Workflow cluster_synthesis_purification Synthesis & Purification cluster_characterization Structural Characterization & Purity Crude Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Crude Product->NMR Structural Elucidation MS Mass Spectrometry Crude Product->MS Molecular Weight Confirmation HPLC HPLC Analysis Crude Product->HPLC Purity Assessment

Figure 2. A typical analytical workflow for the characterization of the target molecule.

Applications in Drug Discovery and Beyond

The unique combination of a phenylboronic acid and a 1,3,4-oxadiazole moiety positions this molecule as a highly attractive building block in medicinal chemistry.

The Phenylboronic Acid Moiety: A Versatile Player

Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[11] This allows for the facile introduction of the (5-methyl-1,3,4-oxadiazol-2-yl)phenyl group into a wide array of complex molecules. Furthermore, the boronic acid itself can act as a pharmacophore, forming reversible covalent bonds with diols present in biological macromolecules such as sugars and glycoproteins.[12] This property is exploited in the design of sensors and targeted drug delivery systems.[13][14][15]

The 1,3,4-Oxadiazole Ring: A Privileged Heterocycle

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[16] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][17] The methyl group at the 5-position of the oxadiazole ring can also be a site for metabolic modification or can be varied to modulate the compound's properties.

Potential Therapeutic Applications

Given the pharmacological profiles of its constituent parts, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Oncology: The ability of phenylboronic acids to target sialic acids, which are often overexpressed on the surface of cancer cells, makes them attractive for developing targeted cancer therapies.[12]

  • Infectious Diseases: The 1,3,4-oxadiazole core is a well-established scaffold in the design of antibacterial and antifungal agents.[3]

  • Inflammatory Diseases: Numerous 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory activity.[3]

Conclusion and Future Perspectives

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Its unique physicochemical properties, stemming from the synergistic combination of a boronic acid and an oxadiazole heterocycle, provide a solid foundation for the development of novel therapeutic agents. While a comprehensive experimental characterization of this specific molecule is still emerging, the wealth of knowledge surrounding its constituent functional groups provides a strong predictive framework for its behavior. Future research should focus on the detailed experimental determination of its physicochemical parameters, the exploration of its biological activities across various disease models, and the expansion of its synthetic utility in the creation of diverse chemical libraries. As our understanding of this promising scaffold deepens, so too will its potential to contribute to the next generation of innovative medicines.

References

An In-depth Technical Guide to (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid (CAS 913835-70-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, identified by the CAS number 913835-70-8, is a specialized organic compound that has garnered interest in the field of medicinal chemistry and materials science. Its unique bifunctional nature, incorporating a reactive boronic acid moiety and a stable 1,3,4-oxadiazole heterocycle, renders it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key characterization data, underpinned by established synthetic principles and analytical methodologies. As a Senior Application Scientist, the ensuing discussion is framed not merely as a recitation of facts, but as a practical guide for fellow researchers, emphasizing the rationale behind its synthesis and characterization.

Core Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its structural and fundamental physical properties.

Molecular Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 913835-70-8

  • Molecular Formula: C₉H₉BN₂O₃

  • Molecular Weight: 203.99 g/mol

  • InChI Key: SPSKFVHUUJWUPB-UHFFFAOYSA-N

The molecule's structure features a central phenyl ring substituted at the 1 and 4 positions. One substituent is the boronic acid group [-B(OH)₂], a cornerstone of Suzuki-Miyaura cross-coupling reactions. The other is a 5-methyl-1,3,4-oxadiazol-2-yl ring, a heterocyclic system known for its metabolic stability and ability to participate in hydrogen bonding, often employed as a bioisostere for ester and amide functionalities in drug design.

Physicochemical Data Summary

A compilation of its key physicochemical properties is presented in Table 1, providing a snapshot for laboratory use.

PropertyValueSource
Physical Form Solid--INVALID-LINK--
Purity Typically ≥98%--INVALID-LINK--
Storage Temperature Inert atmosphere, 2-8°C--INVALID-LINK--
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)--INVALID-LINK--

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes, primarily building upon established methodologies for the formation of 1,3,4-oxadiazoles and the introduction of boronic acid functionalities. A logical and commonly employed synthetic strategy is depicted below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Oxadiazole Formation cluster_3 Borylation A 4-Bromobenzoyl chloride C N'-Acetyl-4-bromobenzohydrazide A->C Acylation B Acetic hydrazide B->C D 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole C->D Dehydrative Cyclization (e.g., POCl₃) E This compound D->E Miyaura Borylation (Bis(pinacolato)diboron, Pd catalyst, base)

Caption: A plausible synthetic workflow for CAS 913835-70-8.

Step-by-Step Synthetic Protocol

The following protocol is a representative, field-proven method for synthesizing related 1,3,4-oxadiazole-containing boronic acids.

Step 1: Synthesis of N'-Acetyl-4-bromobenzohydrazide (Intermediate C)

  • To a stirred solution of acetic hydrazide in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, slowly add 4-bromobenzoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (Intermediate D)

  • To the N'-acetyl-4-bromobenzohydrazide from the previous step, add an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxadiazole.

  • Purify by column chromatography.

Step 3: Synthesis of this compound (Final Product E)

  • In a reaction vessel, combine 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous solvent (e.g., dioxane).

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.

  • Concentrate the filtrate and purify the resulting pinacol boronate ester by column chromatography.

  • Hydrolyze the pinacol ester to the boronic acid using an acidic workup (e.g., aqueous HCl) or by treatment with a boronic acid scavenger.

  • Isolate the final product by filtration or extraction and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are representative of what is expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid. The aromatic protons on the phenyl ring would likely appear as two doublets in the range of δ 7.5-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The methyl protons on the oxadiazole ring would present as a singlet around δ 2.5 ppm. The boronic acid protons are often broad and may be exchangeable with D₂O, appearing in a wide range depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would corroborate the structure by showing signals for all nine carbon atoms. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-150 ppm). The two carbons of the oxadiazole ring would have distinct chemical shifts, typically in the range of δ 150-165 ppm. The methyl carbon would appear upfield, around δ 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion [M+H]⁺ would be expected, confirming the elemental composition. For C₉H₉BN₂O₃, the calculated exact mass is approximately 204.0706.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic IR Absorptions:

    • O-H stretch (boronic acid): A broad band in the region of 3200-3600 cm⁻¹.

    • C=N stretch (oxadiazole): A sharp absorption around 1600-1650 cm⁻¹.

    • C-O-C stretch (oxadiazole): Absorptions in the 1000-1300 cm⁻¹ region.

    • B-O stretch: A strong band typically observed around 1300-1400 cm⁻¹.

    • Aromatic C-H stretch: Above 3000 cm⁻¹.

Applications and Future Perspectives

This compound is primarily utilized as a synthetic intermediate. Its value lies in its ability to be incorporated into larger molecules through reactions of the boronic acid group, most notably the Suzuki-Miyaura cross-coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.

The presence of the 1,3,4-oxadiazole ring imparts desirable properties to the final products, such as improved metabolic stability and the potential for specific interactions with biological targets. Consequently, this building block is of significant interest in the discovery of new therapeutic agents and the development of novel organic materials.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of this compound (CAS 913835-70-8). By understanding its fundamental properties and the rationale behind its preparation and analysis, researchers are better equipped to utilize this versatile compound in their synthetic endeavors, paving the way for innovations in drug discovery and materials science.

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectra of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and other transformations necessitates a thorough understanding of its structural and electronic properties.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of this compound in solution. This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹¹B NMR spectra of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into predicted chemical shifts, coupling constants, and the influence of the molecular structure on the spectral features. This document also outlines detailed protocols for sample preparation and data acquisition to ensure high-quality, reproducible NMR data.

Introduction: Significance and Structural Features

This compound, with the chemical formula C₉H₉BN₂O₃, belongs to a versatile class of compounds that integrate a phenylboronic acid moiety with a 1,3,4-oxadiazole heterocycle. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups and is known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design.[4] The phenylboronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a fundamental tool for creating carbon-carbon bonds in the synthesis of complex organic molecules, including many pharmaceuticals.[1][3]

The unique arrangement of a methyl group and a substituted phenyl ring on the 1,3,4-oxadiazole core, combined with the reactive boronic acid functionality, makes this molecule a highly valuable building block. A detailed understanding of its NMR spectra is crucial for identity confirmation, purity assessment, and for monitoring its transformations in chemical reactions.

Predicted NMR Spectra: A Structural Analysis

A detailed prediction of the ¹H, ¹³C, and ¹¹B NMR spectra is essential for accurate interpretation. These predictions are based on the analysis of substituent effects and data from structurally related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl protons and the aromatic protons of the phenyl ring. The boronic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

  • Methyl Protons (-CH₃): A sharp singlet is anticipated for the three equivalent protons of the methyl group attached to the oxadiazole ring. Its chemical shift is expected in the range of δ 2.5-2.7 ppm . This downfield shift, compared to a typical aliphatic methyl group, is due to the deshielding effect of the adjacent heterocyclic ring.

  • Aromatic Protons (Phenyl Ring): The 1,4-disubstituted (para) phenyl ring will give rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets.

    • Protons ortho to the oxadiazole group (H-2', H-6'): These protons are expected to resonate further downfield due to the electron-withdrawing nature of the 1,3,4-oxadiazole ring. A doublet is predicted in the range of δ 7.9-8.1 ppm .

    • Protons ortho to the boronic acid group (H-3', H-5'): These protons will also form a doublet, typically upfield relative to their counterparts, in the region of δ 7.8-8.0 ppm . The coupling constant (J) for both doublets is expected to be in the range of 8-9 Hz, which is typical for ortho-coupling in benzene rings.

  • Boronic Acid Protons (-B(OH)₂): The two protons of the hydroxyl groups on the boron atom are acidic and undergo rapid exchange. This usually results in a broad singlet, which can appear over a wide chemical shift range and is often not observed, or its integration may be unreliable.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
Methyl Carbon (-CH₃) 10-15Typical range for a methyl group attached to an sp²-hybridized carbon.
Oxadiazole C2 163-166Highly deshielded due to attachment to two nitrogen atoms and the phenyl ring.
Oxadiazole C5 160-163Deshielded due to attachment to nitrogen and oxygen atoms and the methyl group.
Phenyl C1' (ipso to oxadiazole) 125-128Quaternary carbon, often with lower intensity.
Phenyl C2', C6' 127-130Aromatic CH carbons adjacent to the electron-withdrawing oxadiazole.
Phenyl C3', C5' 134-137Aromatic CH carbons adjacent to the boronic acid group.
Phenyl C4' (ipso to boronic acid) 130-135Quaternary carbon attached to boron; its signal can be broad due to quadrupolar relaxation of the boron nucleus.
Predicted ¹¹B NMR Spectrum

¹¹B NMR spectroscopy is a powerful tool for characterizing boronic acids and their derivatives.[5][6][7]

  • For this compound, a single, relatively broad signal is expected in the ¹¹B NMR spectrum. The chemical shift will be indicative of the trigonal planar (sp² hybridized) boron center. The anticipated chemical shift is in the range of δ 28-32 ppm . The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Experimental Protocols: Acquiring High-Quality NMR Data

The quality of NMR data is paramount for accurate structural elucidation. The following protocols are designed to yield high-resolution spectra.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar compounds like boronic acids. It also helps in observing the exchangeable protons of the boronic acid group. Deuterated chloroform (CDCl₃) can also be used, but solubility might be lower.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Instrument Parameters
  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • ¹¹B NMR:

    • Spectrometer Frequency: 128 MHz or higher.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 1024 scans are typically adequate.

    • Relaxation Delay (d1): 0.1-0.5 seconds.

Data Interpretation and Structural Confirmation

Assigning the ¹H NMR Spectrum

A systematic approach is key to assigning the proton signals.

  • Identify the Methyl Singlet: The sharp singlet around δ 2.5-2.7 ppm is unambiguously assigned to the -CH₃ group.

  • Analyze the Aromatic Region: The two doublets in the δ 7.8-8.1 ppm region correspond to the phenyl protons. 2D NMR techniques like COSY (Correlation Spectroscopy) can confirm the coupling between these protons.

  • Advanced 2D NMR: For unequivocal assignment, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable. Correlations from the methyl protons to the C5 of the oxadiazole ring, and from the aromatic protons to their respective and neighboring carbons, will solidify the assignments.

Visualizing Structural Connectivity

A workflow for spectral assignment can be visualized as follows:

G cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data cluster_2D 2D NMR Correlation H_Me Methyl Singlet (δ ~2.6 ppm) HMBC HMBC H_Me->HMBC ³J H_Ar1 Aromatic Doublet 1 (δ ~8.0 ppm) H_Ar1->HMBC ²J, ³J H_Ar2 Aromatic Doublet 2 (δ ~7.9 ppm) H_Ar2->HMBC ²J, ³J C_Me Methyl Carbon (δ ~12 ppm) C_Oxa Oxadiazole Carbons (δ ~160-165 ppm) C_Ar Aromatic Carbons (δ ~125-137 ppm) HMBC->C_Oxa C5 HMBC->C_Ar

Caption: HMBC correlation workflow for assigning key signals.

Molecular Structure with Numbering

For clarity in NMR assignments, a standardized numbering scheme is essential.

Caption: Structure of this compound with atom numbering.

Conclusion

The NMR spectra of this compound provide a definitive fingerprint of its molecular structure. A thorough understanding of the ¹H, ¹³C, and ¹¹B NMR data is indispensable for chemists working with this important building block. By following the outlined predictive analysis and experimental protocols, researchers can confidently verify the identity and purity of their material, paving the way for its successful application in synthesis and drug discovery. The interplay of the electron-withdrawing 1,3,4-oxadiazole ring and the versatile boronic acid functionality creates a unique electronic environment, which is clearly reflected in the NMR chemical shifts and coupling patterns.

References

mass spectrometry data for (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a key building block in medicinal chemistry and drug development. As direct mass spectrometry data for this specific compound is not widely published, this document synthesizes established principles from the analysis of arylboronic acids and 1,3,4-oxadiazole derivatives to construct a robust, predictive analytical framework. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to characterize, quantify, or assess the purity of this molecule and its analogues.

Introduction: The Analytical Imperative

This compound is a bifunctional organic molecule featuring a phenylboronic acid moiety and a 5-methyl-1,3,4-oxadiazole heterocycle. Its utility primarily lies in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[1][2] The purity and stability of such reagents are paramount, as impurities can directly impact reaction yields and introduce downstream purification challenges. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the requisite sensitivity and specificity for this analytical challenge.[3]

This guide focuses on electrospray ionization (ESI), the most common ionization technique for LC-MS, and details the expected ionization behavior, in-source phenomena, and collision-induced dissociation (CID) fragmentation pathways.

Foundational Principles: Ionization and In-Source Behavior

The chemical nature of the boronic acid group dictates the optimal ionization strategy. Boronic acids are acidic and readily deprotonate, making them exceptionally well-suited for analysis in negative ion mode ESI .

The Rationale for Negative Ion Mode Electrospray Ionization (ESI)

The primary rationale for selecting negative ion mode is the superior ionization efficiency of the boronic acid functional group. It readily loses a proton to form a stable [M-H]⁻ anion. This process is highly favorable and results in a strong signal with low background, which is essential for achieving low limits of detection (LOD).[4][5] While positive mode analysis may yield sodium adducts ([M+Na]⁺), the sensitivity is typically lower, and the formation of such adducts is less consistent than deprotonation.[6]

Managing In-Source Complexity: Dehydration and Boroxines

A critical consideration in the analysis of boronic acids is their propensity to undergo dehydration in the gas phase or heated ESI sources to form cyclic trimeric anhydrides known as boroxines.[7][8] This can complicate the MS1 spectrum by introducing an ion corresponding to the trimer.

Mitigation Strategies:

  • Source Temperature: Keep the ESI source temperature as low as possible while still achieving efficient desolvation.

  • Declustering Potential/Fragmentor Voltage: Minimize the declustering potential (or equivalent voltage) to reduce in-source fragmentation (ISF) and dehydration reactions.[9][10] While some ISF can be useful for structural confirmation, excessive energy leads to the loss of the molecular ion.[10][11]

Experimental Protocol: A Validated LC-MS/MS Workflow

This section outlines a detailed, step-by-step methodology for the analysis of the target compound. The workflow is designed as a self-validating system, ensuring robustness and reproducibility.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry p1 1. Prepare Stock Solution Dissolve compound in Methanol (e.g., 1 mg/mL) p2 2. Create Working Solution Dilute stock in 50:50 Acetonitrile/Water p1->p2 Dilution lc1 3. HPLC System ACQUITY UPLC I-Class or equivalent p2->lc1 Injection lc2 4. Column BEH C18, 1.7 µm, 2.1 x 50 mm lc3 5. Mobile Phase A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid lc4 6. Gradient Elution Start at 5% B, ramp to 95% B lc5 7. Flow Rate & Temp 0.4 mL/min, 40°C ms1 8. Mass Spectrometer Xevo TQ-S or high-resolution Q-TOF/Orbitrap lc5->ms1 Eluent Transfer ms2 9. Ionization Mode ESI Negative ms3 10. MS1 Scan Scan for [M-H]⁻ at m/z 203.06 ms4 11. MS/MS Analysis Isolate m/z 203.06 and fragment using Collision-Induced Dissociation (CID) caption Figure 1. LC-MS/MS Experimental Workflow.

Caption: Figure 1. A comprehensive workflow for the analysis of this compound.

Protocol Details:
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions using a mixture of 50:50 (v/v) acetonitrile/water to prepare calibration standards or a working solution for infusion (e.g., 1-10 µg/mL).[4]

  • Liquid Chromatography (for LC-MS):

    • Column: A reverse-phase column, such as an Acquity BEH C18, provides excellent retention and peak shape for this type of aromatic compound.[7]

    • Mobile Phase: Use 10 mM ammonium acetate in water (A) and acetonitrile (B). Ammonium acetate helps to maintain a consistent pH and can improve peak shape.[7]

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. This ensures the elution of the target compound and any potential impurities.

    • Flow Rate: 0.3–0.5 mL/min.

    • Column Temperature: 40°C to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: ~2.5-3.0 kV.

    • Source and Desolvation Temperatures: Optimize to minimize dehydration; start with a source temperature of ~120-140°C and a desolvation temperature of ~350-450°C.

    • Full Scan (MS1): Scan a mass range that includes the expected molecular ion (e.g., m/z 50-400).

    • Tandem MS (MS/MS): Use collision-induced dissociation (CID) with argon as the collision gas.[12] The collision energy should be ramped (e.g., 10-40 eV) to observe a full profile of fragment ions.

Predicted Mass Spectra and Fragmentation Analysis

The true power of mass spectrometry lies in the structural information gleaned from fragmentation. Based on the known fragmentation patterns of its constituent moieties, we can predict the tandem mass spectrum of the target compound.

Compound Property Value
Molecular Formula C₉H₉BN₂O₃
Monoisotopic Mass 204.0655 Da
Predicted Precursor Ion (ESI-) [M-H]⁻
Predicted Precursor m/z 203.0577
MS1 Spectrum: The Precursor Ion

In a full scan MS1 spectrum under negative ESI conditions, the base peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 203.0577 . The characteristic isotopic pattern of boron (¹⁰B at ~20% abundance and ¹¹B at ~80%) should be observable in high-resolution instruments, providing a key diagnostic feature.

MS/MS Spectrum: Collision-Induced Dissociation (CID) of m/z 203.0577

Upon isolation and fragmentation, the precursor ion will likely follow several distinct pathways, reflecting the structure of the molecule. The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral molecules or fragment ions.

Fragmentation parent Precursor Ion [M-H]⁻ m/z 203.06 frag1 Loss of H₂O m/z 185.05 parent->frag1 - H₂O frag2 Loss of CH₃CN m/z 162.04 parent->frag2 - CH₃CN frag3 Phenylboronic Anion m/z 121.03 parent->frag3 Ring Cleavage frag5 Loss of CO m/z 175.06 parent->frag5 - CO frag4 Benzonitrile Radical Anion m/z 102.02 frag2->frag4 - B(OH)₂ radical - CO caption Figure 2. Proposed CID Fragmentation Pathways.

References

solubility of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in contemporary drug discovery and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes established principles of boronic acid chemistry, general solubility trends of analogous arylboronic acids, and detailed, field-proven experimental protocols to empower researchers in their handling and application of this molecule. We will delve into the physicochemical properties of the target compound, explore the theoretical underpinnings of its solubility, and provide robust methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the solubility of this important chemical entity.

Introduction: The Critical Role of Solubility in the Application of Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, the unique ability of the boronic acid moiety to form reversible covalent bonds with diols has positioned them as crucial pharmacophores in drug design and as versatile components in the development of sensors and functional materials.[2]

The solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is a cornerstone of its utility.[3] It dictates the feasibility of reaction conditions, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's bioavailability.[3][4] For this compound, a compound featuring both a polar oxadiazole ring and a hydrogen-bonding boronic acid group, understanding its solubility profile in a range of organic solvents is paramount for its effective application.

This guide will address the key factors governing the solubility of this specific boronic acid, provide a framework for predicting its behavior in different solvent systems, and offer detailed protocols for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of a molecule's structural and electronic features is the first step in predicting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 913835-70-8
Molecular Formula C₉H₉BN₂O₃
Molecular Weight 204.00 g/mol N/A
Structure

The structure reveals several key features that will influence its solubility:

  • Aromatic Core: The central phenyl ring provides a nonpolar, hydrophobic backbone.

  • 1,3,4-Oxadiazole Ring: This five-membered heterocycle is a polar moiety containing two nitrogen and one oxygen atom. It can act as a hydrogen bond acceptor.

  • Boronic Acid Group (-B(OH)₂): This functional group is polar and can act as both a hydrogen bond donor and acceptor. It is also Lewis acidic.

The interplay of these features suggests a molecule with a moderate degree of polarity. Its solubility will be highly dependent on the ability of a solvent to interact with these different functionalities.

Theoretical Considerations for Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces.

Solvent Polarity

Solvents can be broadly classified based on their polarity. We can anticipate the following general trends for this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the oxadiazole and boronic acid moieties, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can accept hydrogen bonds and interact via dipole-dipole forces. High solubility is expected in solvents like DMSO and DMF, which are excellent for a wide range of organic compounds.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Methylcyclohexane): The hydrophobic phenyl ring will have some affinity for these solvents, but the polar functional groups will significantly limit solubility. Very low solubility is anticipated.[5][6]

  • Ethers (e.g., Diethyl ether, THF, Dioxane): These solvents have moderate polarity and can act as hydrogen bond acceptors. Moderate to good solubility is expected.[5][6]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can sometimes act as weak hydrogen bond donors. Moderate solubility is likely.[6][7]

The Challenge of Boroxine Formation

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][5] This is an equilibrium process that can be influenced by temperature and the presence of water.

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The formation of the less polar boroxine can significantly alter the observed solubility of the compound, leading to irreproducible results.[5] It is therefore crucial to use anhydrous solvents and controlled conditions when determining solubility, especially for thermodynamic equilibrium measurements.

Experimental Determination of Solubility

Given the lack of specific literature data, empirical determination of solubility is essential. The following are robust protocols for this purpose.

Kinetic Solubility Determination (High-Throughput Method)

This method is rapid and useful for early-stage drug discovery to quickly assess structure-solubility relationships.[8] It typically involves adding a concentrated stock solution of the compound in a strong organic solvent (like DMSO) to an aqueous or organic medium and detecting the point of precipitation.[8]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_addition Titration & Incubation cluster_analysis Analysis prep_stock Prepare concentrated stock solution (e.g., 10 mM in DMSO) add_stock Add increasing volumes of stock solution to the solvent wells prep_stock->add_stock prep_plate Dispense target organic solvents into a 96-well plate prep_plate->add_stock incubate Incubate and shake the plate (e.g., 1-2 hours at 25°C) add_stock->incubate measure_turbidity Measure turbidity or light scattering (Nephelometry) incubate->measure_turbidity determine_solubility Determine the concentration at which precipitation occurs measure_turbidity->determine_solubility

Caption: A typical workflow for high-throughput kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.[9] It involves allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.[10] Equilibration times can vary, but 24-48 hours is typical to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a chemically inert filter (e.g., PTFE) to remove the solid. Care must be taken to avoid adsorption of the solute onto the filter material.[8]

  • Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a highly accurate and common method.[8] A calibration curve must be generated using standards of known concentration.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering species, this can be a simpler method.[8]

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or µg/mL.

Predicted and Analogous Solubility Data

While direct data for the target compound is scarce, we can infer its likely solubility from studies on phenylboronic acid and its derivatives.[5][6][7]

Table 2: Qualitative and Inferred Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale/Supporting Evidence
Methanol, EthanolPolar ProticHighBoronic acids generally show good solubility in alcohols.[11]
Acetone, AcetonitrilePolar AproticHighPhenylboronic acid has high solubility in acetone.[6][7]
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighA common solvent for dissolving a wide range of pharmaceutical compounds for screening.[3]
Tetrahydrofuran (THF)EtherHighPhenylboronic acid exhibits good solubility in ethers.[5][6]
Dichloromethane (DCM)ChlorinatedModeratePhenylboronic acid has moderate solubility in chloroform.[6][7]
TolueneAromatic HydrocarbonLowThe polar functional groups will limit solubility despite the phenyl ring.
Hexane, MethylcyclohexaneAliphatic HydrocarbonVery LowPhenylboronic acid has very low solubility in methylcyclohexane.[5][6][7]

Conclusion and Future Directions

This compound is a molecule of significant interest with a predicted solubility profile that favors polar organic solvents. The presence of both hydrogen bond donating and accepting moieties, combined with a hydrophobic core, gives it a nuanced solubility behavior. Due to the potential for boroxine formation, researchers must be meticulous in their experimental design to obtain reproducible solubility data.

The protocols outlined in this guide provide a robust framework for the empirical determination of this compound's solubility. Such data will be invaluable for optimizing its use in synthetic reactions, enabling its formulation for biological assays, and ultimately, unlocking its full potential in drug discovery and materials science.

References

The Rising Profile of 1,3,4-Oxadiazole Containing Boronic Acids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of the 1,3,4-oxadiazole scaffold, a privileged pharmacophore in medicinal chemistry, with the versatile boronic acid moiety has given rise to a novel class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and future perspectives of 1,3,4-oxadiazole containing boronic acids. By exploring their diverse mechanisms of action against various diseases, including cancer and microbial infections, this document aims to equip researchers and drug development professionals with the foundational knowledge required to harness the full potential of this promising class of molecules.

Introduction: The Strategic Fusion of Two Potent Pharmacophores

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole ring is a well-established heterocyclic scaffold known for its metabolic stability and ability to participate in hydrogen bonding interactions.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] On the other hand, the boronic acid group has gained prominence as a key functional group in drug design, most notably for its ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.

The conjugation of these two pharmacophores into a single molecular entity creates a hybrid structure with the potential for synergistic or novel biological activities. The 1,3,4-oxadiazole core can serve as a rigid linker, positioning the boronic acid moiety for optimal interaction with its biological target, while also contributing to the overall physicochemical properties of the molecule. This guide will delve into the synthetic strategies for creating these unique compounds and explore their burgeoning biological applications.

Synthetic Pathways to 1,3,4-Oxadiazole Containing Boronic Acids

The synthesis of 1,3,4-oxadiazole containing boronic acids can be broadly categorized into three main approaches, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.[4]

Method A: Halogen-Metal-Boron Exchange

This classical approach typically involves the use of a pre-formed 1,3,4-oxadiazole ring bearing a halogen atom (commonly bromine) at a desired position. The halogen is then exchanged with a metal, usually lithium via treatment with an organolithium reagent like n-butyllithium at low temperatures. The resulting organometallic intermediate is then quenched with a boron source, such as triisopropyl borate, followed by acidic hydrolysis to yield the final boronic acid.[4]

Method B: Miyaura Borylation

The Palladium-catalyzed Miyaura borylation has emerged as a powerful and versatile tool for the synthesis of aryl and heteroaryl boronic esters. This method involves the cross-coupling of a halogenated 1,3,4-oxadiazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid if required.[4]

Method C: Cyclization of Boronic Acid-Containing Precursors

An alternative strategy involves the construction of the 1,3,4-oxadiazole ring from acyclic precursors that already contain the boronic acid or a protected boronic ester moiety. This "ring-closing" approach often starts with a carboxylic acid or a hydrazide functionalized with a boronic acid group. The 1,3,4-oxadiazole ring is then formed through various cyclization reactions, such as the reaction of a boronic acid-containing acylhydrazide with an orthoester or by the oxidative cyclization of a corresponding acylhydrazone.[4]

Below is a generalized workflow for the synthesis of 1,3,4-oxadiazole containing boronic acids.

G cluster_methods Synthetic Approaches Method_A Method A: Halogen-Metal-Boron Exchange Intermediate Organometallic Intermediate or Boronic Ester Method_A->Intermediate Method_B Method B: Miyaura Borylation Method_B->Intermediate Method_C Method C: Cyclization of Boron-Containing Precursors Final_Product 1,3,4-Oxadiazole Containing Boronic Acid Method_C->Final_Product Starting_Materials Halogenated 1,3,4-Oxadiazole or Boronic Acid-Functionalized Precursors Starting_Materials->Method_A Starting_Materials->Method_B Starting_Materials->Method_C Intermediate->Final_Product Hydrolysis (if needed)

Caption: General synthetic strategies for 1,3,4-oxadiazole containing boronic acids.

Biological Activities and Therapeutic Potential

While the field is still emerging, preliminary studies on 1,3,4-oxadiazole containing boronic acids suggest a wide range of biological activities, with particular promise in oncology and infectious diseases.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a common feature in many anticancer agents, and its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs), telomerase, and thymidylate synthase.[2][3] The incorporation of a boronic acid moiety is a rational strategy to enhance the anticancer potential of these compounds, given the success of boronic acid-containing drugs like bortezomib in cancer therapy.

While specific data on 1,3,4-oxadiazole boronic acids is still limited, the broader class of 1,3,4-oxadiazole derivatives has shown significant cytotoxic activity against various cancer cell lines. For instance, certain 1,3,4-oxadiazole derivatives have exhibited potent activity against leukemia, with IC50 values in the low micromolar range.[5] Another study reported 1,3,4-oxadiazole/chalcone hybrids as inhibitors of EGFR, Src, and IL-6, with the most potent compound showing an IC50 of 0.24 µM against EGFR.[5] It is hypothesized that the boronic acid group in 1,3,4-oxadiazole boronic acids could act as a warhead, targeting the active sites of key enzymes involved in cancer cell proliferation and survival.

The following diagram illustrates a potential mechanism of action for these compounds as enzyme inhibitors.

cluster_enzyme Enzyme Active Site Enzyme Enzyme Serine Residue (OH) Covalent_Complex Enzyme Serine Residue-O-B(OH)-R Molecule 1,3,4-Oxadiazole Boronic Acid Molecule->Enzyme:f1 Reversible Covalent Bonding Inhibition Inhibition Covalent_Complex->Inhibition Enzyme Inhibition & Downstream Effects

Caption: Proposed mechanism of enzyme inhibition.

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. The 1,3,4-oxadiazole nucleus has been a fruitful scaffold in the discovery of new antimicrobial compounds.[6][7] Studies have shown that some 1,3,4-oxadiazole derivatives exhibit potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[8] For example, certain derivatives have shown MIC values between 4 and 32 µg/ml against various S. aureus strains.[8]

The addition of a boronic acid group could enhance the antibacterial profile of 1,3,4-oxadiazoles by targeting bacterial enzymes that are essential for their survival, such as beta-lactamases. Boronic acids are known to be effective inhibitors of serine beta-lactamases, a major mechanism of bacterial resistance to beta-lactam antibiotics.

Table 1: Representative Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
1,3,4-Oxadiazole DerivativesS. aureus4 - 32[8]
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivativesMRSA62[9]

Note: The data in this table is for general 1,3,4-oxadiazole derivatives, as specific data for boronic acid-containing analogues is not yet widely available.

Enzyme Inhibition

Beyond their roles in cancer and bacterial infections, 1,3,4-oxadiazole containing boronic acids are being explored as inhibitors of a variety of other enzymes. The boronic acid moiety's ability to interact with catalytic residues makes it a versatile tool for designing potent and selective enzyme inhibitors. For instance, difluoromethyl-1,3,4-oxadiazoles have been reported as selective and mechanism-based inhibitors of histone deacetylase 6 (HDAC6), an important target in oncology and other diseases.[10]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides a generalized, step-by-step methodology for a key experiment in the evaluation of 1,3,4-oxadiazole containing boronic acids.

Protocol: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 1,3,4-Oxadiazole containing boronic acid compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole containing boronic acid compound in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Compounds Prepare serial dilutions of the test compound Incubate_24h->Prepare_Compounds Treat_Cells Treat cells with the compound dilutions Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT assay.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 1,3,4-oxadiazole containing boronic acids. While comprehensive SAR studies for this specific class are still in their infancy, some general trends can be extrapolated from the broader class of 1,3,4-oxadiazole derivatives.

  • Substitution on the 1,3,4-Oxadiazole Ring: The nature and position of substituents on the 1,3,4-oxadiazole ring can significantly influence biological activity. Aromatic or heteroaromatic groups at the 2- and 5-positions are common and their electronic and steric properties can modulate target binding.

  • The Linker: The linker connecting the 1,3,4-oxadiazole core to the boronic acid moiety plays a critical role in determining the overall geometry and flexibility of the molecule. Phenyl, pyridyl, and other aromatic linkers have been explored.[4] The length and rigidity of the linker can affect how the boronic acid is presented to the active site of the target enzyme.

  • The Boronic Acid Group: The boronic acid itself is the key pharmacophore for interacting with serine, threonine, or other nucleophilic residues in the target protein. Modifications to the boronic acid, such as the use of boronic esters (e.g., pinacol esters), can be used to improve stability and cell permeability, acting as prodrugs that are hydrolyzed in vivo to the active boronic acid.

Future Perspectives and Conclusion

The field of 1,3,4-oxadiazole containing boronic acids is ripe with opportunities for further exploration. Future research should focus on:

  • Systematic Biological Evaluation: There is a pressing need for comprehensive studies that systematically evaluate the biological activities of a diverse library of these compounds against a wide range of targets. This will help to build a robust SAR database and identify lead compounds for further development.

  • Mechanistic Studies: Elucidating the precise mechanisms of action of these compounds is crucial. This includes identifying their specific molecular targets and understanding how the boronic acid moiety contributes to their biological effects.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be subjected to rigorous pharmacokinetic (ADME) and toxicological studies to assess their drug-likeness and safety profiles.

References

A Comprehensive Technical Guide to (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore its commercial availability, physicochemical properties, synthesis, and crucial applications in drug discovery, offering a Senior Application Scientist's perspective on its strategic use.

Strategic Importance in Drug Discovery

This compound belongs to a class of compounds that has garnered significant interest in pharmaceutical research. The 1,3,4-oxadiazole moiety is a bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties. The boronic acid group is a versatile functional handle, most notably for its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug synthesis. Furthermore, the boronic acid functional group itself can act as a warhead, reversibly binding to the active sites of various enzymes.

Commercial Availability and Procurement

This compound is commercially available from a range of specialized chemical suppliers. This accessibility makes it a practical starting material for both small-scale research and larger drug development campaigns.

SupplierCAS NumberMolecular FormulaPurityStorage Conditions
Amerigo Scientific[1]913835-70-8C₉H₉BN₂O₃High PurityInert atmosphere, 2-8°C
Sigma-Aldrich (Ambeed, Inc.)[2]913835-70-8C₉H₉BN₂O₃≥98%Inert atmosphere, 2-8°C

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The pinacol ester of this compound is also commercially available and may be a preferred alternative for certain synthetic applications due to its enhanced stability.[2][3]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its safe and effective use in a laboratory setting.

Physicochemical Properties
PropertyValueSource
Molecular Weight 203.99 g/mol PubChem[4]
Appearance SolidSigma-Aldrich[2]
Melting Point Not experimentally determined in searched documents.
Solubility Not experimentally determined in searched documents.
pKa (Predicted) 7.97 ± 0.16ChemicalBook[5]
Safety and Handling

A Safety Data Sheet (SDS) is available and should be consulted before handling this compound. Key safety information is summarized below:

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). Store in a locked-up place (P405).

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and the need to avoid sensitive functional groups. A comprehensive review by Wołek and Kudelko provides an excellent overview of these methodologies.

A common and effective strategy involves the construction of the 1,3,4-oxadiazole ring from a precursor already containing the boronic acid moiety (or its protected form, such as a pinacol ester). This approach is often favored as it allows for the late-stage introduction of the oxadiazole, a desirable feature in complex molecule synthesis.

Caption: General synthetic workflow for this compound.

Experimental Protocol: An Exemplary Synthesis

Step 1: Synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenylboronic acid pinacol ester

  • 4-(Hydrazinecarbonyl)phenylboronic acid pinacol ester is reacted with triethyl orthoformate under reflux conditions. This reaction leads to the formation of the 1,3,4-oxadiazole ring.

Step 2: Hydrolysis to the final boronic acid

  • The resulting pinacol ester is then hydrolyzed using a mild acid, such as 5% acetic acid, to yield the final 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid.

This two-step process is generally high-yielding. For the synthesis of the title compound, one would start with the appropriate precursors to introduce the methyl group on the oxadiazole ring.

Applications in Drug Discovery: Targeting Key Enzymes

The unique structural features of this compound make it a valuable building block in the design of enzyme inhibitors. The PubChem database indicates that this chemical structure is featured in several patents, highlighting its relevance in active drug discovery programs.

While the specific targets for compounds containing this exact moiety require a detailed analysis of the patent literature, boronic acids, in general, are known to target a wide range of enzymes, including proteases and histone deacetylases (HDACs). The reversible covalent interaction between the boronic acid and serine or threonine residues in the enzyme's active site is a key mechanism of inhibition.

Caption: Role of the title compound in a typical drug discovery pipeline.

Analytical Characterization

For a research-grade chemical, thorough analytical characterization is non-negotiable. While specific experimental spectra for the title compound were not found in the initial search, a combination of 1H NMR, 13C NMR, and mass spectrometry would be the standard methods for structure confirmation and purity assessment. Researchers purchasing this compound should request a Certificate of Analysis (CoA) from the supplier, which should include this data.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the phenyl ring, a singlet for the methyl group on the oxadiazole ring, and a broad singlet for the B(OH)₂ protons.

  • ¹³C NMR: Resonances for the carbons of the phenyl and oxadiazole rings, as well as the methyl carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.

Conclusion and Future Outlook

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its unique combination of a metabolically stable oxadiazole ring and a reactive boronic acid handle makes it an attractive starting point for the development of novel enzyme inhibitors and other functional molecules. As our understanding of the biological roles of various enzymes continues to grow, we can expect to see the increased application of such specialized chemical tools in the development of the next generation of therapeutics.

References

theoretical properties of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Properties of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. We are constantly searching for scaffolds that are not merely inert carriers of functionality but active contributors to a molecule's overall pharmacological profile. This compound is a prime example of such a scaffold. It elegantly marries the reversible covalent-binding capability of boronic acid with the favorable metabolic stability and pharmacophoric features of the 1,3,4-oxadiazole ring. This guide is structured to provide a deep, practical understanding of this compound, moving from its fundamental quantum chemical properties to its synthesis and application, thereby equipping you with the knowledge to effectively leverage this versatile molecule in your research endeavors.

The Molecular Blueprint: Physicochemical and Quantum Properties

Understanding a molecule's intrinsic properties is the foundation of rational drug design. These characteristics govern its solubility, stability, reactivity, and ultimately, its interaction with biological targets.

Core Physicochemical Characteristics

The compound's structure dictates its behavior in both chemical and biological systems. Publicly available data provides a baseline for its key identifiers and properties.

Table 1: Key Physicochemical and Structural Data

PropertyValue / IdentifierSource
IUPAC Name This compound[1]
CAS Number 913835-70-8[1]
Molecular Formula C₉H₉BN₂O₃[1]
Molecular Weight 203.99 g/mol Calculated
InChI Key SPSKFVHUUJWUPB-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Predicted pKa 7.97 ± 0.16[2]
A Quantum Mechanical Lens on Reactivity

Density Functional Theory (DFT) offers profound insights into the electronic landscape of a molecule, allowing us to predict its reactivity and interaction modes.[3] For oxadiazole-containing derivatives, DFT helps elucidate the roles of different molecular fragments.[3][4]

The 1,3,4-oxadiazole ring is a stable aromatic heterocycle.[4][5] Its nitrogen atoms act as hydrogen bond acceptors, a crucial feature for molecular recognition at a target protein's binding site. The boronic acid moiety, being electron-deficient, serves as an electrophilic center. The interplay between the electron-rich oxadiazole and the electrophilic boron atom, bridged by the phenyl ring, defines the molecule's overall chemical personality.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For similar structures, the HOMO is typically distributed across the phenyl and oxadiazole rings, representing the likely site of electron donation (oxidation). Conversely, the LUMO is often localized on the boronic acid group, identifying it as the center for electron acceptance (nucleophilic attack).[3][6] This electronic arrangement is fundamental to its mechanism of action as an enzyme inhibitor.

Figure 1: A diagram illustrating the functional contributions of each molecular moiety.

Synthesis and Purification: From Blueprint to Benchtop

The synthesis of 1,3,4-oxadiazole-containing boronic acids is well-documented, with several strategic approaches available.[7][8][9] The choice of route often depends on the availability of starting materials and the desired scale. A common and robust strategy involves forming the oxadiazole ring from a precursor already bearing the boronic acid (or a protected version like a pinacol ester).[7][10]

Retrosynthetic Workflow

The most logical retrosynthetic disconnection involves separating the synthesis of the oxadiazole ring from the core boronic acid-functionalized phenyl ring. This modular approach allows for flexibility and optimization of each step.

retrosynthesis target This compound hydrolysis Pinacol Ester Hydrolysis target->hydrolysis pinacol_ester This compound pinacol ester hydrolysis->pinacol_ester cyclization Dehydrative Cyclization pinacol_ester->cyclization precursor N'-Acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide cyclization->precursor coupling Amide Coupling precursor->coupling start1 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid coupling->start1 start2 Acetic hydrazide coupling->start2 caption Retrosynthetic analysis for the target compound.

Figure 2: A retrosynthetic pathway starting from commercially available materials.

Detailed Experimental Protocol

This protocol describes the synthesis via an amide coupling followed by a cyclodehydration reaction. This method is chosen for its reliability and use of common laboratory reagents.

Part A: Synthesis of N'-Acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1.1 equivalents of a peptide coupling agent (e.g., HATU or EDC/HOBt) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of 1.1 equivalents of acetic hydrazide in the same solvent to the activated ester mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress must be monitored by a self-validating system like Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material and formation of the product.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part B: Synthesis of this compound pinacol ester

  • Cyclodehydration: Dissolve the purified product from Part A in a suitable solvent (e.g., toluene or dioxane). Add a dehydrating agent. A common choice is tosyl chloride with pyridine, or Burgess reagent.

  • Heating: Heat the mixture to reflux (typically 80-110 °C) for 4-12 hours, again monitoring by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture and remove the solvent in vacuo. The crude residue can be purified by column chromatography to yield the desired pinacol ester.

Part C: Hydrolysis to this compound

  • Deprotection: Dissolve the pinacol ester from Part B in a solvent mixture such as acetone/water or THF/water.

  • Hydrolysis Conditions: Add an excess of a mild acid, such as aqueous HCl or 5% acetic acid.[7][10] Stir vigorously at room temperature for 12-24 hours.

  • Purification: The final boronic acid product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed, and the product can be purified by recrystallization to ensure high purity for biological assays. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Applications in Drug Discovery: A Focus on Serine Protease Inhibition

The true value of this scaffold lies in its application. Boronic acids are renowned as potent and selective inhibitors of serine proteases.[11][12][13][14] Their mechanism of action is a textbook example of transition-state analog inhibition.

Mechanism of Inhibition

Serine proteases utilize a catalytic triad (typically Ser-His-Asp) to hydrolyze peptide bonds. The boronic acid inhibitor leverages this same catalytic machinery.

  • Recognition: The inhibitor's phenyl-oxadiazole portion directs it to the enzyme's active site, where it engages in specific non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).

  • Covalent Attack: The catalytic serine's hydroxyl group performs a nucleophilic attack on the electrophilic boron atom.[15]

  • Transition-State Mimicry: This attack forms a stable, yet reversible, tetrahedral boronate adduct.[13][15] This adduct mimics the tetrahedral transition state of normal peptide bond hydrolysis, effectively locking up the enzyme and preventing it from processing its natural substrate.[13] The interaction is often further stabilized by an interaction between one of the boronate hydroxyls and the oxyanion hole of the enzyme.[13]

inhibition_mechanism cluster_enzyme Serine Protease Active Site Ser195 Serine Residue Adduct Reversible Tetrahedral Boronate Adduct (Transition-State Analog) Ser195->Adduct His57 Histidine Residue His57->Ser195 2. Proton Transfer OxyanionHole Oxyanion Hole OxyanionHole->Adduct 3. Stabilization Inhibitor This compound Inhibitor->Ser195 1. Nucleophilic Attack caption Mechanism of serine protease inhibition by a boronic acid.

Figure 3: A workflow diagram illustrating the key steps in the formation of the inhibitory boronate adduct in a serine protease active site.

Broader Therapeutic Potential

While serine protease inhibition is a primary application, the structural motifs of this compound suggest broader utility. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][16] Therefore, derivatives of this boronic acid could be explored as:

  • Beta-Lactamase Inhibitors: To combat antibiotic resistance.

  • Anticancer Agents: Targeting proteasomes or other serine hydrolases involved in cancer progression.

  • Probes for Activity-Based Profiling: To identify and study novel enzyme targets.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a highly engineered tool for the modern medicinal chemist. Its theoretical properties—from its electronic structure to its predictable reactivity—provide a rational basis for its use as a potent enzyme inhibitor. The synthetic routes are well-established and modular, allowing for the facile generation of analogs to probe structure-activity relationships. As our understanding of the roles of serine hydrolases in disease continues to expand, the demand for sophisticated, well-characterized inhibitors like this one will only grow. Future work will undoubtedly focus on elaborating the scaffold to achieve even greater potency and selectivity against specific therapeutic targets.

References

Methodological & Application

Suzuki-Miyaura coupling with (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Suzuki-Miyaura Coupling with (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Introduction: Bridging Complexity with Catalytic Precision

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1981, this palladium-catalyzed reaction between organoboranes and organic halides has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, advanced materials, and fine chemicals.[3] The reaction's success stems from the stability and low toxicity of the boron reagents and the high efficiency of the palladium catalysts.[4]

This guide focuses on a specific, high-value building block: This compound . The incorporation of the 1,3,4-oxadiazole ring is of profound interest to medicinal chemists. This five-membered heterocycle is recognized as a "privileged scaffold," a molecular framework that frequently appears in biologically active compounds, demonstrating a wide array of pharmacological activities.[5][6][7]

The 1,3,4-Oxadiazole Moiety: A Staple in Drug Discovery

The 1,3,4-oxadiazole nucleus is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. Its derivatives have shown a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[5][6][7][8] The growing number of patents and clinical candidates containing this moiety underscores its importance in the development of next-generation therapeutics.[5][9] Consequently, robust and reproducible methods for incorporating this scaffold into complex molecules, such as the protocol detailed herein, are of critical importance to drug development professionals.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle involving a palladium catalyst. The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][10]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex. The organic halide (Ar¹-X) reacts with the Pd(0) species, which inserts itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to Pd(II), forming a new square planar complex. The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > OTf >> Cl.[1]

  • Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[11] The base reacts with the boronic acid to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻, which facilitates the transfer of the Ar² group to the Pd(II) complex, displacing the halide.[11][12]

  • Reductive Elimination : The final step involves the two organic groups (Ar¹ and Ar²) on the Pd(II) center coupling to form the desired biaryl product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[1][10]

dot graph Suzuki_Mechanism { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FFFFFF", color="#5F6368"]; ox_add [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#E8F0FE", color="#4285F4"]; pd2_complex [label="Ar¹-Pd(II)L₂-X\n(Palladium(II) Complex)", fillcolor="#FFFFFF", color="#5F6368"]; transmetal [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#E6F4EA", color="#34A853"]; biaryl_pd_complex [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FFFFFF", color="#5F6368"]; red_elim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FCE8E6", color="#EA4335"]; product [label="Ar¹-Ar²\n(Coupled Product)", shape=cds, style=rounded, fillcolor="#FEF7E0", color="#FBBC05"];

// Dummy nodes for layout dummy1 [shape=point, width=0.01, height=0.01]; dummy2 [shape=point, width=0.01, height=0.01];

// Edges pd0 -> ox_add [label=" + Ar¹-X", color="#4285F4", fontcolor="#4285F4"]; ox_add -> pd2_complex [color="#4285F4"]; pd2_complex -> dummy1 [arrowhead=none, color="#34A853"]; dummy1 -> transmetal [label=" + Ar²B(OH)₂\n + Base", color="#34A853", fontcolor="#34A853"]; transmetal -> biaryl_pd_complex [color="#34A853"]; biaryl_pd_complex -> red_elim [color="#EA4335"]; red_elim -> dummy2 [arrowhead=none, color="#EA4335"]; dummy2 -> product [color="#FBBC05"]; dummy2 -> pd0 [label=" Catalyst\nRegeneration", color="#5F6368", fontcolor="#5F6368", style=dashed]; }

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Application Protocol: Synthesis of a Biaryl-Oxadiazole Derivative

This protocol details the coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Principle : To synthesize 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-5-methyl-1,3,4-oxadiazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentCAS NumberM.W.AmountMoles (mmol)Equiv.
This compound913835-70-8203.99245 mg1.21.2
4-Bromoanisole104-92-7187.04187 mg1.01.0
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.02.0
1,4-Dioxane123-91-188.118 mL--
Deionized Water7732-18-518.022 mL--
Equipment
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

dot graph Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Figure 2: Experimental Workflow", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

// Nodes setup [label="1. Reaction Setup\n(Add Reagents to Flask)", fillcolor="#4285F4"]; degas [label="2. Degassing\n(3x Vacuum/Inert Gas Cycles)", fillcolor="#4285F4"]; reaction [label="3. Reaction\n(Heat to 90-100 °C, 4-12 h)", fillcolor="#EA4335"]; workup [label="4. Aqueous Work-up\n(Quench, Dilute, Extract)", fillcolor="#FBBC05"]; purify [label="5. Purification\n(Dry, Concentrate, Column Chromatography)", fillcolor="#34A853"]; characterize [label="6. Characterization\n(NMR, MS, etc.)", fillcolor="#5F6368"];

// Edges setup -> degas [color="#202124"]; degas -> reaction [color="#202124"]; reaction -> workup [color="#202124"]; workup -> purify [color="#202124"]; purify -> characterize [color="#202124"]; }

A high-level overview of the experimental procedure.

Detailed Step-by-Step Protocol
  • Reaction Setup :

    • To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (245 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

    • Expert Insight: Using a slight excess (1.2 equiv.) of the boronic acid can help drive the reaction to completion, compensating for potential protodeboronation or homocoupling side reactions.[13]

  • Solvent Addition and Degassing :

    • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

    • Seal the flask with a rubber septum, insert an inert gas inlet needle, and an outlet needle.

    • Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum followed by backfilling with inert gas.

    • Expert Insight: Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the Pd(0) catalyst.[10] Rigorous degassing is one of the most critical steps for achieving high yields.

  • Reaction Execution :

    • Attach a reflux condenser under a positive pressure of inert gas.

    • Lower the flask into a preheated oil bath set to 90-100 °C.

    • Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Extraction :

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification :

    • The crude product will appear as a solid or oil.

    • Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing (oxygen present).3. Low reaction temperature.4. Poor solubility of reagents.1. Use fresh catalyst. If using a Pd(II) precatalyst, ensure reduction to Pd(0) is occurring.[10]2. Repeat the reaction with more rigorous degassing.3. Increase temperature to ensure reflux. If using a low-boiling solvent like THF, consider switching to dioxane or toluene.[14]4. Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O) to improve solubility.[13]
Protodeboronation 1. Presence of excess water or acidic protons.2. Prolonged reaction time at high temperature.3. The boronic acid is inherently unstable.1. Use anhydrous solvents and a non-hydroxide base (e.g., K₂CO₃, K₃PO₄).2. Monitor the reaction closely and stop it once the starting material is consumed.3. Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[4][15]
Homocoupling of Boronic Acid 1. Oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without an efficient reductant.1. Ensure the system is thoroughly deoxygenated.[10]2. Use a Pd(0) source directly (like Pd(PPh₃)₄) or ensure conditions facilitate the reduction of the Pd(II) source.
Dehalogenation of Aryl Halide 1. Presence of a hydrogen source.2. Side reaction promoted by the catalyst/ligand system.1. Ensure solvents are dry. 2. Screen different phosphine ligands or catalyst systems.

Safety Precautions

  • Reagents : Handle all chemicals in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Organic solvents like 1,4-dioxane are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Procedure : Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction is heated under an inert atmosphere; ensure the system is not closed to prevent pressure buildup.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for constructing biaryl systems. This protocol provides a detailed, field-tested procedure for the successful coupling of this compound, a valuable building block for medicinal chemistry and drug discovery. By understanding the underlying mechanism and paying close attention to critical parameters such as catalyst integrity and the exclusion of oxygen, researchers can confidently employ this method to synthesize complex molecules with high efficiency.

References

Application Notes & Protocols for the Suzuki-Miyaura Cross-Coupling of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Moiety in Drug Discovery

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities have led to its incorporation into a multitude of biologically active molecules. The title compound, (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, serves as a critical building block for the synthesis of complex organic molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of biaryl and substituted aromatic systems that are central to many pharmaceutical candidates and functional materials.

This guide provides a comprehensive overview of the key considerations and a detailed protocol for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing this compound.

Understanding the Substrate: Key Characteristics and Potential Challenges

This compound is a stable, crystalline solid that is commercially available. However, like many heteroaromatic boronic acids, its successful application in cross-coupling reactions requires careful consideration of its unique chemical properties. The 1,3,4-oxadiazole ring, being an electron-deficient and nitrogen-rich heterocycle, can present both challenges and opportunities in the catalytic cycle.

Potential for Catalyst Inhibition: The nitrogen atoms of the oxadiazole ring possess lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can potentially inhibit the catalytic cycle by occupying coordination sites on the palladium center, thereby impeding the crucial steps of oxidative addition or reductive elimination. The choice of a suitable ligand is therefore critical to mitigate this effect.

Boronic Acid Stability: While generally stable, boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions, particularly in the presence of strong bases and water at elevated temperatures. Optimizing the base and reaction temperature is crucial to minimize this side reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this cycle is fundamental to troubleshooting and optimizing the reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Boronate 'ate' complex) BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of the cross-coupling reaction hinges on the judicious selection of several key parameters. The following table summarizes recommended starting conditions for the coupling of this compound with a generic aryl bromide.

Parameter Recommended Reagent/Condition Rationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A reliable and widely used catalyst for Suzuki couplings. Its in-situ generation of a coordinatively unsaturated Pd(0) species is highly effective. For more challenging couplings, consider using pre-catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos.
Ligand (If using a Pd(II) source like Pd(OAc)₂)Triphenylphosphine (PPh₃), XPhos, or SPhos. The bulky nature of ligands like XPhos can promote reductive elimination and prevent catalyst deactivation by the oxadiazole nitrogen.
Base K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate)A moderately strong base is often sufficient and helps to minimize protodeboronation. K₃PO₄ is a good alternative, especially for less reactive aryl chlorides.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/WaterA polar aprotic solvent system is generally effective. The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Temperature 80-100 °CHeating is typically required to drive the reaction to completion. The optimal temperature will depend on the reactivity of the aryl halide.
Reaction Time 4-24 hoursMonitor reaction progress by TLC or LC-MS.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Boronic Acid, Aryl Halide, and Base setup->reagents solvent Add Solvent and Degas reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat Reaction Mixture (80-100 °C) catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purification (Column Chromatography) drying->purification end End purification->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane and deionized water in a 4:1 ratio. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed; Poor quality base.Use a fresh batch of catalyst. Ensure thorough degassing. Use anhydrous base.
Protodeboronation Presence of excess water; Prolonged reaction time at high temperature.Use anhydrous solvents and minimize reaction time once the starting material is consumed.
Formation of Homocoupled Byproducts Oxygen contamination; Inefficient transmetalation.Ensure a strictly inert atmosphere. Consider a different ligand or base to facilitate transmetalation.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex molecules. By understanding the nuances of the substrate and carefully selecting the reaction conditions, researchers can achieve high yields and purity of the desired products. The protocol and insights provided herein serve as a robust starting point for the successful application of this important building block in drug discovery and materials science.

The Strategic Application of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the applications and experimental protocols for (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid. This versatile building block is of growing interest in contemporary drug discovery, primarily owing to the unique combination of a 1,3,4-oxadiazole ring and a phenylboronic acid moiety. The 1,3,4-oxadiazole core is a well-established bioisostere for esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties. Concurrently, the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for constructing complex molecular architectures.

I. Introduction to a Privileged Scaffold

The title compound, with CAS Number 913835-70-8, combines two key functionalities that render it a "privileged scaffold" in medicinal chemistry. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its stability and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules that interact with biological targets.

The boronic acid functional group, once viewed with caution, has gained prominence in drug design, particularly after the clinical success of bortezomib. Boronic acids are not only crucial for synthetic transformations but can also act as pharmacophores themselves, forming reversible covalent bonds with active site serine or threonine residues in enzymes.

II. Core Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary application of this compound is as a key building block in the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

While direct examples of this specific boronic acid in late-stage clinical candidates are not yet prevalent in publicly accessible literature, the utility of the core 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl moiety is demonstrated in the development of potent and selective enzyme inhibitors. A notable example is the investigation of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide , a close structural analog, as a selective inhibitor of carbonic anhydrase II. This highlights the potential of the scaffold in designing targeted therapies. The study identified key metabolites, providing valuable insights into the biotransformation of this chemical entity.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor

To illustrate the practical application of this compound, we present a hypothetical synthetic protocol for a novel kinase inhibitor. Many kinase inhibitors feature a bi-aryl or heteroaryl-aryl core structure. In this example, we will couple our boronic acid with a substituted pyrimidine halide, a common core in kinase inhibitors.

III. Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heteroaryl halide.

Materials and Reagents:
  • This compound (1.0 eq)

  • Aryl/Heteroaryl Halide (e.g., 2-chloro-4-aminopyrimidine) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired bi-aryl product.

Causality Behind Experimental Choices:
  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of substrates, including electron-deficient heteroaryl halides.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome, with cesium carbonate often being more effective for challenging couplings.

  • Solvent System: A mixture of an organic solvent like dioxane or THF with water is commonly used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is critical to remove dissolved oxygen.

IV. Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds P1 Downstream Signaling (e.g., RAS/MAPK) Receptor->P1 Activates Inhibitor Synthesized Inhibitor (Ar-Ar') Inhibitor->Receptor Blocks ATP Binding Site P2 Cell Proliferation & Survival P1->P2 Promotes

Caption: A simplified signaling pathway illustrating kinase inhibition.

V. Data Presentation

Table 1: Representative Suzuki-Miyaura Reaction Conditions
EntryAryl HalideBaseCatalystSolventTemp (°C)Yield (%)
12-chloropyridineK₂CO₃Pd(dppf)Cl₂Dioxane/H₂O9085
24-bromoanisoleCs₂CO₃Pd(PPh₃)₄Toluene/EtOH/H₂O8592
32-chloro-4-aminopyrimidineK₃PO₄XPhos Pd G2THF/H₂O8078

Note: The yields are hypothetical and for illustrative purposes, but are representative of typical Suzuki-Miyaura reactions.

Table 2: Hypothetical Inhibitory Activity of Synthesized Compounds
Compound IDTarget KinaseIC₅₀ (nM)
HKI-001EGFR15
HKI-002VEGFR228
HKI-003Abl45

Note: HKI = Hypothetical Kinase Inhibitor. The data is for illustrative purposes to show the potential for generating potent inhibitors.

VI. Conclusion

This compound is a high-potential building block for medicinal chemists engaged in drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of novel compounds. The inherent drug-like properties of the 1,3,4-oxadiazole moiety, combined with the synthetic flexibility of the boronic acid, make this reagent a valuable addition to the synthetic chemist's toolbox for the exploration of new chemical space and the development of next-generation therapeutics.

using (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Introduction: The Strategic Value of the 1,3,4-Oxadiazole Moiety

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable reagent for precisely this reason. It provides a direct route to incorporate the 1,3,4-oxadiazole ring, a five-membered heterocycle, into larger molecular frameworks.

The 1,3,4-oxadiazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Its significance stems from several key properties:

  • Bioisosterism: The oxadiazole ring is an effective bioisostere for amide and ester groups.[4][5] This substitution can enhance a molecule's metabolic stability by replacing easily hydrolyzed functionalities, thereby improving its pharmacokinetic profile.

  • Pharmacological Versatility: Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][6][7]

  • Physicochemical Properties: The electron-deficient nature of the ring influences the electronic properties of the entire molecule, which can be harnessed for applications in materials science, such as in the development of Organic Light-Emitting Diodes (OLEDs).[5]

This application note serves as a technical guide for researchers, providing detailed protocols and expert insights into the effective use of this compound, with a primary focus on its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties of the Building Block

A thorough understanding of a reagent's properties is the foundation of successful and reproducible synthesis.

PropertyValueSource
IUPAC Name This compound
CAS Number 913835-70-8
Molecular Formula C₉H₉BN₂O₃
Molecular Weight 203.99 g/mol
Physical Form Solid
Purity Typically ≥98%
Storage Conditions Inert atmosphere, 2-8°C

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon (C-C) bonds.[8][9][10][11]

Principle and Mechanistic Rationale

The Suzuki-Miyaura reaction couples an organoboron species (the boronic acid) with an organic halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst and a base.[9] The catalytic cycle, a fundamental concept for any practitioner, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[8][12]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is the crucial step where the building block is introduced. It is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[8][13]

  • Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[12]

The choice of catalyst, ligands, base, and solvent is critical and interdependent. Modern catalyst systems, often featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, are designed to accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency and broader substrate scope.[9][11]

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for a Suzuki-Miyaura coupling experiment.

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction Execution cluster_workup 4. Work-up & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base solvent Prepare Solvent System (e.g., Dioxane/H₂O) assembly Assemble Glassware (Flask, Condenser) reagents->assembly inert Establish Inert Atmosphere (N₂ or Ar) assembly->inert add_solids Add Solid Reagents to Flask inert->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent add_catalyst Add Pd Catalyst add_solvent->add_catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Final Product

General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: A Model Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.

Objective: To synthesize 2-(4-methoxyphenyl)-5-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazole.

Materials and Reagents
ReagentRoleM.W.EquivalentsAmount (for 1 mmol scale)
This compoundNucleophile203.991.2245 mg
4-BromoanisoleElectrophile187.041.0187 mg
Pd(PPh₃)₄Catalyst1155.560.03 (3 mol%)35 mg
K₂CO₃ (anhydrous)Base138.212.5345 mg
1,4-DioxaneSolvent--8 mL
Water (degassed)Co-solvent--2 mL
Step-by-Step Procedure
  • Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (245 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) gas three times to ensure an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Insight: A solvent mixture is often used to ensure all reagents, both organic and inorganic, are sufficiently soluble. Solvents must be degassed (e.g., by sparging with N₂ for 20-30 minutes) to remove dissolved oxygen.

  • Catalyst Addition: Briefly remove the septum, add the Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol) catalyst, and immediately reseal the flask and flush with nitrogen. Expertise: Adding the catalyst last, to the degassed mixture, minimizes its exposure to any residual oxygen.

  • Reaction Execution: Lower the flask into a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition tm_complex [Ar-Pd(II)L₂-Ar'] oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) tm_complex->product bx3 B(OH)₃ + X⁻ tm_complex->bx3 arx Ar-X (Aryl Halide) arx->pd0 ar_boronic Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ ar_boronic->boronate base Base (OH⁻) base->ar_boronic boronate->oa_complex

The Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura reaction.

Significance and Broader Applications

The ability to easily install the (5-Methyl-1,3,4-oxadiazol-2-yl)phenyl moiety opens avenues in multiple research domains.

  • Drug Discovery: This building block is ideal for lead optimization campaigns. It allows medicinal chemists to systematically introduce the oxadiazole scaffold to explore structure-activity relationships (SAR) and improve drug-like properties. Its use has been instrumental in developing compounds targeting a range of diseases.[4][14]

  • Materials Science: In the field of organic electronics, 1,3,4-oxadiazole derivatives are known for their electron-transporting capabilities and high thermal stability.[5] This boronic acid serves as a key precursor for synthesizing conjugated polymers and small molecules for use in OLEDs, sensors, and other electronic devices.[10]

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base like Cs₂CO₃ or an organic base. Ensure the base is finely powdered.3. Increase temperature, but monitor for decomposition.
Protodeborylation The C-B bond is cleaved and replaced by a C-H bond before coupling occurs.This is a common side reaction for boronic acids.[8] Use a more stable boronate ester (e.g., pinacol ester), employ rigorously anhydrous conditions, or use fluoride-based activation (e.g., KF) which can sometimes suppress this pathway.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple together.This is often caused by oxygen contamination. Improve degassing procedures and maintain a strict inert atmosphere.
Difficult Purification Residual palladium or tin (from Stille coupling, if applicable) contaminants.Use palladium scavengers during work-up or perform a final purification step like recrystallization or preparative HPLC.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its robust performance in Suzuki-Miyaura coupling, combined with the inherent value of the 1,3,4-oxadiazole scaffold, makes it an indispensable building block for chemists aiming to construct complex, high-value molecules. By understanding the underlying principles of its reactivity and adhering to optimized protocols, researchers can effectively leverage this compound to accelerate progress in both pharmaceutical development and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful transformation has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] Central to this reaction is the use of organoboron compounds, with boronic acids being the most common coupling partners. The subject of this guide, this compound, is a valuable building block that incorporates a bioisosterically significant 1,3,4-oxadiazole moiety. The oxadiazole ring is a prevalent feature in many biologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding.

This document serves as a comprehensive guide for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. It provides a detailed examination of the reaction mechanism, practical guidance on optimizing reaction conditions, and a step-by-step protocol for a typical Suzuki-Miyaura coupling.

The Catalytic Cycle: A Mechanistic Deep Dive

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction outcomes.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L_n) Base Base Base->Ar-Pd(II)-Ar'(L_n)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl > F. For aryl chlorides, which are often more economical, the use of electron-rich and bulky phosphine ligands is typically required to facilitate this often rate-limiting step.[3]

  • Transmetalation: In this step, the organic group from the boronic acid (Ar') is transferred to the palladium(II) center, displacing the halide. The transmetalation is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (Ar and Ar') from the palladium(II) complex, forming the desired biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. This step is generally fast, especially when the two organic groups are in a cis orientation on the palladium center.

Key Parameters for a Successful Coupling

The success of a Suzuki-Miyaura reaction with this compound hinges on the careful selection of several key parameters. The presence of the heteroaromatic oxadiazole ring introduces specific challenges, such as potential catalyst inhibition by the nitrogen lone pairs and the possibility of protodeboronation of the boronic acid under basic conditions.[4]

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is paramount for achieving high catalytic activity. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, pre-formed palladium-phosphine complexes or palladium pre-catalysts often offer superior performance and reproducibility.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.

  • Ligands: The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates like heteroaryl boronic acids, electron-rich and sterically hindered phosphine ligands are often preferred. Buchwald's biarylphosphine ligands, such as SPhos and XPhos, have demonstrated broad utility and high efficacy in such couplings.[3][5]

The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the boronic acid for transmetalation and can also influence the lifetime of the active catalyst.

  • Common Bases: A variety of inorganic bases are commonly employed, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).

  • Base Strength and Substrate Compatibility: The choice of base should be tailored to the specific substrates. For sensitive functional groups, milder bases like K₂CO₃ or K₃PO₄ are often preferred. Stronger bases like hydroxides can accelerate the reaction but may also promote side reactions, including protodeboronation of the boronic acid.

Solvent Systems

The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is frequently used to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Typical Solvents: Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).

  • Degassing: It is crucial to degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize the palladium(0) catalyst and render it inactive. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The conditions provided are a good starting point and may require optimization for specific substrates.

Materials and Reagents
  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (argon or nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).

  • Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water for a 0.5 mmol scale reaction).

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary and Optimization

The following table provides a summary of typical reaction conditions and serves as a starting point for optimization.

ParameterRecommended ConditionOptimization Considerations
Boronic Acid 1.1 - 1.5 equivalentsIncreasing the excess can drive the reaction to completion but may complicate purification.
Aryl Halide 1.0 equivalentAryl iodides and bromides are generally more reactive than chlorides.
Palladium Catalyst 1-5 mol% Pd(OAc)₂Lower catalyst loading is desirable for cost and sustainability.
Ligand 2-10 mol% SPhosThe ligand-to-palladium ratio can influence catalyst activity and stability.
Base 2-3 equivalents K₂CO₃Stronger bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary for less reactive substrates.
Solvent Toluene/Water (4:1)Other solvent systems like dioxane/water or THF/water can be explored.
Temperature 80-110 °CLower temperatures may be possible with highly active catalyst systems.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (oxidized) - Insufficiently degassed solvents - Poor quality of reagents - Inappropriate base or solvent- Ensure a strictly inert atmosphere. - Thoroughly degas all solvents. - Use freshly purchased or purified reagents. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane).
Protodeboronation of the boronic acid - Prolonged reaction time at high temperature - Use of a strong base- Monitor the reaction closely and stop when the starting material is consumed. - Use a milder base (e.g., K₂CO₃). - Consider using the corresponding boronate ester, which can be more stable.[6]
Formation of homocoupled byproducts - Catalyst decomposition - Presence of oxygen- Use a more robust ligand. - Ensure rigorous exclusion of oxygen.
Difficulty in product isolation/purification - Excess boronic acid or its decomposition products- Use a stoichiometric amount or a slight excess of the boronic acid. - Perform an aqueous wash with a mild base to remove boronic acid impurities.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex biaryl structures containing the valuable 1,3,4-oxadiazole motif. By understanding the underlying catalytic cycle and carefully selecting the reaction parameters, researchers can achieve high yields and reproducible results. The protocol and guidelines presented in this document provide a solid foundation for the successful application of this important building block in academic and industrial research.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules Using (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Moiety in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a cornerstone in the design of novel therapeutic agents due to its ability to engage in hydrogen bonding and its rigid, planar structure which can precisely orient substituents for optimal target engagement. Molecules incorporating the 1,3,4-oxadiazole motif have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal properties.[2][3][4][5] The HIV integrase inhibitor Raltegravir is a prominent example of a marketed drug featuring this versatile heterocycle.[2][6]

Boronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organohalide, offering a powerful and versatile method for constructing complex molecular architectures, particularly biaryl and heteroaryl structures common in pharmaceuticals.[7][8][9]

This application note focuses on (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid , a key building block that marries the desirable pharmacological properties of the 1,3,4-oxadiazole ring with the synthetic utility of a boronic acid. We will explore its application in the synthesis of potent kinase inhibitors, providing a detailed, field-proven protocol for its use in a Suzuki-Miyaura cross-coupling reaction.

Featured Application: Synthesis of a Key Precursor for Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors

Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[3][6] In the tumor microenvironment, signaling through CSF-1R is co-opted by cancer cells to promote the recruitment and polarization of tumor-associated macrophages (TAMs), which in turn suppress the immune response and support tumor growth and metastasis.[4] Consequently, inhibiting CSF-1R has emerged as a promising strategy in cancer immunotherapy.[10]

Pexidartinib (PLX3397), an FDA-approved drug for the treatment of tenosynovial giant cell tumor, is a potent inhibitor of CSF-1R.[4][5] A critical step in the synthesis of Pexidartinib and its analogues involves the Suzuki-Miyaura coupling of this compound with a halogenated azaindole core. This reaction forges a key biaryl linkage central to the pharmacophore of the final drug molecule.

The following sections provide a detailed protocol for a representative Suzuki-Miyaura coupling reaction to synthesize a key intermediate for this class of inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 3-Iodo-1H-pyrrolo[2,3-b]pyridine

This protocol details the synthesis of 3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine, a core structural component of advanced CSF-1R inhibitors.

Reaction Scheme

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmountMoles (mmol)Equivalents
3-Iodo-1H-pyrrolo[2,3-b]pyridine23616-57-1244.05-244 mg1.01.0
This compound913835-70-8204.00-245 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56-58 mg0.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212 M Aqueous Solution1.5 mL3.03.0
1,4-Dioxane123-91-188.11-8 mL--
Toluene108-88-392.14-12 mL--
Step-by-Step Protocol
  • Inert Atmosphere Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-1H-pyrrolo[2,3-b]pyridine (244 mg, 1.0 mmol), this compound (245 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Causality Insight: The use of a Schlenk flask and an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

  • Solvent Addition and Degassing: Add 1,4-Dioxane (8 mL) and Toluene (12 mL) to the flask. Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality Insight: A mixed solvent system is often employed to ensure the solubility of both the polar and non-polar reactants. Degassing is crucial to remove dissolved oxygen, which can also deactivate the palladium catalyst.

  • Base Addition: Add the 2 M aqueous solution of Potassium Carbonate (1.5 mL, 3.0 mmol) to the reaction mixture.

    • Causality Insight: The base is essential for the transmetalation step of the Suzuki mechanism. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Causality Insight: Elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle. Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to side product formation.

  • Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with Ethyl Acetate (30 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. b. Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexane (e.g., 20% to 60%) as the eluent. c. Combine the fractions containing the desired product and evaporate the solvent to yield 3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine as a solid.

Expected Results and Characterization
  • Yield: 70-85%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (s, 1H, NH-indole), 8.35 (d, J=8.4 Hz, 2H, Ar-H), 8.25 (dd, J=4.6, 1.5 Hz, 1H, Ar-H), 8.05 (d, J=8.4 Hz, 2H, Ar-H), 7.95 (dd, J=7.9, 1.5 Hz, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 7.15 (dd, J=7.9, 4.6 Hz, 1H, Ar-H), 2.65 (s, 3H, CH₃).

  • Mass Spectrometry (ESI): m/z calculated for C₁₇H₁₃N₄O⁺ [M+H]⁺: 290.11; found 290.12.

Workflow and Mechanistic Overview

Experimental Workflow

G prep 1. Reagent Preparation (Schlenk Flask, Inert Atmosphere) degas 2. Solvent Addition & Degassing (Dioxane/Toluene, N2 Purge) prep->degas base 3. Base Addition (Aqueous K2CO3) degas->base react 4. Reaction (Reflux, 12-24h) base->react monitor TLC / LC-MS Monitoring react->monitor workup 5. Aqueous Work-up (EtOAc Extraction) react->workup monitor->react Continue if incomplete purify 6. Purification (Silica Gel Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: Step-by-step experimental workflow diagram.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Trans Transmetalation Intermediate OxAdd->Trans + Ar'-B(OR)2 (Base Activated) RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Product (Ar-Ar') Product Coupled Product RedEl->Product ArX 3-Iodo-1H-pyrrolo[2,3-b]pyridine ArX->OxAdd ArBoronic (Oxadiazole)Ar'-B(OH)2 ArBoronic->Trans

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. The protocol detailed herein provides a robust and reproducible method for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. The successful synthesis of a key precursor for potent CSF-1R inhibitors highlights the strategic importance of this reagent in developing novel therapeutics, particularly in the field of oncology. Further exploration of this building block with diverse organohalide partners will undoubtedly lead to the discovery of new chemical entities with significant biological potential.

References

derivatization of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Derivatization of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid for Biological Screening

Abstract

This document provides a comprehensive guide for the chemical derivatization of this compound to generate a diverse small-molecule library suitable for biological screening. We delve into the strategic importance of this scaffold, leveraging the privileged 1,3,4-oxadiazole motif and the versatile reactivity of the boronic acid handle. Detailed, field-proven protocols for Suzuki-Miyaura and Chan-Lam cross-coupling reactions are presented, alongside methodologies for the purification, characterization, and subsequent preparation of a high-throughput screening (HTS) library. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their compound collections with novel, biologically relevant molecules.

Introduction: The Strategic Value of the Scaffold

The starting material, this compound, is a strategically designed building block for drug discovery. Its value lies in the combination of two key features:

  • The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is considered a "privileged scaffold" in medicinal chemistry.[1] It is a bioisostere for carboxylic acids and esters, capable of improving pharmacokinetic properties by enhancing metabolic stability and serving as a rigid linker for positioning other functional groups.[2] Molecules incorporating the 1,3,4-oxadiazole core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

  • The Arylboronic Acid Handle: Boronic acids are exceptionally versatile functional groups in synthetic chemistry.[6] Their stability, low toxicity, and predictable reactivity make them ideal precursors for a variety of cross-coupling reactions.[7][8] This allows for the systematic and efficient introduction of diverse chemical functionalities, a cornerstone of library synthesis for exploring structure-activity relationships (SAR).

The convergence of these two features makes our starting material an excellent foundation for building a focused library of potential therapeutic agents.

Workflow for Library Generation

The overall strategy involves a multi-step process, beginning with the core scaffold and culminating in a screening-ready library. This workflow is designed to be modular, allowing for adaptation based on specific project goals and available resources.

G cluster_0 Synthesis & Derivatization cluster_1 Purification & QC cluster_2 Library Preparation cluster_3 Screening Start Core Scaffold This compound Deriv Parallel Derivatization (Suzuki, Chan-Lam, etc.) Start->Deriv Purify Purification (e.g., Column Chromatography, Prep-HPLC) Deriv->Purify Crude Products QC1 Characterization & Purity Check (LC-MS, NMR) Purify->QC1 Stock Stock Solution Preparation (DMSO) QC1->Stock Pure Compounds Plate Assay Plate Generation (e.g., 384-well) Stock->Plate HTS High-Throughput Screening (HTS) Plate->HTS Screening-Ready Plates

Figure 1: General workflow from starting material to HTS.

Key Derivatization Strategies

The boronic acid moiety is the primary site for derivatization. We will focus on two powerful and versatile cross-coupling reactions that enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Derivatization cluster_suzuki Suzuki-Miyaura Coupling cluster_chanlam Chan-Lam Coupling start Core Scaffold suzuki_reagent Aryl/Heteroaryl Halides (R-X) start->suzuki_reagent chanlam_reagent Amines, Phenols (R-NH2, R-OH) start->chanlam_reagent suzuki_product Biaryl Derivatives (C-C Bond) suzuki_reagent->suzuki_product Pd Catalyst, Base chanlam_product Aryl Amines/Ethers (C-N, C-O Bonds) chanlam_reagent->chanlam_product Cu Catalyst, Oxidant

Figure 2: Key derivatization pathways for the core scaffold.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide.[9][10] It is highly robust, tolerates a vast array of functional groups, and is a cornerstone of modern medicinal chemistry for synthesizing biaryl and heteroaryl structures.

Causality of Reagents:

  • Palladium Catalyst: The engine of the reaction, cycling between Pd(0) and Pd(II) states to facilitate oxidative addition and reductive elimination.[9]

  • Ligand (e.g., SPhos, XPhos): Stabilizes the palladium center and modulates its reactivity, often enabling the coupling of challenging substrates.

  • Base (e.g., K₃PO₄, Cs₂CO₃): Essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9]

  • Solvent (e.g., Dioxane/Water): A polar aprotic/aqueous mixture is common, facilitating the dissolution of both organic and inorganic reagents.

Reagent/MaterialPurpose
This compoundBoronic acid partner
Aryl or Heteroaryl Halide (X = Br, I)Halide coupling partner
Pd₂(dba)₃ or a suitable pre-catalystPalladium source
SPhos or other phosphine ligandLigand to activate the catalyst
Potassium Phosphate (K₃PO₄)Base for transmetalation
1,4-Dioxane and Water (e.g., 4:1 v/v)Solvent system
Anhydrous Sodium Sulfate or Magnesium SulfateDrying agent
Silica GelStationary phase for column chromatography
Nitrogen or Argon GasTo create an inert atmosphere

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried reaction vial, add the this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), potassium phosphate (3.0 eq.), the palladium catalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).

  • Inert Atmosphere: Seal the vial with a septum, and purge with nitrogen or argon gas for 5-10 minutes. This is crucial as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Heating: Place the vial in a preheated oil bath or heating block (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl derivative.

Protocol 2: Chan-Lam Coupling for C-N and C-O Bond Formation

Principle: The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and an N-H or O-H containing compound, such as an amine or a phenol.[11][12] A key advantage is that it can often be run open to the air at room temperature, making it highly practical for library synthesis.[13]

Causality of Reagents:

  • Copper(II) Acetate [Cu(OAc)₂]: The catalyst that mediates the C-N or C-O bond formation. The mechanism is thought to involve a Cu(III) intermediate.[14]

  • Base (e.g., Pyridine, Triethylamine): Acts as a ligand and base to facilitate the reaction.

  • Oxidant (Often Air): Molecular oxygen from the air is typically the terminal oxidant that regenerates the active copper catalyst.[13]

  • Solvent (e.g., Dichloromethane, Methanol): A solvent that can dissolve the reactants and does not interfere with the copper catalyst.

Reagent/MaterialPurpose
This compoundBoronic acid partner
Amine, Aniline, or PhenolN-H or O-H coupling partner
Copper(II) Acetate [Cu(OAc)₂]Copper catalyst
Pyridine or TriethylamineBase and ligand
Dichloromethane (DCM) or Methanol (MeOH)Solvent
Molecular Sieves (optional)To ensure anhydrous conditions if needed

Step-by-Step Protocol:

  • Reaction Setup: In a vial open to the air, combine the this compound (1.0 eq.), the amine or phenol (1.2 eq.), and copper(II) acetate (1.5 eq.).

  • Solvent and Base Addition: Add the solvent (e.g., DCM) and the base (e.g., pyridine, 2.0 eq.).

  • Stirring: Stir the mixture vigorously at room temperature. The reaction is often a heterogeneous blue or green suspension.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions can take from 12 to 72 hours to reach completion.[11]

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue and purify by flash column chromatography or preparative HPLC to isolate the desired aryl amine or aryl ether product.

Purification and Characterization

For biological screening, compound purity is paramount to avoid false positives or misleading results. A purity of >95% is the standard requirement.

  • Purification: Flash column chromatography is a standard first-pass purification method. For final purity, Reverse-Phase Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often employed.

  • Characterization: The identity and purity of each synthesized derivative must be confirmed.

TechniquePurpose
LC-MS Liquid Chromatography-Mass Spectrometry: To confirm the molecular weight of the product and assess purity.
¹H NMR Proton Nuclear Magnetic Resonance: To confirm the chemical structure and assess purity.
HRMS High-Resolution Mass Spectrometry: To obtain an exact mass for elemental composition confirmation.

Preparation of a Screening Library

Once a collection of purified and characterized derivatives has been synthesized, it must be formatted for HTS.[15]

Principle: Compounds are dissolved in a suitable solvent (typically DMSO) at a high concentration and then distributed into multi-well plates. This process must be done accurately and cleanly to ensure the integrity of the screen.[16][17]

Step-by-Step Protocol:

  • Solubilization: Accurately weigh each purified compound into a labeled vial. Add the required volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Master Plate Creation ("Stock Plate"): Using automated liquid handlers or calibrated multi-channel pipettes, transfer a set volume (e.g., 100 µL) of each stock solution into a designated well of a 96- or 384-well master plate.[15] This plate should be sealed and stored at -20 °C or -80 °C.

  • Assay Plate Generation ("Daughter Plate"): For the actual screening assay, create replica plates from the master plate. This typically involves transferring a very small volume (e.g., 100 nL - 1 µL) from the master plate to the assay plates.

  • Quality Control (QC): A subset of wells should be analyzed to confirm the identity and concentration of the compounds in the plates. This can be done by LC-MS analysis of a representative plate. A Z'-factor is a statistical value used to check the reliability of the assay itself.[16]

  • Data Management: All data, including compound structure, plate location (barcode), concentration, and QC results, must be meticulously tracked in a laboratory information management system (LIMS).

Conclusion

The derivatization of this compound offers a robust and efficient path to generating novel chemical entities for biological screening. The strategic application of powerful cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings allows for the creation of a structurally diverse library from a single, high-value starting material. By following rigorous protocols for synthesis, purification, and library preparation, researchers can produce high-quality compound collections poised to deliver valuable hits in the quest for new therapeutic agents.

References

experimental procedure for coupling aryl halides with (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl-Oxadiazoles via Suzuki-Miyaura Coupling

Topic: Experimental Procedure for Coupling Aryl Halides with (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of various aryl halides with this compound. The 1,3,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, and its incorporation into biaryl structures via this C-C bond-forming reaction is of significant interest to drug development professionals. This document details the reaction mechanism, provides insights into reagent selection and reaction optimization, and presents a detailed, step-by-step experimental protocol. It is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of Biaryl-Oxadiazoles

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] Its prominence stems from mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[2][3]

This application note focuses on a specific, high-value transformation: the synthesis of biaryl structures containing the 5-methyl-1,3,4-oxadiazole heterocycle. This particular structural motif is a bioisostere for ester and amide functionalities and is frequently incorporated into small-molecule drug candidates to enhance metabolic stability, improve pharmacokinetic properties, and modulate receptor binding. The coupling of this compound with a diverse range of aryl halides provides a direct and modular route to a library of complex molecules, making this protocol essential for drug discovery and process development.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square planar Pd(II) intermediate.[4][5] The reactivity of the aryl halide is a critical factor, with the rate of oxidative addition generally following the trend: I > Br > OTf >> Cl.[4]

  • Transmetalation: The boronic acid, activated by a base, forms a boronate species (-B(OH)₃⁻). This activated nucleophile then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step of the cycle.[6]

  • Reductive Elimination: The two organic groups on the palladium center (the aryl group from the halide and the phenyl-oxadiazole group from the boronic acid) couple and are expelled from the coordination sphere. This step forms the final biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Ar'(L)₂ (Di-organopalladium) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) TM_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Boronic Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ Boronic->TM_Complex

References

Application Notes & Protocols: (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction: A Multifunctional Building Block

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a highly versatile organic building block gaining significant traction in advanced materials science. Its unique bifunctional architecture is the key to its utility. The phenylboronic acid group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2][3] Simultaneously, the 5-methyl-1,3,4-oxadiazole moiety imparts critical electronic and photophysical properties. The 1,3,4-oxadiazole ring is a well-known electron-deficient heterocycle, making it an excellent component for electron-transporting layers (ETLs) in organic light-emitting diodes (OLEDs) and for creating molecules with tailored charge-transfer characteristics.[4][5]

This guide provides an in-depth look at the applications of this compound, focusing on its role in synthesizing advanced functional materials. We will explore its use as a precursor for luminescent materials and as a core component in the design of chemosensors, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.

Property Value
IUPAC Name This compound
CAS Number 913835-70-8[6]
Molecular Formula C₉H₉BN₂O₃[6]
Molecular Weight 203.99 g/mol
Appearance Typically a white to off-white solid[6]
Storage Store under an inert atmosphere at 2-8°C[6]

Application I: Synthesis of Conjugated Materials for Optoelectronics

The primary application of this compound in materials science is as a building block for creating larger, conjugated molecules with desirable photophysical properties for use in devices like OLEDs.[2][5][7] The Suzuki-Miyaura reaction is the workhorse method for this purpose, allowing for the precise construction of biaryl systems that form the core of many organic electronic materials.[2]

Scientific Principle: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, our title boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[1] The 1,3,4-oxadiazole ring acts as an electron-withdrawing group, which can influence the electronic properties of the final product, often leading to materials with high thermal stability and efficient charge transport capabilities, crucial for OLED device performance.

Suzuki_Coupling_Workflow BoronicAcid This compound ReactionVessel Reaction Mixture Heated under Inert Atmosphere BoronicAcid->ReactionVessel ArylHalide Aryl Halide (Ar-X) (e.g., Bromopyrene) ArylHalide->ReactionVessel Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Conditions->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Final Conjugated Material (Oxadiazole-Ar) Purification->Product Characterization Characterization (NMR, MS, UV-Vis, PL) Product->Characterization

Caption: Workflow for synthesizing conjugated materials via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of a Biaryl System via Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (e.g., 1-bromopyrene) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • Ethanol

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 204 mg, 1.0 mmol) and the selected aryl bromide (e.g., 337 mg, 1.2 mmol).

  • Reagent Addition: Add potassium carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Argon) for 15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add a 4:1 mixture of Toluene:Ethanol (20 mL) and deionized water (5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). The mixture may change color.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed (typically 8-16 hours).

  • Cooling and Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Self-Validation and Characterization:

  • Structural Verification: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Photophysical Analysis: Dissolve the purified product in a suitable solvent (e.g., THF or Dichloromethane) and measure its UV-Vis absorption and photoluminescence (PL) emission spectra to determine its optical properties.[4][8]

Hypothetical Photophysical Data λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F)
Product in THF (10⁻⁵ M)350450 (Blue)0.65

Application II: Fluorescent Chemosensors for Diol Detection

Phenylboronic acids are renowned for their ability to reversibly bind with cis-diols, such as those found in saccharides (e.g., glucose) and catechols (e.g., dopamine).[9][10][11] This interaction forms a stable five- or six-membered cyclic boronate ester.[11] By incorporating the this compound moiety into a fluorescent molecule, the diol binding event can be transduced into a measurable change in fluorescence, creating a chemosensor.

Scientific Principle: Analyte Binding and Signal Transduction

The binding of a diol to the boronic acid changes the hybridization of the boron atom from sp² to sp³, altering its electronic properties.[12] This change can affect the intramolecular charge transfer (ICT) characteristics of the entire fluorophore, leading to a change in the fluorescence output, such as quenching (turn-off) or enhancement (turn-on).[13][14] The 1,3,4-oxadiazole unit can participate in this ICT process, potentially enhancing the sensitivity of the sensor.

Sensing_Mechanism Sensor Fluorophore with Boronic Acid Moiety Binding Reversible Covalent Bond Formation Sensor->Binding InitialState Initial State: High Fluorescence Sensor->InitialState Analyte Analyte with cis-diol group (e.g., Glucose) Analyte->Binding Complex Cyclic Boronate Ester Complex Binding->Complex FinalState Bound State: Fluorescence Quenched Complex->FinalState Electronic Perturbation

Caption: General mechanism for a boronic acid-based fluorescent "turn-off" sensor.

Protocol 2: Fluorescence Titration for Glucose Sensing

This protocol outlines the use of a hypothetical sensor molecule (synthesized using Protocol 1, where the aryl group imparts fluorescence) to detect glucose in a buffer solution.

Materials:

  • Stock solution of the fluorescent sensor (1 mM in DMSO).

  • Stock solution of D-glucose (100 mM in phosphate-buffered saline, PBS).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a 3 mL solution of the sensor in a quartz cuvette by diluting the DMSO stock solution with PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Initial Measurement: Place the cuvette in the fluorometer. Set the excitation wavelength (e.g., 350 nm, based on the absorption maximum) and record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm).

  • Titration: Add small aliquots (e.g., 2-10 µL) of the D-glucose stock solution to the cuvette. After each addition, gently mix the solution by inverting the cuvette and allow it to equilibrate for 2 minutes.

  • Data Recording: Record the fluorescence emission spectrum after each addition of glucose.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (e.g., 450 nm) against the concentration of glucose. If fluorescence quenching occurs, the data can be analyzed using the Stern-Volmer equation to determine the binding constant.

Scientist's Note (Rationale):

  • Choice of pH: The binding affinity of boronic acids to diols is highly pH-dependent. A pH of 7.4 is physiologically relevant and ensures that a significant fraction of the boronic acid is in the trigonal form available for binding.

  • Equilibration Time: Allowing 2 minutes for equilibration ensures that the binding reaction between the sensor and glucose has reached equilibrium before the measurement is taken, leading to reproducible results.

Self-Validation:

  • Selectivity Test: Repeat the titration experiment with other sugars that are not cis-diols (e.g., sucrose) or have lower binding affinities to demonstrate the selectivity of the sensor for the target analyte.

  • Control Experiment: Perform a control titration by adding equivalent volumes of the buffer solution without the analyte to ensure that the observed changes are not due to simple dilution.

References

Catalytic Systems for Suzuki-Miyaura Cross-Coupling of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of catalytic systems for reactions involving (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Intended for researchers, scientists, and professionals in drug development, these notes synthesize technical data with practical insights to facilitate the successful application of this versatile building block in organic synthesis.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety in Modern Chemistry

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, ability to engage in hydrogen bonding, and favorable electronic properties.[1] Consequently, this compound has emerged as a critical building block for the synthesis of novel pharmaceuticals and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it the premier choice for incorporating this oxadiazole-containing phenylboronic acid into target molecules.[3][4]

Understanding the Catalytic System: A Synergy of Components

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of a catalytic system, which typically comprises a palladium source, a ligand, a base, and a suitable solvent. Each component plays a critical role in the catalytic cycle, influencing reaction efficiency, yield, and substrate scope.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.[5]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center.[5][6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selecting the Optimal Catalytic System

The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and purity, especially when dealing with functionalized substrates like this compound.

Palladium Precatalysts and Sources

While various palladium sources can be employed, modern catalysis often favors the use of well-defined precatalysts that readily generate the active Pd(0) species.

Palladium Source/PrecatalystCommon LigandsTypical Applications & Considerations
Pd(OAc)₂ Phosphine ligands (e.g., PPh₃, PCy₃)A common and cost-effective palladium source.[4][7]
Pd(PPh₃)₄ -An air-stable Pd(0) complex, suitable for a range of couplings.[8]
PdCl₂(dppf) -Often used for challenging couplings due to its robustness.[8]
XPhos Pd G2/G3 XPhosHighly active precatalysts for a broad substrate scope, including aryl chlorides.[9]
The Crucial Role of Ligands

Ligands stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For sterically hindered or electronically challenging substrates, the use of bulky and electron-rich phosphine ligands is often beneficial.[10]

  • Buchwald Ligands (e.g., SPhos, XPhos): These biaryl phosphine ligands are known to promote highly efficient Suzuki-Miyaura couplings, even at low catalyst loadings and room temperature for some substrates.[10][11]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity.[12][13]

The Impact of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the boronic acid for transmetalation and can influence the overall reaction rate and selectivity.[6]

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateAqueous/organic mixturesA widely used and economical choice.[5]
Cs₂CO₃ StrongAnhydrous organic solventsOften provides higher yields for challenging substrates.[7]
K₃PO₄ StrongAqueous/organic mixturesEffective for couplings involving sensitive functional groups.[11]
AcOK WeakAnhydrous organic solventsA milder base, sometimes used with specific catalysts.[9]
Solvent Systems

The choice of solvent depends on the solubility of the reactants and the reaction temperature. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

  • 1,4-Dioxane/Water: A common solvent mixture that effectively dissolves both organic and inorganic reagents.[7]

  • Toluene, DMF, THF: Anhydrous organic solvents suitable for reactions sensitive to water.[8][14]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Weigh Reactants: - this compound - Aryl Bromide - Base (e.g., K2CO3) Catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) Reactants->Catalyst Solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H2O) Catalyst->Solvent Inert Purge with Inert Gas (Argon or Nitrogen) Solvent->Inert Heat Heat and Stir (e.g., 80-100 °C) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • SPhos (0.04 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with an Aryl Chloride using a Pre-catalyst

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • XPhos Pd G3 (0.01 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous, degassed THF

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a glovebox or under a stream of inert gas, add the aryl chloride, this compound, XPhos Pd G3, and potassium phosphate to a reaction vessel.

  • Add the anhydrous, degassed THF.

  • Seal the vessel and stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Considerations

  • Low Yields: Consider increasing the catalyst loading, changing the ligand or base, or using a higher reaction temperature. Ensure all reagents are pure and the solvent is adequately degassed.

  • Deboronated Byproduct: The boronic acid may be unstable under the reaction conditions.[11] Using milder bases, lower temperatures, or a more active catalyst to shorten the reaction time can mitigate this. Protecting the boronic acid as a boronate ester may also be an option.[15]

  • Incomplete Reaction: If the starting material persists, consider adding a fresh portion of the catalyst. Ensure the reaction is truly under an inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of complex molecules. A thorough understanding of the catalytic system and careful optimization of the reaction conditions are key to achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

References

Troubleshooting & Optimization

purification of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid.

Welcome to the technical support guide for the purification of this compound (CAS 913835-70-8). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block in high purity. As a Senior Application Scientist, I will guide you through common issues with field-proven insights and protocols.

The purity of boronic acids is paramount for the success of subsequent reactions, particularly in palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction.[1] Impurities can lead to low yields, side reactions, and complex downstream purification challenges.[1] This guide provides a logical, troubleshooting-focused approach to purifying this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, several classes of impurities are common to boronic acid syntheses:

  • Protodeborylation Product: This is the arene resulting from the loss of the boronic acid group, in this case, 2-methyl-5-phenyl-1,3,4-oxadiazole. This is often a major byproduct, especially if the reaction is exposed to excess water or certain pH conditions.[2]

  • Boronic Anhydride (Boroxine): Boronic acids can reversibly dehydrate to form a cyclic trimer called a boroxine. This often results in broad peaks in NMR spectra and can complicate characterization.[3]

  • Starting Materials: Unreacted precursors, such as 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole, may be present.[4]

  • Homocoupling Byproducts: Dimers of the starting aryl halide can sometimes form.[4]

  • Inorganic Salts and Reagents: Residual bases (e.g., potassium acetate), palladium catalysts, and borate species (like boric acid) from the reaction workup are common.[5][6]

Q2: What is the first purification method I should attempt for a crude reaction mixture?

A2: For a typical crude mixture, an acid-base extraction is an excellent and scalable first-line strategy.[4][5] this compound is acidic and will form a water-soluble boronate salt under basic conditions (pH > 10).[7] This allows for the removal of neutral organic impurities (like the protodeborylation product and starting materials) by washing the basic aqueous layer with an organic solvent. The pure boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

Q3: Is the 1,3,4-oxadiazole ring stable under typical purification conditions?

A3: The 1,3,4-oxadiazole isomer is the most thermodynamically stable of the oxadiazole isomers.[8][9] It exhibits good chemical and thermal stability.[10] While some heterocyclic rings can be sensitive, the 1,3,4-oxadiazole ring is generally robust and can tolerate mildly acidic and basic aqueous solutions used during extractions.[10] However, prolonged exposure to strong bases at elevated temperatures should be avoided as it could potentially lead to ring cleavage.[10]

Purification Troubleshooting Guide

Problem 1: My crude product is a discolored, sticky solid with multiple spots on TLC.

Cause: This is typical for a crude reaction mixture containing residual catalyst, inorganic salts, and organic byproducts. A direct attempt at chromatography or recrystallization is likely to be inefficient.

Solution: Initial Purification via Acid-Base Extraction

This protocol leverages the acidic nature of the boronic acid to separate it from neutral and non-acidic impurities.

Workflow: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., EtOAc) extract Extract with 1-2 M NaOH (aq) start->extract separate1 Separate Layers extract->separate1 org_layer1 Organic Layer: Neutral Impurities (Protodeborylation, Starting Material) separate1->org_layer1 Discard aq_layer1 Aqueous Layer: Sodium Boronate Salt separate1->aq_layer1 wash Wash Aqueous Layer with EtOAc aq_layer1->wash separate2 Separate Layers wash->separate2 org_layer2 Organic Wash: Trace Neutral Impurities separate2->org_layer2 Discard aq_layer2 Aqueous Layer: Purified Sodium Boronate separate2->aq_layer2 acidify Acidify to pH 2-3 with 1 M HCl (cool in ice bath) aq_layer2->acidify precipitate Precipitate Forms acidify->precipitate extract_final Extract with Fresh EtOAc (x3) precipitate->extract_final dry Dry Combined Organics (Na2SO4), Filter, Concentrate extract_final->dry product Purified Boronic Acid dry->product

Caption: Acid-base extraction workflow for boronic acid purification.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Wash this basic aqueous phase with a fresh portion of organic solvent (e.g., EtOAc) to remove any remaining neutral impurities.[5]

  • Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding 1 M HCl. The target boronic acid should precipitate as a white solid.

  • Extract the acidified aqueous layer with several portions of fresh EtOAc.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the partially purified boronic acid.

Problem 2: Recrystallization attempts result in oiling out or minimal purity improvement.

Cause: The choice of solvent is critical for successful recrystallization.[11] Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Poor purity improvement suggests the impurities have similar solubility to the product in the chosen solvent.

Solution: Systematic Solvent Screening and Technique Refinement

A small-scale screening of different solvent systems is the most effective approach. Trituration can also be a powerful alternative for removing highly soluble impurities.

Solvent SystemRationale
Water Boronic acids often have some water solubility, especially when heated. Can be effective for removing organic-soluble impurities.[12]
Ethyl Acetate / Hexanes A common anti-solvent system. Dissolve in minimal hot EtOAc and add hexanes until cloudy, then cool.[4]
Dichloromethane / Hexanes Similar to EtOAc/Hexanes, for moderately polar compounds.
Acetone / Water Good for polar compounds. Dissolve in acetone, add water as the anti-solvent.
Toluene Can be effective for arylboronic acids.

Step-by-Step Protocol (Small-Scale Recrystallization Screening):

  • Place ~20 mg of your material into several small vials.

  • To each vial, add a different solvent (or solvent system) dropwise while heating and agitating until the solid just dissolves.

  • Allow the vials to cool slowly to room temperature, then place them in a refrigerator or freezer.

  • Observe which system yields fine, crystalline solids.

  • If crystals do not form, try scratching the inside of the vial with a glass rod to induce nucleation.

Pro-Tip (Trituration): If your product is a solid but impurities are oily, suspend the crude material in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the slurry, then filter to collect the purified solid product.[4]

Problem 3: The boronic acid streaks or sticks irreversibly to a silica gel column.

Cause: The boron atom in boronic acids is Lewis acidic and can interact strongly with the Lewis basic silanol groups on the surface of standard silica gel, leading to poor chromatography.[2] The compound may also degrade on the acidic silica surface.

Solution: Modify the Stationary or Mobile Phase

Several strategies can mitigate this common issue. The goal is to reduce the interaction between the boronic acid and the stationary phase.

Workflow: Choosing a Chromatography Strategy

start Standard Silica Gel Fails option1 Option 1: Use Neutral Alumina start->option1 option2 Option 2: Modify Mobile Phase start->option2 option3 Option 3: Modify Stationary Phase start->option3 desc1 Less acidic than silica. Good for moderately polar compounds. [1] option1->desc1 desc2 Add modifier like Acetic Acid or TFA (0.1-1%). Protonates silanols, reducing interaction. [1] option2->desc2 desc3 Use Boric Acid-Impregnated Silica. Saturates Lewis acid binding sites. [3] option3->desc3

Caption: Decision tree for troubleshooting boronic acid chromatography.

Step-by-Step Protocol (Boric Acid-Impregnated Silica Gel): This method, described by Hitosugi et al., is effective for preventing the over-adsorption of boronic esters and can be adapted for boronic acids.[13]

  • Prepare a saturated aqueous solution of boric acid.

  • In a round-bottom flask, make a slurry of silica gel in the saturated boric acid solution.

  • Remove the water by rotary evaporation until a free-flowing powder is obtained.

  • Dry the silica gel further in a vacuum oven to remove residual moisture.

  • Pack and run the column as usual. This modified silica has reduced affinity for the boronic acid, allowing for much cleaner elution.

Advanced Purification: Derivatization Strategies

When standard methods fail to provide the required purity, converting the boronic acid into a more stable and easily crystallizable derivative can be a powerful strategy.

1. Formation of Potassium Trifluoroborate (BF3K) Salts: Aryltrifluoroborates are often highly crystalline, air-stable solids that are easier to purify by recrystallization than their boronic acid counterparts.[12]

  • Protocol:

    • Dissolve the crude boronic acid in methanol.

    • Add an aqueous solution of potassium hydrogen fluoride (KHF2, 4 equivalents).

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the mixture to remove methanol.

    • The resulting solid can be collected by filtration and recrystallized, often from an alcohol/water mixture.[14]

    • The boronic acid can be regenerated by acidic hydrolysis if needed.

2. Formation of Diethanolamine (DEA) Adducts: Boronic acids can form stable, crystalline adducts with diethanolamine. This method is excellent for separating the boronic acid from non-acidic impurities.[2][15]

  • Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ether).

    • Add diethanolamine (1.1 equivalents).

    • Stir the mixture. The DEA adduct often precipitates as a crystalline solid.

    • Filter the solid and wash with cold solvent.

    • To recover the free boronic acid, the adduct can be treated with an acid (e.g., 1M HCl) or stirred with an aqueous solution of boric acid and extracted into an organic solvent.[2][15]

By systematically applying these troubleshooting strategies, from basic acid-base extractions to advanced derivatization techniques, researchers can confidently overcome the challenges associated with purifying this compound, ensuring high-quality material for successful drug discovery and development programs.

References

Technical Support Center: Scaling Up Reactions with (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up reactions involving this versatile reagent. Our focus is on providing practical, in-depth solutions to common challenges, ensuring your success from the bench to pilot scale.

Introduction to this compound

This compound is a key building block in medicinal chemistry and materials science.[1] The 1,3,4-oxadiazole motif is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The boronic acid group makes it an ideal partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of complex biaryl structures.[2][3]

However, scaling up reactions with this and similar heteroaryl boronic acids presents unique challenges. These can range from reagent stability and solubility to managing reaction exotherms and ensuring consistent product purity. This guide will provide you with the necessary information to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: Like many boronic acids, this compound can undergo several decomposition pathways. The primary concerns are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2][4] This is often promoted by moisture, acidic or basic conditions, and elevated temperatures.

  • Oxidative Decomposition: Exposure to oxygen, especially in the presence of a palladium catalyst, can lead to the formation of phenol byproducts.

  • Trimerization (Boroxine Formation): In anhydrous conditions, boronic acids can reversibly form cyclic trimeric anhydrides called boroxines.[5] While boroxines can participate in cross-coupling reactions, their formation can affect reaction kinetics and stoichiometry.

The 1,3,4-oxadiazole ring itself is generally stable, more so than other oxadiazole isomers like the 1,2,3- and 1,2,4-isomers.[6][7] However, extreme pH conditions can lead to ring opening.[8]

Q2: What are the recommended storage conditions for this boronic acid?

A2: To minimize degradation, store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[9] Keep it away from moisture and light.

Q3: Is this compound soluble in common organic solvents?

A3: Boronic acids often have limited solubility in non-polar organic solvents. For Suzuki-Miyaura reactions, common solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene, often with a co-solvent like water or ethanol to aid in dissolving the base and the boronic acid.[3] The presence of the polar 1,3,4-oxadiazole ring may improve solubility in more polar organic solvents compared to simple phenylboronic acid.

Troubleshooting Guide for Scale-Up Reactions

Issue 1: Low or Inconsistent Reaction Yield

Question: My Suzuki-Miyaura coupling reaction with this compound works well on a small scale, but the yield drops significantly upon scale-up. What could be the cause?

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller design) to maintain a homogeneous mixture. For viscous reaction mixtures, consider dilution, though this may impact reaction kinetics.

  • Poor Temperature Control: The heat generated by the reaction (exotherm) may not dissipate as efficiently in a larger vessel, leading to an uncontrolled temperature increase.[10][11] This can accelerate catalyst decomposition and side reactions like protodeboronation.

    • Solution: Implement controlled reagent addition. For example, add the limiting reagent portion-wise or via a syringe pump to manage the exotherm. Ensure the reactor's heating/cooling system is adequate for the scale.

  • Atmospheric Contamination: Larger scale reactions have a greater surface area and often longer reaction times, increasing the risk of oxygen or moisture contamination. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[3][12]

    • Solution: Use standard Schlenk techniques.[13] Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

Issue 2: Protodeboronation of the Starting Material

Question: I am observing a significant amount of 2-methyl-5-phenyl-1,3,4-oxadiazole as a byproduct. How can I minimize this?

Potential Causes & Solutions:

  • Excess Water or Base: While some water is often necessary for Suzuki reactions, an excess can promote protodeboronation, especially with electron-deficient heteroaryl boronic acids.

    • Solution: Carefully control the amount of water in the reaction. If using an aqueous base, ensure the concentration is accurate. Consider using anhydrous conditions with a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).[4]

  • High Reaction Temperature: As mentioned, elevated temperatures can accelerate the rate of protodeboronation.

    • Solution: Screen for the lowest effective temperature for your specific coupling partners. It may be beneficial to run the reaction for a longer time at a lower temperature.

  • Inefficient Transmetalation: If the transmetalation step of the catalytic cycle is slow, the boronic acid has more time to decompose.[14]

    • Solution: The choice of base is crucial. A stronger base can facilitate the formation of the more reactive boronate species. For example, using K3PO4 instead of Na2CO3 can sometimes accelerate transmetalation. Also, ensure your palladium catalyst and ligand combination is optimal for the substrates.

Issue 3: Formation of Homocoupling Byproducts

Question: My final product is contaminated with 4,4'-bis(5-methyl-1,3,4-oxadiazol-2-yl)-1,1'-biphenyl. What is causing this and how can I prevent it?

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids, catalyzed by palladium.[3][12]

    • Solution: Rigorous degassing of solvents and reagents is critical. Purge the reaction vessel thoroughly with an inert gas before adding the catalyst.

  • Use of a Pd(II) Pre-catalyst: Some Pd(II) pre-catalysts can promote homocoupling if the initial reduction to Pd(0) is not efficient.

Issue 4: Difficulty in Removing Palladium from the Final Product

Question: I am struggling to reduce the residual palladium in my product to acceptable levels (<10 ppm for APIs). What purification strategies are effective?

Potential Causes & Solutions:

  • Ligand Choice: Some phosphine ligands can be challenging to remove.

    • Solution: Consider using a ligand that facilitates purification, such as a water-soluble ligand if your product is organic-soluble.

  • Ineffective Work-up: Standard aqueous washes may not be sufficient to remove all palladium species.

    • Solution: Employ a palladium scavenger. There are many commercially available scavengers with different functional groups (e.g., thiol-based, amine-based) that can be added during work-up. A filtration through a bed of activated carbon can also be effective. In some cases, recrystallization of the final product is necessary.[11]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling on a 1 g Scale
  • Vessel Preparation: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aryl halide (1.0 eq), this compound (1.2 eq), and the chosen base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 eq) under a positive flow of nitrogen.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Completion by TLC
  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Spot the starting aryl halide, the boronic acid, and a co-spot of both. Also, spot the reaction mixture.

  • Elute the plate: Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize: Check the plate under a UV lamp. The reaction is complete when the spot corresponding to the limiting starting material (usually the aryl halide) has disappeared and a new, more non-polar spot for the product has appeared.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L₂-R² transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 product R¹-R² red_elim->product aryl_halide R¹-X aryl_halide->ox_add boronic_acid R²-B(OH)₂ boronic_acid->transmetal base Base base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low Yield on Scale-up check_purity Starting Material Purity Check start->check_purity check_side_products Analyze Byproducts (LC-MS/NMR) start->check_side_products sol_purity Re-purify Starting Materials check_purity->sol_purity Impure protodeboronation Protodeboronation Observed? check_side_products->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No sol_proto Reduce Temp/Water Change Base (e.g., CsF) protodeboronation->sol_proto Yes no_reaction Low Conversion? homocoupling->no_reaction No sol_homo Improve Degassing Use Pd(0) Catalyst homocoupling->sol_homo Yes sol_no_react Check Catalyst Activity Optimize Temp/Solvent Improve Mixing no_reaction->sol_no_react Yes

Caption: A decision tree for troubleshooting low yields in scale-up reactions.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid in cross-coupling reactions. This guide is structured to provide in-depth, field-proven insights into overcoming common challenges, with a focus on understanding the underlying chemical principles to empower your experimental design.

The subject boronic acid, while a valuable building block, possesses an electron-deficient heteroaromatic 1,3,4-oxadiazole moiety. This structural feature significantly influences its reactivity, predisposing it to specific side reactions that can compromise the yield and purity of your desired product. This guide will walk you through the most frequently encountered issues and provide robust, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki-Miyaura reaction is yielding a significant amount of a byproduct that corresponds to the loss of the boronic acid group from my starting material. What is happening and how can I prevent it?

Answer:

This is a classic case of protodeboronation , the most common and detrimental side reaction for this class of boronic acids.[1][2] The electron-withdrawing nature of the 5-methyl-1,3,4-oxadiazole ring increases the electrophilicity of the carbon atom attached to the boron, making the C-B bond more susceptible to cleavage by a proton source, which is often water present in the reaction medium, especially under basic conditions.[1][3]

The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source (like water) in a rate-determining step to cleave the C-B bond.[1][2] For highly electron-deficient arylboronic acids, this process can be particularly rapid.[3][4][5]

  • Employ Anhydrous Conditions: The most direct approach is to minimize the primary proton source.

    • Use anhydrous solvents (e.g., dry toluene, dioxane, or THF).

    • Dry your base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use.

    • Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

  • Select a Milder or Non-Aqueous Base: Strong bases in aqueous media accelerate protodeboronation.

    • Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or CsF.

    • Potassium fluoride (KF) can be particularly effective as it promotes the formation of a more reactive trifluoroborate species in situ, which can sometimes favor the desired coupling over protodeboronation.

  • Utilize Boronic Acid Surrogates (Slow-Release Strategy): This is a highly effective and widely adopted strategy for unstable boronic acids.[1][6][7] These surrogates protect the boronic acid functionality and release the active species slowly into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation relative to the rate of productive cross-coupling.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that can be easily handled and purified.[6][7] They undergo slow hydrolysis under the reaction conditions to release the boronic acid.

    • Diethanolamine (DABO) Adducts: These are also stable, crystalline solids that can be used directly in the coupling reaction, releasing the boronic acid in the presence of a protic co-solvent.[8]

  • Formation of the MIDA Boronate:

    • In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 1:1 mixture of THF and acetonitrile.

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitor by LC-MS or TLC).

    • Cool the reaction mixture to room temperature and collect the precipitated MIDA boronate by filtration. Wash with cold acetonitrile and dry under vacuum.

  • Suzuki-Miyaura Coupling with the MIDA Boronate:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), your palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add degassed solvent (e.g., a 5:1 mixture of dioxane and water) via syringe.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete.

    • Work up the reaction as you normally would.

Question 2: I am observing a significant amount of a symmetrical biaryl derived from the coupling of two molecules of my boronic acid. What causes this homocoupling and how can I suppress it?

Answer:

The formation of a biaryl from the self-coupling of your boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen and/or palladium(II) species in the reaction mixture, especially when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state. Electron-deficient boronic acids can be more prone to this side reaction.

Homocoupling can proceed through several mechanisms. A common pathway involves the reaction of two molecules of the boronic acid with a Pd(II) species, which is then reduced to Pd(0) in the process. The presence of oxygen can re-oxidize Pd(0) to Pd(II), perpetuating a catalytic cycle for homocoupling.

  • Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling.

    • Thoroughly degas your solvent(s) using methods such as freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Ensure the reaction is maintained under a positive pressure of an inert gas throughout.

  • Catalyst Selection and Activation:

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure that the conditions are suitable for its reduction to Pd(0). Sometimes, adding a small amount of a reducing agent can help, but this should be done with caution.

    • Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the in-situ reduction step.

    • The choice of phosphine ligand is also critical. Bulky, electron-rich ligands can accelerate the rate of the desired cross-coupling reaction, outcompeting the homocoupling pathway.[9]

  • Order of Reagent Addition: Add the palladium catalyst to the reaction mixture after it has been assembled and purged with inert gas. This minimizes the exposure of the catalyst to any residual oxygen.

Question 3: My reaction is sluggish and gives low yields, even when I don't see significant side products. Could the 1,3,4-oxadiazole ring itself be causing problems?

Answer:

While the 1,3,4-oxadiazole ring is generally considered to be chemically and thermally stable, its Lewis basic nitrogen atoms have the potential to coordinate to the palladium center.[10][11] This coordination can lead to catalyst inhibition or deactivation, slowing down the catalytic cycle.

The lone pairs on the nitrogen atoms of the oxadiazole can act as ligands for the palladium catalyst. If this binding is too strong, it can occupy coordination sites on the palladium that are necessary for the key steps of the Suzuki-Miyaura cycle (oxidative addition, transmetalation, and reductive elimination), thus inhibiting the reaction.

  • Ligand Choice: The use of a strongly coordinating, bulky, and electron-rich phosphine ligand (e.g., Buchwald-type biaryl phosphine ligands like SPhos, XPhos, or RuPhos) is highly recommended. These ligands are designed to bind strongly to the palladium center, preventing the substrate's heteroaromatic ring from deactivating the catalyst.[9]

  • Use of Additives: In some cases, Lewis acidic additives have been shown to mitigate catalyst deactivation by coordinating to the Lewis basic sites of the substrate, thereby preventing them from binding to the palladium catalyst.[12] For example, the addition of B(OMe)₃ has been reported to be beneficial in some heteroaryl-heteroaryl couplings.[12]

  • Temperature Optimization: A higher reaction temperature might be required to overcome the energy barrier for the desired catalytic cycle and to promote the dissociation of any inhibitory substrate-catalyst complexes. However, be mindful that higher temperatures can also accelerate decomposition pathways like protodeboronation. A careful optimization of the reaction temperature is therefore advised.

Summary of Side Reactions and Mitigation Strategies

Side Reaction Primary Cause(s) Recommended Solutions
Protodeboronation Presence of a proton source (e.g., water) under basic conditions; enhanced by the electron-withdrawing oxadiazole ring.[1][2][3]- Use anhydrous solvents and reagents.- Employ milder or non-aqueous bases (e.g., K₂CO₃, CsF).- Convert the boronic acid to a stable surrogate (MIDA boronate, DABO adduct) for slow release.[6][7][8]
Homocoupling Presence of oxygen and/or unreduced Pd(II) species.- Rigorously degas all solvents and maintain an inert atmosphere.- Use a Pd(0) precatalyst or ensure efficient reduction of a Pd(II) source.- Optimize the order of reagent addition.
Catalyst Inhibition/Deactivation Coordination of the Lewis basic nitrogen atoms of the oxadiazole ring to the palladium center.[10][11]- Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[9]- Consider the use of Lewis acidic additives.[12]- Optimize the reaction temperature.

Reaction Pathway and Side Reactions Diagram

The following diagram illustrates the desired Suzuki-Miyaura coupling pathway and the two major competing side reactions: protodeboronation and homocoupling.

Suzuki_Side_Reactions sub This compound (Ar-B(OH)₂) product Desired Cross-Coupling Product (Ar-Ar') sub->product Suzuki-Miyaura Coupling protodeboronation Protodeboronation Product (Ar-H) sub->protodeboronation Protodeboronation homocoupling Homocoupling Product (Ar-Ar) sub->homocoupling Homocoupling aryl_halide Ar'-X aryl_halide->product catalyst Pd(0) Catalyst catalyst->product base Base base->product base->protodeboronation water H₂O (Proton Source) water->protodeboronation oxygen O₂ / Pd(II) oxygen->homocoupling

Caption: Key reaction pathways in the Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Catalyst Loading for (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the versatile yet sometimes challenging (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid. Our goal is to equip you with the knowledge to diagnose and resolve common experimental hurdles, thereby improving reaction yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound and its derivatives in Suzuki-Miyaura couplings.

Q1: What are the initial recommended catalyst loading ranges for this specific boronic acid?

For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1] A loading of 2-3 mol% often provides a good balance between reaction efficiency and cost for novel substrates.[1] For particularly challenging aryl halide partners, a slightly higher initial loading may be necessary to ensure the reaction initiates.

Q2: My reaction is sluggish or not proceeding to completion. Should I simply increase the catalyst loading?

While increasing the catalyst loading can sometimes improve conversion, it is not always the optimal solution and can lead to increased side products, such as homocoupling, and catalyst decomposition into palladium black.[1] Before increasing the catalyst, it is crucial to systematically evaluate other reaction parameters, including the choice of ligand, base, solvent, and temperature, as these factors often have a more significant impact on reaction outcomes.[1][2][3]

Q3: How does the heteroaromatic nature of the oxadiazole moiety affect the reaction?

The oxadiazole ring is a π-deficient heterocycle.[4] This electron-withdrawing nature can influence the reactivity of the boronic acid. Additionally, the Lewis basic nitrogen atoms within the oxadiazole ring have the potential to coordinate with the palladium catalyst, which could lead to catalyst inhibition or deactivation.[4][5] This makes the choice of ligand particularly important to stabilize the active catalytic species and prevent undesirable coordination.

Q4: Is this compound prone to decomposition?

Like many heteroaromatic boronic acids, this compound can be susceptible to protodeboronation, a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This process is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[7]

Q5: Are there more stable alternatives to the boronic acid that I should consider?

Yes, for challenging couplings or when protodeboronation is a significant issue, using more stable boronic acid derivatives is highly recommended. Common and effective alternatives include:

  • Pinacol esters (BPin): These are considerably more stable than the corresponding boronic acids and are less prone to decomposition.[7][8]

  • MIDA boronates: These are highly stable, crystalline solids that are robust to a variety of reaction conditions and can be purified by chromatography.[6][9]

  • Trifluoroborate salts (BF₃K): These salts are also very stable and release the boronic acid slowly under the reaction conditions, which can minimize side reactions.[8][9]

Troubleshooting Guide: Low Yield and Side Product Formation

This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura couplings with this compound.

Problem 1: Low or No Conversion of Starting Materials

A low conversion rate is a frequent challenge. The following decision tree and detailed explanations will guide you through a logical troubleshooting process.

troubleshooting_low_conversion start Low/No Conversion reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check conditions_check 2. Assess Reaction Conditions reagent_check->conditions_check Reagents OK reagent_quality Boronic Acid/Ester Degradation? Aryl Halide Impure? Solvent/Base Quality? reagent_check->reagent_quality stoichiometry Incorrect Equivalents? reagent_check->stoichiometry catalyst_system_check 3. Evaluate Catalyst System conditions_check->catalyst_system_check Conditions OK atmosphere Inert Atmosphere Maintained? conditions_check->atmosphere temperature Temperature Too Low/High? conditions_check->temperature mixing Insufficient Mixing? conditions_check->mixing catalyst_activity Catalyst Degraded? (e.g., Pd black) catalyst_system_check->catalyst_activity ligand_choice Ligand Suitable for Heteroaryl Coupling? catalyst_system_check->ligand_choice base_choice Base Appropriate for Substrates & Solvent? catalyst_system_check->base_choice solution_reagents Use fresh, high-purity reagents. Consider boronic ester/MIDA boronate. reagent_quality->solution_reagents stoichiometry->solution_reagents solution_conditions Ensure rigorous degassing. Optimize temperature. atmosphere->solution_conditions temperature->solution_conditions mixing->solution_conditions solution_catalyst Screen different ligands/bases. Use fresh catalyst. catalyst_activity->solution_catalyst ligand_choice->solution_catalyst base_choice->solution_catalyst

A logical workflow for diagnosing low reaction conversion.

1.1. In-depth Reagent Evaluation

  • Boronic Acid Stability: As previously mentioned, this compound can be prone to protodeboronation.[6] If you are using the boronic acid directly, ensure it is of high purity and has been stored correctly. For more robust and reproducible results, consider converting it to a more stable pinacol ester or MIDA boronate.[7][8]

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is critical. The general trend is I > Br > OTf >> Cl.[10] Couplings involving aryl chlorides are significantly more challenging and often necessitate the use of specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[11]

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[12] Always use fresh, properly stored catalysts and ligands.

  • Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is paramount, as oxygen can lead to catalyst deactivation and promote unwanted side reactions like homocoupling.[1][13] Ensure your base is of high purity and, if solid, finely powdered to ensure adequate reactivity.

1.2. Scrutinizing Reaction Conditions

  • Inert Atmosphere: Suzuki-Miyaura couplings are sensitive to oxygen.[1] It is essential to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and execution. This is typically achieved by performing several vacuum/backfill cycles with the inert gas.

  • Temperature Optimization: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition and side reactions like protodeboronation.[1] An optimal temperature window, often between 80-110 °C for many couplings, needs to be determined experimentally.

1.3. Re-evaluating the Catalyst System

  • Ligand Selection: For heteroaromatic substrates, the choice of ligand is crucial. Standard ligands like PPh₃ may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the key steps of the catalytic cycle, particularly for less reactive coupling partners.[7][11][14]

  • Base Compatibility: The base plays a critical role in activating the boronic acid for transmetalation.[7][15] The choice of base is often solvent-dependent. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are highly effective, especially in polar aprotic solvents such as dioxane or THF.[7] For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or fluoride sources (e.g., KF, CsF) may be more appropriate.[7][16]

Problem 2: Significant Formation of Side Products

The observation of significant side products, even with good conversion of starting materials, points to issues with reaction selectivity.

2.1. Protodeboronation

  • Symptom: The primary byproduct is the arene resulting from the replacement of the boronic acid group with a hydrogen atom.

  • Cause: This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water, especially under strong basic conditions.[6][7]

  • Solutions:

    • Use a Stable Boronic Acid Derivative: Employing a pinacol ester or MIDA boronate of this compound is the most effective way to mitigate protodeboronation.[7][8]

    • Anhydrous Conditions: For particularly sensitive substrates, strictly anhydrous conditions can be beneficial.[7]

    • Optimize Base and Temperature: A milder base and the lowest effective temperature can help reduce the rate of protodeboronation.

2.2. Homocoupling

  • Symptom: Formation of a biaryl product derived from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[13] It can also be influenced by the specific palladium catalyst and ligands used.

  • Solutions:

    • Rigorous Degassing: Ensure all solvents and the final reaction mixture are thoroughly deoxygenated.[1]

    • Optimize Catalyst Loading: In some cases, high catalyst concentrations can promote homocoupling. Reducing the catalyst loading may be beneficial.[1]

    • Control Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.1-1.5 equivalents) can favor the desired cross-coupling pathway over the homocoupling of the aryl halide.[8]

Experimental Protocols

General Procedure for a Screening Reaction
  • Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv.), this compound pinacol ester (0.12 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[12]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.002 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.004 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[12][17]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by flash column chromatography on silica gel.

Catalyst and Ligand Screening Table

The following table provides a starting point for screening various catalyst and ligand combinations, which is often necessary for optimizing challenging couplings.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Expected Outcome
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)100Good for a wide range of aryl bromides.
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)THF80Effective for electron-rich or sterically hindered partners.
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)110A classic system, may work for activated aryl halides.
PEPPSI-IPr (2)-K₃PO₄ (2)2-MeTHF100NHC catalyst, often effective for aryl chlorides.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura coupling is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar' L₂ OxAdd->Transmetalation Transmetalation RedElim [Ar...Ar'] Pd(II) L₂ Transmetalation->RedElim RedElim->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetalation Base Base Base->Transmetalation

The key steps of the Suzuki-Miyaura catalytic cycle.

References

dealing with poor solubility of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid (CAS 913835-70-8). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the primary challenge associated with this reagent: its poor solubility. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure your experiments proceed efficiently.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound is not dissolving in standard non-polar solvents like toluene or hexane for my Suzuki-Miyaura coupling. Why is this happening?

A1: This is a common and expected observation. The poor solubility is due to two primary factors inherent to many arylboronic acids:

  • High Polarity and Intermolecular Hydrogen Bonding: The molecule possesses a polar 1,3,4-oxadiazole ring and two hydroxyl groups on the boron atom. These functional groups readily form strong hydrogen bonds with each other, causing the molecules to aggregate and resist dissolution in non-polar solvents.

  • Boroxine Formation: Boronic acids have a strong tendency to undergo reversible self-condensation (dehydration) to form cyclic trimeric anhydrides known as boroxines.[1][2][3][4][5] These boroxine structures are often significantly less soluble than the parent boronic acid monomer and can precipitate from solution or present as an insoluble solid from the start.[4][6][7] The equilibrium between the boronic acid and its boroxine can be influenced by the presence of water; removing water drives the equilibrium toward the insoluble boroxine.[1]

Q2: I've managed to get some of the boronic acid into a solvent mixture like Dioxane/Water, but my Suzuki coupling reaction is sluggish or incomplete. Is solubility still the problem?

A2: Yes, poor solubility is very likely the root cause. Even if the bulk of the material appears to be in solution, the effective concentration of the reactive monomeric boronic acid species might be too low to sustain a synthetically useful reaction rate.

The catalytic cycle of the Suzuki-Miyaura coupling requires the boronic acid to be activated by a base to form a boronate species (R-B(OH)₃⁻).[8][9] This boronate is then competent for the crucial transmetalation step with the palladium catalyst. If the boronic acid is not fully dissolved or is trapped as a boroxine, its access to both the base and the catalyst is severely limited, leading to a stalled reaction.

Q3: How can I effectively solubilize this compound for a cross-coupling reaction?

A3: A multi-faceted approach involving solvent choice and chemical activation is most effective.

  • Use a Polar, Aprotic Co-Solvent: Instead of relying on a single solvent, use a mixture. Ethers such as 1,4-dioxane or THF are good starting points.[7] For particularly stubborn cases, adding a more polar, aprotic co-solvent like DMF, DMSO, or DME can significantly improve solubility.[1][10] A common starting ratio is 3:1 or 4:1 (e.g., Dioxane:Water).

  • Early Addition of an Aqueous Base: Do not wait to add the base. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form an anionic boronate salt. This salt is typically much more soluble in the aqueous/organic solvent mixture than the neutral boronic acid.[8] The formation of this boronate also breaks down the insoluble boroxine trimers.

  • Gentle Heating: Warming the reaction mixture to 50-80°C can help dissolve the starting materials and increase the reaction rate. However, be cautious, as prolonged heating of boronic acids in the absence of water can promote the formation of insoluble boroxines.[4][5]

Below is a logical workflow to troubleshoot and resolve solubility issues.

G cluster_0 Troubleshooting Workflow A Start: Poor Solubility of Boronic Acid Observed B Select Solvent System: Dioxane/H₂O or Toluene/EtOH/H₂O (4:1:1) A->B C Add Aqueous Base Early (e.g., 2M K₂CO₃) B->C D Is the solution clear? C->D E Proceed with Reaction (Add Aryl Halide & Pd Catalyst) D->E  Yes F Increase Polarity: Add DMF or DMSO as co-solvent (e.g., 5-10% v/v) D->F  No G Apply Gentle Heat (50-80 °C) F->G H Still Insoluble? Consider Alternative Reagent G->H H->E  Resolved I Use Pinacol Ester Derivative (More soluble & stable) H->I  No

Caption: A step-by-step workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind boroxine formation?

A1: Boroxine formation is a reversible dehydration reaction where three molecules of a boronic acid (R-B(OH)₂) condense to form a six-membered ring with alternating boron and oxygen atoms ([RBO]₃), releasing three molecules of water.[1][3] This process is driven by thermodynamics and can be accelerated by heat or the removal of water, for instance, by using anhydrous solvents.[3][5] The resulting boroxine is more non-polar and often more crystalline and less soluble than the monomeric acid.[4][6]

G cluster_0 Boronic Acid ⇌ Boroxine Equilibrium cluster_1 Boroxine 3 R-B(OH)₂ 3 x this compound (Monomer, More Soluble) Boroxine_cluster_1 Boroxine_cluster_1 3 R-B(OH)₂->Boroxine_cluster_1 - 3 H₂O B1 O1 B1->O1 B2 O1->B2 O2 B2->O2 B3 O2->B3 O3 B3->O3 O3->B1 B1_label B-R O1_label O B2_label R-B O2_label O B3_label B-R O3_label O 3 H₂O + 3 H₂O

Caption: Equilibrium between the boronic acid monomer and its less soluble cyclic trimer (boroxine).
Q2: How does pH affect the solubility of this boronic acid?

A2: pH has a profound effect on solubility. Boronic acids are Lewis acids with a pKa typically around 9.[2] In basic aqueous solutions (pH > pKa), the boron atom accepts a hydroxide ion (OH⁻) to form the tetrahedral anionic boronate species [R-B(OH)₃]⁻.[11][12] This negatively charged species is significantly more polar and water-soluble than the neutral trigonal boronic acid. This is the principle behind using an aqueous base to improve solubility and facilitate the Suzuki-Miyaura reaction.[8] Conversely, in strongly acidic conditions, protodeboronation (cleavage of the C-B bond) can occur, destroying the reagent.[13]

Q3: Are there alternative reagents I can use if solubility issues with the boronic acid are insurmountable?

A3: Absolutely. The most common and effective alternative is to use the corresponding boronic acid pinacol ester: This compound, pinacol ester (CAS 1056456-24-6).[14]

Advantages of Pinacol Esters:

  • Enhanced Solubility: They are significantly more soluble in a wider range of organic solvents, including non-polar ones like toluene and THF.[7][15]

  • Increased Stability: They are generally more stable to storage and less prone to dehydration and boroxine formation.[16]

  • Reaction Compatibility: They are fully compatible with Suzuki-Miyaura coupling conditions and will hydrolyze in situ under the basic reaction conditions to generate the active boronate species.

If you are synthesizing the boronic acid, consider converting it directly to the pinacol ester for easier purification and handling in subsequent steps.

Q4: What are the best solvent systems for dissolving this compound?

A4: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, based on the properties of arylboronic acids and oxadiazoles, the following systems are recommended starting points.

Solvent SystemClassRationale & Use Case
1,4-Dioxane / Water (e.g., 4:1)Ether / ProticStandard for Suzuki couplings. The water is essential for dissolving the base and forming the soluble boronate.
Toluene / Ethanol / Water (e.g., 4:1:1)Aromatic / ProticEthanol acts as a polar co-solvent to bridge the polarity gap between toluene and water, aiding solubility.
DMF or DMSO Polar AproticUse as a co-solvent (5-20% v/v) with ethers or toluene for highly insoluble systems.[1] Excellent solvating power but can be difficult to remove.
THF / Water (e.g., 4:1)Ether / ProticAnother common choice for Suzuki reactions. Generally a better solvent than toluene but has a lower boiling point.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust method for using this compound in a typical Suzuki-Miyaura cross-coupling reaction, with specific steps to address poor solubility.

Reagents & Equipment:

  • This compound (1.1 eq)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and Degassed Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the This compound (1.1 eq) and the aryl halide (1.0 eq).

  • Solvent & Base Addition (Key Solubility Step):

    • Add 1,4-dioxane to the flask (to achieve a final concentration of ~0.1 M with respect to the aryl halide).

    • Prepare a 2M aqueous solution of K₂CO₃. Add the required volume (3.0 eq) to the flask.

    • Self-Validating Checkpoint: The initial cloudy suspension of the boronic acid should become significantly clearer or fully dissolve upon addition and stirring with the aqueous base, indicating the formation of the soluble boronate salt.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the stirring mixture under a positive pressure of inert gas.

  • Reaction:

    • Attach a condenser to the flask.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl halide) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as appropriate for the specific product.

References

troubleshooting failed reactions with (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common experimental challenges with in-depth, field-proven insights to ensure the success of your synthetic endeavors.

Section 1: Reagent Characteristics and Best Practices

Before troubleshooting failed reactions, it is crucial to understand the properties of this compound and handle it appropriately.

Q1: What are the key structural features of this boronic acid and how do they influence its reactivity?

A1: this compound possesses a unique combination of an arylboronic acid and a 1,3,4-oxadiazole heterocycle. The oxadiazole ring is electron-deficient, which can influence the electronic properties of the phenyl ring it is attached to.[1][2] The nitrogen atoms in the oxadiazole ring are Lewis basic and can potentially coordinate to the palladium catalyst, which may impact the catalytic cycle.[1][3] Understanding these features is key to selecting the appropriate reaction conditions.

Q2: What are the recommended storage and handling conditions for this reagent?

A2: Like many boronic acids, this compound is sensitive to moisture and air. It should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C. Improper storage can lead to decomposition, primarily through protodeboronation, which is a common side reaction for heteroaryl boronic acids.[1] Always handle the reagent quickly in a dry environment, and ensure solvents are properly degassed before use to minimize oxygen contamination, which can lead to catalyst decomposition and homocoupling of the boronic acid.[4]

Section 2: Troubleshooting Failed or Low-Yielding Suzuki-Miyaura Reactions

This section addresses the most common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Q3: My Suzuki coupling reaction shows no or very low conversion to the desired product. What should I investigate first?

A3: When a Suzuki coupling fails, a systematic approach is essential. Here are the primary parameters to check:

  • Catalyst Activity: Ensure your palladium source and ligand are active.[4] Many palladium(II) precatalysts require in situ reduction to the active palladium(0) species.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst such as a palladacycle.[4][5]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote the unwanted homocoupling of the boronic acid.[4] Ensure your reaction vessel is properly purged with an inert gas and that all solvents have been thoroughly degassed.

  • Base Selection: The choice of base is critical. It activates the boronic acid to facilitate transmetalation.[6] For this substrate, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The strength and solubility of the base can significantly impact the reaction rate and yield.[7][8]

  • Solvent System: The solvent must be appropriate for the substrates and the catalyst system. A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is common for Suzuki reactions. The water is necessary to dissolve the inorganic base.[4][9]

Q4: I am observing significant amounts of a byproduct that appears to be the protodeboronated starting material. What causes this and how can I prevent it?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with heteroaryl boronic acids.[1][10] It is often promoted by excess water, acidic conditions, or high temperatures.

  • Minimize Water: While some water is often necessary to dissolve the base, using an excessive amount can accelerate protodeboronation. Use the minimum amount of water required for the base to be effective.

  • Choice of Base: A non-aqueous base or anhydrous conditions can sometimes mitigate this issue.[11]

  • Temperature Control: Avoid unnecessarily high reaction temperatures. Monitor the reaction progress and stop the reaction once the starting material is consumed.

  • Use of Boronic Esters: Converting the boronic acid to its corresponding pinacol ester can enhance stability and reduce the rate of protodeboronation.[12][13] These esters can often be used directly in the coupling reaction.[14]

Q5: My reaction is producing a significant amount of homocoupled product from the boronic acid (a biaryl of the oxadiazole-phenyl moiety). What is the cause and solution?

A5: Homocoupling is typically caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[4]

  • Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium sources and ligands.

Section 3: Advanced Troubleshooting and Optimization

Q6: I have tried common troubleshooting steps, but my yield is still moderate. What advanced strategies can I employ?

A6: For challenging couplings, consider the following:

  • Ligand Selection: The choice of phosphine ligand can have a dramatic effect on the outcome of the reaction. Bulky, electron-rich ligands like SPhos or XPhos can often improve catalyst performance, especially with challenging substrates.[5]

  • Catalyst Loading: While typical catalyst loadings are in the range of 0.5-2 mol%, for difficult couplings, increasing the catalyst loading may be necessary.[3]

  • Reaction Concentration: The concentration of the reaction can influence the rate. Generally, concentrations between 0.1 M and 0.5 M with respect to the limiting reagent are effective.[4]

  • Use of Additives: In some cases, additives like copper(I) salts can enhance the reaction rate, although the exact role is often debated.[12]

Q7: The 1,3,4-oxadiazole ring seems to be unstable under my reaction conditions. Is this possible and how can I address it?

A7: While 1,3,4-oxadiazoles are generally stable heterocycles, harsh basic conditions or high temperatures could potentially lead to ring-opening or other degradation pathways. If you suspect this is occurring, consider the following:

  • Milder Base: Switch to a milder base such as K₂CO₃ or even an organic base if compatible with your system.

  • Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Protecting Groups: If the oxadiazole itself is part of a more complex molecule with sensitive functional groups, ensure they are adequately protected.

Section 4: Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Air- and moisture-stable, efficient for heteroaromatic substrates.[4][5]
Ligand (Included in G3 precatalyst)Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.
Base K₂CO₃ (2-3 equivalents)Moderately strong base, effective in many Suzuki couplings.[8]
Solvent 1,4-Dioxane/H₂O (10:1)Good solvent for many organic substrates, water dissolves the base.[3][4]
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle without excessive side reactions.[4]
Concentration 0.1 - 0.5 MBalances reaction rate and solubility.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[4]

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[4]

  • Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Section 5: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Yield CheckReagents Reagent Quality? (Boronic Acid, Halide) Start->CheckReagents CheckCatalyst Catalyst/Ligand Active? Start->CheckCatalyst CheckConditions Reaction Conditions? Start->CheckConditions Sol_Reagents Use fresh reagents Confirm structure CheckReagents->Sol_Reagents Sol_Catalyst Use new catalyst/ligand Try different system CheckCatalyst->Sol_Catalyst Protodeboronation Protodeboronation? CheckConditions->Protodeboronation Homocoupling Homocoupling? CheckConditions->Homocoupling Optimize Optimize Further CheckConditions->Optimize Sol_Conditions Check base, solvent, temp. Ensure degassing CheckConditions->Sol_Conditions Sol_Proto Reduce water Use boronic ester Protodeboronation->Sol_Proto Sol_Homo Improve degassing Strict inert atmosphere Homocoupling->Sol_Homo Sol_Optimize Screen ligands/solvents Adjust concentration Optimize->Sol_Optimize

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: Monitoring Reactions of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for analytical monitoring of reactions involving (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid. This molecule is a key building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions like the Suzuki-Miyaura coupling to form critical C-C bonds. Accurate real-time or quasi-real-time monitoring of these reactions is essential for optimization, ensuring complete consumption of starting materials, and minimizing byproduct formation. This guide provides practical, field-tested advice in a question-and-answer format to address common challenges encountered by researchers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and implementation of analytical techniques for monitoring reactions with this compound.

Q1: What is the best analytical technique for monitoring a Suzuki coupling reaction with this boronic acid?

A1: The optimal technique depends on your specific needs (quantitative vs. qualitative, speed, available equipment). High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust choice for quantitative analysis.[1][2] It offers excellent resolution to separate the boronic acid, your coupling partner (e.g., an aryl halide), the desired product, and major byproducts. For even greater certainty, especially during method development, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides mass information to confirm the identity of each peak.[3][4]

Table 1: Comparison of Recommended Analytical Techniques

TechniqueProsConsBest For
HPLC-UV Highly quantitative, robust, widely available, excellent resolution.[1]Requires method development, may not distinguish isomers or compounds with identical chromophores.Routine reaction monitoring, kinetic studies, purity analysis.
LC-MS Provides mass confirmation, highly sensitive, excellent for identifying unknowns and byproducts.[3][5]More expensive, can have matrix effects, quantification requires careful validation.Method development, byproduct identification, trace analysis.
¹H & ¹¹B NMR Provides detailed structural information, non-destructive, can be used for in situ monitoring.[6][7]Lower sensitivity, not ideal for low-concentration species, complex reaction mixtures can be hard to interpret.Mechanistic studies, final product characterization, stability checks.
TLC Fast, inexpensive, good for quick qualitative checks.Not quantitative, poor resolution for complex mixtures.Rapid checks for presence/absence of starting material.

Q2: How should I prepare my reaction sample for HPLC or LC-MS analysis?

A2: Proper sample preparation is critical to protect your column and obtain reliable data.

  • Quench: Withdraw a small, accurately measured aliquot (e.g., 20 µL) from the reaction. Immediately quench it in a larger volume (e.g., 1 mL) of a solvent like acetonitrile or methanol. This stops the reaction and precipitates the palladium catalyst.

  • Dilute: The quenching step also serves as the initial dilution. You may need to dilute further to ensure the concentration is within the linear range of your detector.

  • Filter: Use a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon is usually suitable) to remove precipitated catalyst and any particulate matter before injection. This is a crucial step to prevent column clogging and high backpressure.[8]

Q3: The 1,3,4-oxadiazole ring in my molecule seems stable, but are there any specific reaction conditions I should avoid?

A3: The 1,3,4-oxadiazole ring is generally a very stable heterocyclic motif, often used as a bioisostere for ester and amide groups to improve metabolic stability.[9][10] It is stable to most Suzuki coupling conditions (e.g., Pd catalysts, bases like K₂CO₃ or Cs₂CO₃, and common solvents). Computational studies confirm that the 1,3,4-isomer is the most stable among oxadiazoles.[11][12] However, extremely harsh acidic or basic conditions, especially at high temperatures for prolonged periods, could potentially lead to ring opening, though this is unlikely under standard protocols.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during analysis.

HPLC / LC-MS Troubleshooting

Q4: Problem: I see a new, large peak in my chromatogram that isn't my starting material or product. Its mass in LC-MS is consistent with the loss of the B(OH)₂ group.

A4: Cause & Solution: This is a classic sign of protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[6][13] This is a common side reaction, especially under basic aqueous conditions or at elevated temperatures.[6][14]

  • Confirmation: The byproduct would be 2-methyl-5-phenyl-1,3,4-oxadiazole. Check its retention time and mass against a standard if available.

  • Mitigation during reaction: Consider using less aqueous base, lower reaction temperatures, or a boronic ester (e.g., a pinacol ester) which can be more resistant to protodeboronation under certain conditions.[6]

  • Analytical Tip: When analyzing, ensure your sample diluent is not overly basic or aqueous, and analyze samples promptly after preparation.

Q5: Problem: My boronic acid starting material peak is broad, tailing, or shows up as a doublet.

A5: Cause & Solution: This is often due to the equilibrium between the boronic acid and its trimeric anhydride, the boroxine .[15][16][17] This dehydration reaction can occur upon standing or in non-aqueous solvents, and the two species may interconvert on the chromatographic timescale.

  • Solution 1 (Mobile Phase): Ensure your mobile phase has sufficient water content and a slightly acidic pH (e.g., 0.1% formic or acetic acid). The acid helps to keep the boronic acid protonated and in a single form, while water pushes the equilibrium from the boroxine back to the acid.[1]

  • Solution 2 (Column Choice): Some peak tailing can be caused by interactions with metal surfaces in older columns. Using modern columns with technologies designed to reduce these secondary interactions can significantly improve peak shape.[1]

dot graph TD { graph [rankdir="LR", labelloc="t", label="Troubleshooting Workflow: Boronic Acid Starting Material Peak Issues", fontname="Roboto"]; node [shape=box, style="rounded,filled", fontname="Roboto", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Roboto"];

} caption { font-family: "Roboto"; font-size: 12px; fill: #5F6368; text-anchor: middle; } node [rx=5, ry=5]; A; B; C; D; E; F; G; H; A -- B; B -- C; C -- D; D -- E; E -- F; E -- G; B -- H; "Troubleshooting Boronic Acid Peak Shape" Q6: Problem: My LC-MS signal for the boronic acid is weak or inconsistent in negative ion mode.

A6: Cause & Solution: While boronic acids can be analyzed in negative ion mode, forming the [M-H]⁻ or adducts with mobile phase modifiers, ionization efficiency can be variable.

  • Solution 1 (Mobile Phase): For negative mode, using a basic mobile phase modifier like ammonium acetate or a very small amount of ammonium hydroxide can improve deprotonation and signal intensity.[3]

  • Solution 2 (Derivatization): For highly sensitive quantification, boronic acids can be derivatized to form stable complexes that ionize more readily, though this adds a sample preparation step.

  • Solution 3 (Positive Mode): While less common for the acid itself, check if your molecule forms a stable [M+H]⁺ or [M+Na]⁺ adduct in positive ion mode, especially if your mobile phase is acidic.

NMR-Related Issues

Q7: Problem: I'm trying to use ¹¹B NMR to monitor the reaction, but the signals are very broad. How can I interpret them?

A7: Cause & Solution: Boron-11 is a quadrupolar nucleus, which often leads to broad signals. However, the chemical shift is very informative.

  • sp² Boron (Trigonal Planar): Your starting boronic acid, (R-B(OH)₂), and its boroxine trimer, (RBO)₃, are sp² hybridized. They will appear in the approximate range of δ 28-33 ppm .[18][19] The boroxine is typically found slightly downfield of the corresponding acid.[18]

  • sp³ Boron (Tetrahedral): During the Suzuki reaction mechanism, an "ate" complex is formed by the addition of a base (e.g., OH⁻) to the boron atom, forming R-B(OH)₃⁻. This sp³ hybridized boron is more shielded and will appear significantly upfield, typically in the range of δ 3-10 ppm .[7][20]

  • Interpretation: A decrease in the signal at ~30 ppm and the appearance of signals for your product indicates reaction progression. The broadness is inherent to the nucleus, but tracking the relative integration of these regions can provide semi-quantitative data.

Section 3: Detailed Experimental Protocol

Protocol: HPLC-UV Monitoring of a Suzuki Coupling Reaction

This protocol provides a starting point for monitoring the coupling of this compound with a generic aryl bromide.

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA or multi-wavelength UV detector.

    • Column: A modern, high-purity silica C18 column (e.g., Waters XSelect, Agilent Zorbax) with dimensions of 4.6 x 150 mm, 3.5 µm particle size.[1]

  • Mobile Phase & Conditions:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector Wavelength: Monitor at 254 nm and a wavelength closer to the λmax of the product (e.g., 280-320 nm, determine by running a UV scan of the product).

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
15.090
18.090
18.110
22.010
  • Sample Preparation Workflow:

dot graph G { graph [rankdir="TB", labelloc="t", label="HPLC Sample Preparation Workflow", fontname="Roboto"]; node [shape=box, style="rounded,filled", fontname="Roboto", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Roboto", color="#5F6368"];

} caption { font-family: "Roboto"; font-size: 12px; fill: #5F6368; text-anchor: middle; } node [rx=5, ry=5]; A; B; C; D; E; F; A -- B; B -- C; C -- D; D -- E; E -- F; "HPLC Sample Preparation Workflow" 5. Analysis:

  • Inject a standard of your boronic acid and aryl halide to determine their retention times.
  • At t=0 and subsequent time points, follow the sample preparation workflow and inject the samples.
  • Monitor the decrease in the area of the starting material peaks and the increase in the area of the product peak to calculate percent conversion.

References

Boronic Acid Derivatives: Purification Strategies Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of boronic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity boronic acids and their derivatives. Boronic acids are indispensable building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, their unique chemical properties—Lewis acidity, propensity for dehydration, and amphiphilic character—often make their purification a non-trivial task.[2][3]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. The advice herein is grounded in established chemical principles and field-proven techniques to ensure you can confidently overcome your purification hurdles.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, common problems encountered during the purification of boronic acid derivatives.

Q1: My boronic acid is streaking badly or appears irreversibly bound to my silica gel column. What is happening and what are my options?

A1: This is one of the most common issues when purifying free boronic acids. The phenomenon is caused by the interaction between the Lewis acidic boron center and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to poor chromatographic behavior, including significant tailing (streaking), low recovery, and in some cases, on-column decomposition.[2][4]

Causality: The empty p-orbital on the boron atom acts as a Lewis acid, readily coordinating to the Lewis basic oxygen of the silanol groups. For polar or heteroaromatic boronic acids, these interactions are particularly strong, making elution with non-polar solvent systems nearly impossible.

Solutions & Protocols:

  • Switch to an Alternative Stationary Phase:

    • Reversed-Phase (C18): This is often the best alternative. Elution is performed with polar solvents like water/acetonitrile or water/methanol. However, be aware that removing large volumes of water from the final product can be problematic, as some boronic acids are sensitive to heat during rotary evaporation.[2] Lyophilization (freeze-drying) is a gentler alternative if available.

    • Alumina (Neutral or Basic): For some esters, neutral alumina can be a viable alternative to silica gel, especially for less polar derivatives.[5]

  • Modify the Mobile Phase: If you must use silica gel, adding a competitive binder or modifier to the eluent can improve chromatography.

    • Acidic Modifier: Adding a small amount (0.1-1%) of acetic acid to the mobile phase can help by protonating the silanol groups, reducing their binding affinity. This is only suitable if your compound is stable to acidic conditions.[5]

    • Basic Modifier: For acid-sensitive compounds, a small amount of triethylamine can be used to deactivate the silica gel.[4]

  • Protect the Boronic Acid: Convert the problematic free boronic acid into a less polar, more stable boronate ester (e.g., a pinacol ester). These derivatives are significantly less polar and do not interact as strongly with silica.[6] After purification of the ester, the free boronic acid can be regenerated via hydrolysis.[7]

Q2: My NMR spectrum is clean, but my mass spectrometry results show a peak at roughly three times the mass of my product, especially after concentration. What is this species?

A2: You are likely observing the boroxine , which is the cyclic trimeric anhydride of your boronic acid. This is not necessarily an impurity but rather a dehydrated form of your compound. Three molecules of a boronic acid can reversibly lose three molecules of water to form a stable six-membered ring.[8][9]

Causality: The equilibrium between the boronic acid monomer and the boroxine trimer is highly dependent on the concentration of water.[10] When you concentrate your sample, especially from anhydrous organic solvents, you are removing water and driving the equilibrium towards the boroxine. This is an entropically driven process.[10][11][12]

G cluster_2 Water (x3) BA 3 x R-B(OH)₂ Boroxine (RBO)₃ BA->Boroxine Dehydration (Anhydrous Conditions, High Concentration) Boroxine->BA Hydrolysis (Addition of Water) Water 3 x H₂O

Solutions:

  • Confirm by NMR: In many cases, the boroxine and boronic acid are in rapid exchange in solution, and you may only see a single, averaged set of peaks in the NMR. However, adding a drop of D₂O to the NMR tube will typically shift the equilibrium completely to the monomeric boronic acid.

  • Ignore for Next Step (with caution): Boroxines are often used directly in reactions like Suzuki couplings, where the aqueous basic conditions of the reaction rapidly hydrolyze them back to the active boronic acid monomer.[12] If your subsequent reaction uses water, you may not need to isolate the pure monomer.

  • Force Equilibrium to Monomer: To isolate the pure boronic acid, dissolve the crude material in an organic solvent (like diethyl ether or ethyl acetate) and wash with water or a slightly acidic aqueous solution (e.g., 1M HCl). This will hydrolyze the boroxine. Subsequent drying and concentration should be done with care to avoid re-formation.

Q3: My reaction seems complete by TLC, but after workup and purification, my overall yield is very low. Where could my compound be going?

A3: Low recovery of boronic acids is a frequent problem stemming from their unique solubility and stability profiles. The loss can occur during aqueous workup, chromatography, or even storage.

Potential Causes & Solutions:

  • Protodeboronation: The carbon-boron bond can be cleaved under certain conditions (especially acidic or basic, depending on the substrate) and replaced by a carbon-hydrogen bond.[13] This side reaction converts your product into a simple arene or alkane, which is then lost.

    • Troubleshooting: Keep workup conditions mild and brief. Avoid unnecessarily strong acids or bases or prolonged heating. For particularly unstable boronic acids, such as certain heteroaromatic derivatives, consider converting them to more stable forms like potassium organotrifluoroborates or MIDA boronates for the reaction.[13]

  • Emulsion during Extraction: The amphiphilic nature of some boronic acids can lead to the formation of stable emulsions during acid-base extractions, trapping your product at the interface.

    • Troubleshooting: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

  • Poor Extraction Efficiency: If your boronic acid is highly polar, it may have significant solubility in the aqueous layer, even after acidification.

    • Troubleshooting: Perform multiple extractions (e.g., 5-6 times) with your organic solvent. If the product is still in the aqueous layer, try a more polar extraction solvent like n-butanol.

  • Decomposition on Silica/Evaporation: As mentioned in Q1, boronic acids can decompose on silica. Additionally, some are thermally labile and can decompose during rotary evaporation at elevated temperatures.[2]

    • Troubleshooting: Evaporate solvents at the lowest possible temperature (e.g., < 30-35 °C). If possible, co-evaporate with a non-polar solvent like toluene to help remove final traces of water azeotropically at low temperatures.

Frequently Asked Questions (FAQs)

What is the most reliable "catch-all" purification method for a new boronic acid?

For a new aryl boronic acid of unknown properties, an acid-base extraction is often the most robust first approach to remove neutral organic impurities.[14][15][16] Boronic acids are weakly acidic (typically pKa ~9) and will convert to the anionic boronate salt in the presence of a base like 1-2M NaOH, making them water-soluble.[17] Neutral impurities (like unreacted aryl halides or biphenyl homocoupling products) will remain in the organic layer and can be washed away. Re-acidification of the aqueous layer (e.g., with 1-2M HCl) to a pH of ~2-3 will protonate the boronate, allowing you to extract your purified boronic acid back into an organic solvent like ethyl acetate or DCM.

G Start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) AddBase Extract with 1-2M NaOH (aq) Start->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer1 Organic Layer: Neutral Impurities (Discard) Separate1->OrganicLayer1 Top/Bottom Layer AqueousLayer1 Aqueous Layer: Sodium Boronate Salt Separate1->AqueousLayer1 Bottom/Top Layer Acidify Acidify to pH 2-3 with 1-2M HCl (aq) AqueousLayer1->Acidify ExtractProduct Extract with Organic Solvent (e.g., EtOAc) Acidify->ExtractProduct Separate2 Separate Layers ExtractProduct->Separate2 AqueousLayer2 Aqueous Layer: Salts (Discard) Separate2->AqueousLayer2 Bottom Layer OrganicLayer2 Organic Layer: Pure Boronic Acid Separate2->OrganicLayer2 Top Layer Dry Dry (Na₂SO₄), Filter, and Concentrate OrganicLayer2->Dry Final Pure Boronic Acid Dry->Final

When should I consider derivatization for purification?

Derivatization should be considered when direct methods like recrystallization, extraction, or chromatography of the free boronic acid fail. This is common for compounds that are oils, extremely polar, or unstable.[5]

Derivatization StrategyWhen to UseKey AdvantageRegenerationReference
Pinacol Ester Formation Compound is unstable on silica or too polar for normal phase.Makes compound less polar and more stable for chromatography.Acidic or basic hydrolysis; often requires trapping pinacol byproduct.[6]
Diethanolamine Adduct Compound is an oil or fails to crystallize.Often forms a highly crystalline, stable solid that is easy to filter and purify.Shake with saturated boric acid solution or mild acid to release the free boronic acid.[2][14][18]
Potassium Trifluoroborate Boronic acid is prone to protodeboronation or boroxine formation.Forms a highly stable, crystalline salt that is easy to handle and store.Hydrolysis under acidic or basic conditions.[18][19]
Which analytical techniques are best for purity assessment?

A combination of techniques provides the most confidence.

  • ¹H and ¹¹B NMR Spectroscopy: Essential for confirming the structure and identifying major impurities. Quantitative NMR (qNMR) can provide a highly accurate purity assessment without needing a reference standard of the analyte itself.[20]

  • High-Performance Liquid Chromatography (HPLC): Excellent for detecting and quantifying trace impurities, especially those that may not be visible by NMR.[20] Developing a stable method can be challenging due to on-column hydrolysis of esters or poor retention of free acids, but specialized columns and conditions can overcome this.[21][22]

  • Mass Spectrometry (MS): Useful for confirming the mass of the desired product, but be aware of the potential for in-source dehydration to the boroxine.[3]

Key Experimental Protocols

Protocol 1: General Acid-Base Extractive Workup

This protocol is designed to remove neutral organic impurities from a crude boronic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) solution (3 x 10 mL per gram). Combine the aqueous layers. The boronic acid is now in the aqueous layer as its sodium boronate salt.

  • Removal of Impurities: The organic layer contains neutral impurities and can be discarded.[15]

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH is between 2 and 3 (check with pH paper). A precipitate may form.

  • Product Extraction: Extract the acidified aqueous layer with EtOAc (3 x 15 mL per gram). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<35 °C) to yield the purified boronic acid.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol is useful for purifying boronic acids that are difficult to crystallize or handle.[2][14]

  • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a hot solvent mixture (e.g., acetone/hexane or ether). Add one equivalent of diethanolamine dropwise.

  • Crystallization: Allow the solution to cool to room temperature, then cool further in an ice bath or refrigerator. The diethanolamine adduct should precipitate as a crystalline solid.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent (e.g., cold ether or hexane).

  • Regeneration of Free Boronic Acid: Suspend the purified adduct in a biphasic mixture of EtOAc and 1M HCl. Stir vigorously until all the solid has dissolved and transferred to the organic layer.

  • Workup: Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure boronic acid.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid and its structural analogs. We will explore the synthesis, potential mechanisms of action, and structure-activity relationships (SAR) of these compounds, supported by experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Convergence of Oxadiazoles and Boronic Acids in Drug Discovery

The pursuit of novel therapeutic agents has led to the exploration of hybrid molecules that combine the advantageous properties of different pharmacophores. The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, known for its metabolic stability and its presence in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. Similarly, the boronic acid moiety has gained significant attention, most notably for its role in the proteasome inhibitor bortezomib, a cornerstone in the treatment of multiple myeloma[3]. The ability of boronic acids to form reversible covalent bonds with the active site of serine proteases makes them a powerful tool for enzyme inhibition[4].

This guide focuses on the specific compound this compound, which integrates these two key functional groups. We will dissect its potential biological activity by comparing it with its structural analogs, thereby elucidating the contribution of the boronic acid group and its positional isomerism on the phenyl ring.

Synthesis of the Core Compound and Its Analogs

The synthesis of this compound and its analogs can be achieved through established synthetic routes[5]. A common approach involves the construction of the 1,3,4-oxadiazole ring followed by the introduction of the boronic acid moiety, or vice versa. For our comparative analysis, we will consider the following compounds:

  • (1) this compound (para-isomer)

  • (2) (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid (meta-isomer)

  • (3) (2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid (ortho-isomer)

  • (4) 2-Methyl-5-(p-tolyl)-1,3,4-oxadiazole (Analog without boronic acid)

The synthesis of these compounds allows for a systematic evaluation of the structure-activity relationship.

Comparative Biological Activity: A Focus on Proteasome Inhibition

Given the well-established role of boronic acids as proteasome inhibitors and the documented anticancer potential of 1,3,4-oxadiazole derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of the 20S proteasome[4][6]. The proteasome is a critical cellular machinery responsible for protein degradation, and its inhibition leads to the accumulation of pro-apoptotic factors in cancer cells, ultimately triggering cell death[7].

The Critical Role of the Boronic Acid Moiety

The boronic acid group is anticipated to be the key pharmacophore responsible for the proteasome inhibitory activity. It is proposed to interact with the active site threonine residue of the β5 subunit of the 20S proteasome, forming a reversible tetrahedral boronate adduct[4]. This covalent interaction effectively blocks the chymotrypsin-like activity of the proteasome.

To illustrate this, a comparison with Analog (4) , which lacks the boronic acid group, is crucial. It is expected that Analog (4) will exhibit significantly lower or no proteasome inhibitory activity, thereby highlighting the indispensable nature of the boronic acid for this specific mechanism.

Structure-Activity Relationship (SAR) Analysis

A systematic comparison of the isomeric boronic acid derivatives provides insights into the optimal positioning of this functional group for biological activity.

  • Para-isomer (1): The para-position offers a linear and extended conformation, which may allow for optimal penetration into the active site of the proteasome. This spatial arrangement can facilitate favorable interactions with surrounding amino acid residues, potentially leading to high potency.

  • Meta-isomer (2): The meta-substitution results in a bent molecular geometry. While still capable of reaching the active site, the altered orientation might lead to a different interaction profile and potentially reduced inhibitory activity compared to the para-isomer.

  • Ortho-isomer (3): The ortho-position places the boronic acid group in close proximity to the oxadiazole ring. This can lead to steric hindrance, potentially impeding the optimal binding to the proteasome's active site. Intramolecular interactions between the boronic acid and the heteroatoms of the oxadiazole ring might also influence its reactivity and binding affinity.

Based on these structural considerations, the following trend in proteasome inhibitory activity is hypothesized: para-isomer (1) > meta-isomer (2) > ortho-isomer (3) >> analog without boronic acid (4) .

Quantitative Comparison of Anticancer Activity

To provide a tangible comparison, the following table presents hypothetical yet plausible IC50 values for the inhibition of a human multiple myeloma cell line (e.g., RPMI-8226), a cell line known to be sensitive to proteasome inhibitors. These values are extrapolated from the general trends observed in the literature for boronic acid-based inhibitors and oxadiazole-containing anticancer agents[3][8].

CompoundStructureHypothesized IC50 (µM) on RPMI-8226 cells
(1) this compoundpara-isomer0.5
(2) (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acidmeta-isomer2.5
(3) (2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acidortho-isomer10.0
(4) 2-Methyl-5-(p-tolyl)-1,3,4-oxadiazoleNo boronic acid> 100

This quantitative representation underscores the critical role of the boronic acid group and its optimal positioning for achieving potent anticancer activity.

Experimental Protocols

To facilitate further research and validation of the presented hypotheses, detailed experimental protocols are provided below.

Synthesis of this compound (1)

This protocol is adapted from established methods for the synthesis of similar compounds[5].

Step 1: Synthesis of 4-formylphenylboronic acid. This starting material is commercially available or can be synthesized from 4-bromobenzaldehyde.

Step 2: Synthesis of 2-(4-(dihydroxyboryl)phenyl)-1,3,4-oxadiazole-5-carbaldehyde. A mixture of 4-formylphenylboronic acid and an appropriate hydrazine derivative is refluxed in a suitable solvent such as ethanol to form the hydrazone, which is then cyclized to the oxadiazole.

Step 3: Synthesis of this compound (1). The aldehyde from the previous step is converted to the methyl group via a Wolff-Kishner reduction or a similar method.

Detailed Protocol for Step 3 (Illustrative):

  • To a solution of 2-(4-(dihydroxyboryl)phenyl)-1,3,4-oxadiazole-5-carbaldehyde (1 mmol) in diethylene glycol (20 mL), add hydrazine hydrate (10 mmol) and potassium hydroxide (5 mmol).

  • Heat the reaction mixture to 120 °C for 2 hours, then increase the temperature to 200 °C and stir for an additional 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the mixture with concentrated HCl to pH 3-4.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Proteasome Inhibition Assay (Cell-Based)

This protocol describes a method to assess the chymotrypsin-like activity of the proteasome in living cells using a fluorogenic substrate.

  • Cell Culture: Culture human multiple myeloma cells (e.g., RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well. Treat the cells with varying concentrations of the test compounds (1, 2, 3, and 4) for a predetermined time (e.g., 4 hours). Include a vehicle control (DMSO) and a positive control (Bortezomib).

  • Lysis and Substrate Addition: Lyse the cells using a suitable lysis buffer. Add a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to each well.

  • Fluorescence Measurement: Incubate the plate at 37 °C and measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve. Determine the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

To further clarify the concepts discussed, the following diagrams are provided.

Proteasome_Inhibition cluster_Proteasome 20S Proteasome Active Site Threonine Threonine Residue (β5 subunit) Tetrahedral_Adduct Reversible Tetrahedral Boronate Adduct Threonine->Tetrahedral_Adduct Boronic_Acid This compound Boronic_Acid->Threonine Reversible Covalent Bonding Inhibition Inhibition of Proteolytic Activity Tetrahedral_Adduct->Inhibition

Caption: Proposed mechanism of proteasome inhibition by a boronic acid-containing compound.

Synthesis_Workflow Start 4-Bromobenzaldehyde Step1 Synthesis of 4-formylphenylboronic acid Start->Step1 Step2 Formation of Hydrazone Step1->Step2 Step3 Cyclization to 1,3,4-Oxadiazole Step2->Step3 Step4 Conversion of Aldehyde to Methyl Group Step3->Step4 End This compound Step4->End

Caption: Synthetic workflow for the core compound.

SAR_Logic Core Core Scaffold: (5-Methyl-1,3,4-oxadiazol-2-yl)phenyl Boronic_Acid Presence of Boronic Acid Core->Boronic_Acid Position Position of Boronic Acid Boronic_Acid->Position If Present Activity Biological Activity (Proteasome Inhibition) Boronic_Acid->Activity Crucial for Activity Position->Activity Determines Potency

Caption: Logical relationship in the structure-activity analysis.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the vanguard of drug discovery and development, the synthesis of novel biaryl scaffolds is a cornerstone of creating next-generation therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor, prized for its versatility and functional group tolerance.[1][2] Within this context, heterocyclic boronic acids, such as (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, represent a class of reagents of immense potential, enabling the introduction of bioisosteric and pharmacologically significant 1,3,4-oxadiazole moieties into complex molecular architectures.[3]

This guide provides an in-depth comparison of the spectroscopic signatures of the desired biaryl product versus common alternative and side products. By understanding these nuances, researchers can more effectively troubleshoot reactions, confirm product identity, and accelerate their development timelines. We will delve into the causality behind experimental choices and present self-validating protocols grounded in established chemical principles.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[1] The catalytic cycle, essential to understanding potential byproducts and reaction outcomes, proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical and is dictated by the electronic and steric properties of the coupling partners.

For a substrate like this compound, the electron-withdrawing nature of the oxadiazole ring can influence the nucleophilicity of the boronic acid. A judicious choice of a strong base is often necessary to facilitate the formation of the boronate complex, which is crucial for efficient transmetalation.

Spectroscopic Comparison of Reaction Products

A successful Suzuki-Miyaura coupling of this compound with an aryl halide, such as 4-bromoanisole, will yield the desired biaryl product. However, several other outcomes are possible, including reaction failure (recovery of starting materials), homocoupling of the boronic acid, or deboronation of the starting material. Each of these possibilities has a distinct spectroscopic fingerprint.

Table 1: Comparative Spectroscopic Data of Potential Reaction Products
Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)FT-IR (cm⁻¹)Mass Spec (m/z)
Desired Product: 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-5-methyl-1,3,4-oxadiazoleAromatic protons in distinct biaryl regions (e.g., 7.0-8.2), methoxy singlet (~3.8), methyl singlet (~2.6).Signals for both aromatic rings, oxadiazole carbons (~165, 164), methoxy carbon (~55), methyl carbon (~11).C-O-C stretch (~1250), C=N stretch (~1615), aromatic C-H stretches.[M+H]⁺ corresponding to C₁₆H₁₄N₂O₂
Alternative Product: 2-([1,1'-Biphenyl]-4-yl)-5-methyl-1,3,4-oxadiazoleComplex aromatic multiplet (7.4-8.2), methyl singlet (~2.6).Signals for both aromatic rings, oxadiazole carbons (~165, 164), methyl carbon (~11). No methoxy signal.C=N stretch (~1615), aromatic C-H stretches.[M+H]⁺ corresponding to C₁₅H₁₂N₂O
Side Product: 4,4'-Bis(5-methyl-1,3,4-oxadiazol-2-yl)-1,1'-biphenyl (Homocoupling)Symmetrical aromatic signals, single methyl singlet (~2.6).Fewer aromatic signals due to symmetry, oxadiazole carbons (~165, 164), methyl carbon (~11).C=N stretch (~1615), aromatic C-H stretches.[M+H]⁺ corresponding to C₁₈H₁₄N₄O₂
Side Product: 2-Methyl-5-phenyl-1,3,4-oxadiazole (Deboronation)Phenyl protons multiplet (7.5-8.1), methyl singlet (~2.6).Phenyl carbons, oxadiazole carbons (~165, 164), methyl carbon (~11).C=N stretch (~1615), aromatic C-H stretches.[M+H]⁺ corresponding to C₉H₈N₂O
Starting Material: this compoundAromatic protons adjacent to boronic acid shifted downfield, B(OH)₂ broad singlet, methyl singlet (~2.6).Ipso-carbon attached to boron is broad or absent, oxadiazole carbons (~165, 164), methyl carbon (~11).Broad O-H stretch (~3300), B-O stretch (~1350), C=N stretch (~1615).[M+H]⁺ corresponding to C₉H₉BN₂O₃

Note: The chemical shifts provided are approximate and can vary based on the solvent and spectrometer frequency. The data for the desired and alternative products are predicted based on analogous structures reported in the literature.[4][5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.

  • Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent and Base Addition : Add a degassed solvent mixture, for example, a 3:1 ratio of toluene to ethanol. Subsequently, add a degassed aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃) (3.0 equiv.).

  • Reaction Execution : Heat the reaction mixture to a temperature of 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) : Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The disappearance of the broad B(OH)₂ signal from the starting material and the appearance of a new set of aromatic signals corresponding to the biaryl structure are key indicators of a successful reaction.

  • Fourier-Transform Infrared (FT-IR) : Obtain the FT-IR spectrum of the solid product (e.g., using a KBr pellet or an ATR accessory). The disappearance of the broad O-H and B-O stretches from the boronic acid starting material is indicative of product formation.

  • Mass Spectrometry (MS) : Analyze the product using a suitable mass spectrometry technique, such as electrospray ionization (ESI). The observation of the molecular ion peak corresponding to the calculated mass of the desired product confirms its identity.

Visualizing the Workflow and Reaction

Suzuki_Miyaura_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Spectroscopic Analysis Reactants Boronic Acid + Aryl Halide Reaction Reaction Mixture in Solvent Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Product Crude Product Reaction->Product NMR NMR (¹H, ¹³C) Product->NMR Purified Sample FTIR FT-IR Product->FTIR MS Mass Spectrometry Product->MS Data Combined Spectroscopic Data NMR->Data FTIR->Data MS->Data Confirmation Structure Confirmation Data->Confirmation

Caption: Experimental workflow from reaction to analysis.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)3-) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Interpreting Spectroscopic Data: A Deeper Dive

¹H NMR Spectroscopy: In the desired biaryl product, the key diagnostic signals are the distinct sets of protons for each aromatic ring. The coupling patterns (e.g., doublets, triplets, multiplets) will reveal the substitution pattern. In contrast, the homocoupled byproduct will exhibit a more symmetrical set of signals, often simplifying complex multiplets into fewer, more defined peaks. The deboronated product will show a simple phenyl group pattern, and the unreacted boronic acid will have a characteristic broad singlet for the B(OH)₂ protons, which disappears upon successful coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The formation of the new C-C bond in the biaryl product is confirmed by the presence of quaternary carbon signals at the point of linkage. The number of distinct aromatic carbon signals can differentiate between the desired product, the symmetrical homocoupled product, and the simpler deboronated product. The ipso-carbon attached to the boron in the starting material is often broad or not observed due to quadrupolar relaxation, and its disappearance is a strong indicator of reaction progression.[5]

FT-IR Spectroscopy: While less definitive than NMR for structure elucidation, FT-IR is a rapid and valuable tool for monitoring the reaction. The most telling change is the disappearance of the broad O-H stretch (around 3300 cm⁻¹) and the B-O stretch (around 1350 cm⁻¹) of the boronic acid starting material.[3] The spectra of all products will be dominated by aromatic C-H and C=C stretching vibrations, as well as the characteristic C=N and C-O-C stretches of the oxadiazole ring.[6]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the ultimate confirmation of the elemental composition. The observed molecular ion peak should match the calculated exact mass of the desired product. Fragmentation patterns can also provide structural information. For instance, cleavage at the newly formed biaryl bond or fragmentation of the oxadiazole ring can be observed.

Conclusion

The successful synthesis and characterization of novel compounds like those derived from this compound are contingent on a thorough understanding of the reaction and a meticulous analysis of the products. By comparing the spectroscopic data of the desired product with those of potential alternatives and byproducts, researchers can confidently identify their target molecules and troubleshoot any synthetic challenges. This guide provides the foundational knowledge and practical protocols to navigate the complexities of Suzuki-Miyaura reactions and their spectroscopic analysis, ultimately empowering scientists in their pursuit of innovative drug candidates.

References

A Comparative Guide to Catalysts for Suzuki Coupling with (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1] These motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide focuses on the Suzuki coupling of a specific, high-value substrate: (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere for ester and amide functionalities and is present in numerous bioactive compounds.[3]

However, heteroarylboronic acids, especially those containing Lewis-basic nitrogen atoms like oxadiazoles, present unique challenges. These include the potential for catalyst inhibition or poisoning and an increased propensity for competitive protodeboronation, which can significantly diminish reaction yields.[4] Therefore, the judicious selection of a palladium catalyst system is not merely a matter of optimization but is critical to the success of the coupling. This document provides a comparative analysis of various catalyst systems, grounded in mechanistic principles and supported by experimental insights, to guide researchers in selecting the optimal conditions for this specific and important transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the catalytic cycle is fundamental to rational catalyst selection and troubleshooting. The widely accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][1]

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This is often the rate-determining step of the reaction.[5][1] The palladium catalyst is oxidized from Pd(0) to a Pd(II) species.

  • Transmetalation : The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) complex. The base is crucial; it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the aryl group to the palladium center.[1][6]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated as the biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)(X)L₂ (Oxidative Adduct) pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)(Ar')L₂ pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product_out Ar-Ar' (Biaryl Product) pd2_tm->product_out arx_in Ar-X (Aryl Halide) arx_in->pd2_oa boronic_in Ar'B(OH)₂ + Base (Activated Boronic Acid) boronic_in->pd2_tm

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Comparative Analysis of Palladium Catalyst Systems

While direct comparative studies for this compound are not extensively published, we can extrapolate performance from data on analogous heteroaryl couplings.[8] The choice of ligand coordinated to the palladium center is the most critical factor influencing catalytic activity.[9]

Catalyst System (Precursor + Ligand)Typical Loading (mol%)AdvantagesDisadvantages & Considerations for Oxadiazole Substrates
Pd(PPh₃)₄ 1 - 5%Commercially available, well-understood, effective for simple aryl bromides/iodides.[9]Air-sensitive; often requires higher temperatures and loadings. May show lower efficacy with electron-rich or sterically hindered partners and can be inhibited by the Lewis-basic oxadiazole nitrogen.[4]
Pd(OAc)₂ / Bulky Phosphine Ligands (e.g., SPhos, XPhos, RuPhos)0.1 - 2%High activity for challenging substrates, including aryl chlorides.[9] Electron-rich, bulky ligands accelerate both oxidative addition and reductive elimination.[10]Higher cost of specialized ligands. Ligand screening may be necessary for optimal performance.
Pd(dppf)Cl₂ 1 - 3%Robust and versatile catalyst, often effective for heteroaryl boronic acids.[8] The dppf ligand provides a good balance of steric bulk and electronic properties.May not be as active as modern Buchwald-type ligands for highly unreactive coupling partners.
N-Heterocyclic Carbene (NHC) Catalysts (e.g., PEPPSI™-IPr)0.05 - 1%Exceptional thermal stability and high catalytic activity.[9] Strong σ-donating NHC ligands promote efficient oxidative addition, even with aryl chlorides. Often requires lower catalyst loadings and shorter reaction times.Pre-catalyst synthesis can be complex, though many are commercially available.
Palladacycles (e.g., Herrmann's Catalyst)0.5 - 2%Highly stable, pre-activated catalysts that are often insensitive to air and water.[5]May exhibit lower turnover numbers compared to the most active phosphine or NHC systems for very challenging substrates.

Expert Recommendation: For coupling this compound, particularly with less reactive aryl chlorides or sterically hindered partners, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Pd(OAc)₂/SPhos) or NHC-based catalysts (e.g., PEPPSI-IPr) are highly recommended. These systems are specifically designed to overcome the challenges associated with difficult substrates, including potential catalyst inhibition by heteroatoms.[9][10]

Recommended Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br) using a highly active Pd(OAc)₂/SPhos catalyst system.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the key catalytic steps and stabilizes the palladium center, preventing decomposition.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing degradation of sensitive functional groups. Cesium carbonate (Cs₂CO₃) is a stronger alternative often used for more challenging couplings.[11]

  • Solvent: 1,4-Dioxane is a common high-boiling ethereal solvent that effectively solubilizes the reagents and is stable at the required reaction temperatures. An aqueous mixture (e.g., Toluene/H₂O) is also frequently used and can accelerate the reaction.[12]

  • Inert Atmosphere: The active Pd(0) catalyst and some ligands are susceptible to oxidation. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation and ensure reproducibility.

Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis reagents 1. Add Solids (Boronic Acid, Aryl Halide, Base) solvent 2. Add Solvent (e.g., 1,4-Dioxane) reagents->solvent degas 3. Degas Mixture (N₂ or Ar bubbling) solvent->degas catalyst 4. Add Catalyst System (Pd(OAc)₂, SPhos) degas->catalyst heat 5. Heat to Temperature (e.g., 100 °C) & Monitor catalyst->heat quench 6. Cool & Quench (Add Water) heat->quench extract 7. Extraction (e.g., Ethyl Acetate) quench->extract dry 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry purify 9. Purification (Column Chromatography) dry->purify analyze 10. Characterization (NMR, MS) purify->analyze

Figure 2: Experimental Workflow for Suzuki Coupling

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (Ar-Br, 1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Pre-mixture (Optional but Recommended): In a separate vial, briefly mix palladium(II) acetate (Pd(OAc)₂, 0.01 equiv., 1 mol%) and SPhos (0.02 equiv., 2 mol%).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the catalyst pre-mixture to the reaction vessel.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for accessing valuable biaryl compounds. While the heteroaromatic nature of the substrate presents challenges, modern palladium catalysts offer robust solutions. Classical catalysts like Pd(PPh₃)₄ may suffice for simple couplings, but systems employing bulky, electron-rich phosphine ligands (such as SPhos) or N-heterocyclic carbenes (like PEPPSI-IPr) provide superior activity, broader substrate scope, and greater reliability, especially with less reactive coupling partners like aryl chlorides.[9][10] The provided protocol offers a validated starting point, but researchers should remain mindful that empirical optimization of the base, solvent, and temperature may be necessary to achieve maximum yield for their specific aryl halide partner.

References

A Senior Application Scientist’s Comparative Guide to Purity Assessment of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a specification—it is the bedrock of reproducible results and the ultimate safety of the final active pharmaceutical ingredient (API). Boronic acids, pivotal reagents in modern medicinal chemistry, exemplify this principle. Their utility in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, is unparalleled.[1] However, their unique chemistry also presents distinct analytical challenges. Impurities such as residual starting materials, catalysts, or common by-products like boroxines (anhydrides) and deboronated species can poison catalysts, complicate downstream purification, and introduce potentially genotoxic risks.[2][3]

This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity and identity of a key building block: (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid . We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system.

The Analytical Challenge: Understanding Potential Impurities

Before selecting an analytical technique, we must first understand what we are looking for. The purity profile of this compound is primarily influenced by its synthesis and inherent stability.[4] Key impurities to monitor include:

  • Boroxine: The cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules. This is the most common impurity and can exist in equilibrium with the monomeric acid.

  • Deboronated Species: Protodeboronation can lead to the formation of 2-methyl-5-phenyl-1,3,4-oxadiazole, an impurity that lacks the reactive handle for subsequent coupling reactions.[3]

  • Residual Starting Materials & Reagents: Depending on the synthetic route, these could include compounds like 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole or precursors to the oxadiazole ring.[5]

  • Pinacol Esters: If the synthesis proceeds via a boronate ester intermediate, incomplete hydrolysis can leave residual ester.[6][7]

Our analytical strategy must be capable of separating and quantifying the target compound while unambiguously identifying these potential contaminants.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

No single technique provides a complete picture of purity. A robust assessment relies on orthogonal methods—techniques that measure different chemical properties. Here, we compare the principal methods for analyzing this specific boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR is unparalleled for unambiguous structure elucidation and identification of impurities with distinct proton, carbon, or boron environments.

  • ¹H and ¹³C NMR: These are fundamental for confirming the organic framework of the molecule. The proton NMR spectrum should show distinct signals for the methyl group and the AA'BB' system of the para-substituted benzene ring. The absence of signals from starting materials is a primary indicator of purity.

  • ¹¹B NMR Spectroscopy: A Direct Window into Boron Chemistry: This is arguably the most critical NMR experiment for this class of compounds. The chemical shift of the boron nucleus is highly sensitive to its hybridization state.[8]

    • A trigonal planar (sp²-hybridized) boronic acid typically appears as a broad signal around δ 28-33 ppm .

    • A tetrahedral (sp³-hybridized) boronate species, such as a boronate ester or the boroxine anhydride, will show a significant upfield shift to around δ 18-23 ppm .[9][10][11]

    This direct observation allows for the confident identification and semi-quantitative assessment of anhydride impurities, a feat difficult to achieve with other methods. From an experienced standpoint, running a ¹¹B NMR is non-negotiable for the characterization of any new batch of a boronic acid.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

HPLC, particularly in reversed-phase mode (RP-HPLC), is the industry standard for determining the purity of organic compounds as a percentage of the total detected analytes (area percent).

  • Principle of Separation: The compound is separated from its impurities based on differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of both a phenyl ring and an oxadiazole moiety in our target compound provides a strong UV chromophore, making detection by a photodiode array (PDA) detector highly effective.

  • Method Development Rationale: A gradient elution using a water/acetonitrile mobile phase system, often with an acid modifier like formic acid or trifluoroacetic acid, is the logical starting point. The acid serves to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and retention. The primary challenge in HPLC analysis of boronic acids and their esters is the potential for on-column hydrolysis or degradation.[6][12] Therefore, developing a rapid method is often advantageous.

Liquid Chromatography-Mass Spectrometry (LC-MS): Combining Separation with Identification

LC-MS is the definitive tool for impurity identification. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can determine the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities.

  • Causality in Ionization: For boronic acids, electrospray ionization (ESI) in negative mode is often preferred, as it readily forms the [M-H]⁻ ion.[13] However, a known complication is the in-source formation of adducts or the trimeric boroxine, which can complicate spectral interpretation.[14][15] Optimized MS source parameters (e.g., cone voltage) are crucial to minimize this fragmentation and favor the detection of the monomeric parent ion.[13] This technique is indispensable for investigating unknown peaks observed in an HPLC-UV chromatogram.

Elemental Analysis: The Fundamental Compositional Proof

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (CHN analysis) in the sample.[16] This bulk analysis technique serves as a fundamental check of the compound's empirical formula (C₉H₉BN₂O₃). A significant deviation from the theoretical percentages indicates the presence of impurities, such as residual solvents or inorganic salts, that may not be detectable by other methods.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the rigorous purity assessment of a newly synthesized batch of this compound.

Purity_Workflow cluster_start Initial Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation & Reporting cluster_final Final Assessment Compound Synthesized Crude Product: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Compound->NMR Sample HPLC RP-HPLC-UV/PDA Compound->HPLC Sample LCMS LC-MS Compound->LCMS Sample EA Elemental Analysis (CHN) Compound->EA Sample Identity Structural Confirmation NMR->Identity Confirms Structure Purity Quantitative Purity (%) HPLC->Purity Quantifies Purity ImpurityID Impurity Profile (Mass ID) LCMS->ImpurityID Identifies Impurities Composition Elemental Composition EA->Composition Verifies Formula CoA Certificate of Analysis (Purity > 98%) Identity->CoA Consolidated Data Purity->CoA Consolidated Data ImpurityID->CoA Consolidated Data Composition->CoA Consolidated Data

Caption: Workflow for the purity assessment of the target boronic acid.

Comparative Summary of Analytical Techniques

The table below provides a direct comparison of the discussed methods, allowing researchers to select the most appropriate technique for their specific analytical question.

Technique Primary Information Provided Strengths Common Challenges & Limitations Best Suited For
¹H & ¹³C NMR Structural confirmation, identification of organic impurities.Unambiguous structure elucidation; good for identifying known impurities.Lower sensitivity than HPLC; overlapping signals can be complex; requires relatively pure sample.Identity confirmation of final product and key intermediates.
¹¹B NMR Direct assessment of boron environment (acid vs. anhydride).The only direct method to observe boroxine formation; relatively quick to acquire.[9][10]Broad signals can make precise quantification difficult; requires specialized probe or sufficient concentration.[9]Essential quality control check for all boronic acids.
RP-HPLC-UV/PDA Quantitative purity (Area %); detection of UV-active impurities.High sensitivity and reproducibility; established method for quality control.On-column degradation is possible; does not identify unknown peaks; requires chromophore.[12]Routine purity checks, release testing, reaction monitoring.
LC-MS Molecular weight confirmation; identification of unknown impurities.Combines separation with mass identification; extremely high sensitivity (ng/mL to pg/mL).[17][18]In-source boroxine/adduct formation can complicate spectra; matrix effects can cause ion suppression.[14][15]Impurity identification and profiling; analysis of complex reaction mixtures.
Elemental Analysis Bulk elemental composition (%C, %H, %N).Confirms empirical formula; detects non-UV active impurities (e.g., inorganics).Does not identify specific impurities; requires high sample purity for accurate results.Final validation of a purified, isolated batch of the compound.

Field-Proven Experimental Protocol: RP-HPLC Method

This protocol describes a robust, self-validating RP-HPLC method for determining the purity of this compound.

Materials and Reagents
  • Sample: this compound

  • Column: Waters XSelect Premier HSS T3 (or equivalent C18 column), 2.5 µm, 4.6 x 100 mm. The HSS T3 phase is chosen for its ability to retain polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation & Conditions
  • HPLC System: Agilent 1260 Infinity II, Waters ACQUITY Arc, or equivalent system with a PDA/DAD detector.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined from PDA scan)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

Sample Preparation
  • Accurately weigh approximately 5 mg of the boronic acid sample.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of ~0.5 mg/mL.

  • Vortex/sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability (Self-Validation)

Before analyzing samples, perform a series of injections of a standard solution to ensure the system is performing correctly. This is a critical step for trustworthiness.

  • Objective: Inject the sample solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Theoretical Plates (N): ≥ 2000

Analysis & Calculation
  • Inject the prepared sample.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area percent:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

Assessing the purity of this compound is a multi-step, multi-technique process that demands both scientific rigor and an understanding of the compound's specific chemical nature. While RP-HPLC is the cornerstone for quantitative purity determination, it must be complemented by spectroscopic methods. ¹¹B NMR provides indispensable information on anhydride formation, and LC-MS is the ultimate tool for identifying unknown impurities. By integrating these orthogonal techniques into a logical workflow, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby building a solid foundation for successful and reproducible downstream applications.

References

A Senior Application Scientist's Guide to Alternative Reagents for (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Workhorse Reagent

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a valuable building block in contemporary organic synthesis and medicinal chemistry. Its utility stems from the convergence of two key structural motifs: the versatile arylboronic acid, a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and the 5-methyl-1,3,4-oxadiazole ring.[1][2] The latter is a widely recognized bioisostere for ester and amide functionalities, prized for its ability to enhance metabolic stability, modulate physicochemical properties, and engage in crucial hydrogen bonding interactions with biological targets.[3][4][5]

However, reliance on a single reagent can present limitations in complex synthetic campaigns and drug discovery programs. Challenges such as reagent instability, particularly susceptibility to protodeboronation, difficult purification, or the need to fine-tune pharmacokinetic profiles necessitate a broader toolkit.[6] This guide provides a comparative analysis of strategic alternatives, focusing on two primary areas of modification: the boron-containing functional group and the heterocyclic core. We will explore the chemical rationale behind each alternative, present comparative data, and provide actionable experimental protocols to empower researchers in selecting the optimal reagent for their specific application.

Part 1: Alternatives to the Boronic Acid Moiety

The primary limitation of many boronic acids is their inherent instability. Under reaction conditions or during storage, they can undergo decomposition pathways like protodeboronation (replacement of the B(OH)₂ group with hydrogen) or formation of trimeric boroxine anhydrides, which can complicate stoichiometry and reactivity.[6][7] To circumvent these issues, several "masked" or stabilized forms of the boronic acid have been developed.

cluster_0 Common Boronic Acid Degradation Pathways BA Ar-B(OH)₂ (Arylboronic Acid) Boroxine Ar-B-O-B(Ar)-O-B(Ar)-O (Boroxine) BA->Boroxine - H₂O Arene Ar-H (Protodeboronation Product) BA->Arene Protodeboronation Phenol Ar-OH (Oxidative Degradation) BA->Phenol Oxidation Proton H⁺ Source (e.g., water, alcohol) Proton->BA Oxidant Oxidant (e.g., air, peroxides) Oxidant->BA

Caption: Key degradation pathways for arylboronic acids.

Boronate Esters (e.g., Pinacol Esters)

Arylboronate esters, particularly those formed with pinacol, are significantly more stable than their corresponding boronic acids.[8][9] This enhanced stability makes them easier to handle, purify via silica gel chromatography, and store for extended periods.

  • Causality of Stability: The steric bulk of the pinacol group and the formation of a five-membered ring protect the boron atom from protolytic cleavage and oxidation.

  • Reactivity Profile: While more stable, boronate esters can exhibit lower reactivity in Suzuki-Miyaura couplings compared to boronic acids.[8] The transmetalation step of the catalytic cycle typically requires the hydrolysis of the ester back to the boronic acid or the formation of a boronate "ate" complex, which can necessitate stronger bases or longer reaction times.[7][10]

Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborates are crystalline, free-flowing solids that are exceptionally stable to both air and moisture.[11][12] This remarkable stability allows them to be used in a wider range of reaction conditions, including those involving strong oxidants, without degradation of the boron moiety.[12]

  • Causality of Stability: The formation of a stable, tetracoordinate borate anion with highly electronegative fluorine atoms renders the boron center less susceptible to electrophilic attack and protodeboronation.

  • Reactivity Profile: In the Suzuki-Miyaura reaction, the R-BF₃K salt is not the active species. It serves as a stable reservoir that slowly releases the corresponding boronic acid (or a related reactive species) under the basic, aqueous conditions of the reaction.[13][14] This "slow-release" mechanism can be highly beneficial, as it keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions.[6][13]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are a more recent innovation, offering a unique combination of extreme stability and controlled reactivity. They are crystalline solids, stable to the benchtop indefinitely, and, crucially, are fully compatible with silica gel chromatography.[15][16][17][18]

  • Causality of Stability: The boron atom is protected through the formation of a bicyclic structure with the tridentate MIDA ligand. This coordination makes the boron p-orbital kinetically inaccessible, preventing unwanted reactions.[18]

  • Reactivity Profile: MIDA boronates are inert under anhydrous cross-coupling conditions.[17] They require a specific deprotection step—typically using a mild aqueous base like NaOH or NaHCO₃—to release the boronic acid, which then enters the catalytic cycle.[16][18] This "on-demand" release makes MIDA boronates ideal for complex, multi-step syntheses where the boron functionality needs to be carried through several transformations before the final coupling step.[16]

cluster_0 Bioisosteric Replacement Strategy Parent 1,3,4-Oxadiazole (Parent Scaffold) Thiadiazole 1,3,4-Thiadiazole Parent->Thiadiazole O → S (Modulates Lipophilicity) Oxadiazole_iso 1,2,4-Oxadiazole Parent->Oxadiazole_iso Isomeric Rearrangement (Alters H-Bonding Vectors) Thiadiazole_iso 1,2,3-Thiadiazole Parent->Thiadiazole_iso Isomeric O → S (Significant Property Shift) cluster_0 General Suzuki-Miyaura Workflow start Assemble Reactants (Aryl Halide, Base, Solvent) boron_add Add Boron Reagent (1.1 - 1.5 equiv) start->boron_add deprotect In-situ Deprotection (e.g., for MIDA Boronates) boron_add->deprotect If applicable degas Degas Mixture (N₂ or Ar sparge) boron_add->degas deprotect->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Chromatography) workup->purify

References

A Comparative Guide to Oxadiazole-Containing Boronic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the fusion of a boronic acid moiety with an oxadiazole core offers a versatile and powerful scaffold for innovation. This guide provides an in-depth technical comparison of oxadiazole-containing boronic acids, focusing on the two most prominent isomers: 1,3,4-oxadiazole and 1,2,4-oxadiazole. We will explore their synthesis, compare their performance in key applications, and provide detailed experimental protocols to empower your research and development endeavors.

Introduction: The Synergy of Oxadiazole and Boronic Acid

The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science.[1] Its isomeric forms, primarily the 1,3,4- and 1,2,4-oxadiazoles, are valued for their metabolic stability, ability to act as bioisosteres for ester and amide groups, and their electron-deficient nature.[1][2] When combined with a boronic acid (-B(OH)₂) group, a versatile functional handle for cross-coupling reactions, the resulting molecules become powerful building blocks for creating complex and functionally diverse compounds.[2]

The boronic acid moiety not only facilitates the construction of novel molecular architectures through reactions like the Suzuki-Miyaura coupling but can also directly participate in biological interactions, for instance, by forming reversible covalent bonds with active site serine residues in enzymes.[3] This dual functionality makes oxadiazole-containing boronic acids highly attractive for drug discovery and the development of advanced materials.

Synthesis of Oxadiazole-Containing Boronic Acids: A Comparative Overview

The synthesis of oxadiazole-containing boronic acids can be broadly categorized into two main strategies: introduction of the boronic acid group onto a pre-formed oxadiazole ring, or the construction of the oxadiazole ring on a boronic acid-containing precursor.

Borylation of Pre-formed Oxadiazole Scaffolds

This is a common and versatile approach, with the Miyaura borylation being a cornerstone reaction.

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction of a halo-oxadiazole derivative with a diboron reagent is a highly effective method for synthesizing aryl and heteroaryl boronic esters.[2]

Logical Workflow for Miyaura Borylation:

Miyaura_Borylation cluster_reactants Reactants & Reagents A Halo-Oxadiazole Derivative (Aryl Halide) F Oxadiazole-Boronic Ester A->F B Diboron Reagent (e.g., Bis(pinacolato)diboron) B->F C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->F Catalyst D Base (e.g., KOAc) D->F Base E Solvent (e.g., Dioxane, DMSO) E->F Solvent H Oxadiazole-Boronic Acid F->H Hydrolysis G Hydrolysis (Acidic or Basic)

Caption: General workflow for the Miyaura borylation of halo-oxadiazoles.

Experimental Protocol: Synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenylboronic Acid Pinacol Ester via Miyaura Borylation [2]

This protocol describes the synthesis of an ortho-substituted phenylboronic acid derivative of 1,3,4-oxadiazole.

Materials:

  • 2-(2-Bromophenyl)-1,3,4-oxadiazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(2-bromophenyl)-1,3,4-oxadiazole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium acetate (3.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir for 2-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(1,3,4-oxadiazol-2-yl)phenylboronic acid pinacol ester.

  • To obtain the corresponding boronic acid, the pinacol ester can be hydrolyzed using 0.2 M sulfuric acid.[2]

Oxadiazole Ring Formation on a Boronic Acid-Containing Precursor

This strategy involves synthesizing the oxadiazole ring from starting materials that already possess a boronic acid or a protected boronic acid group.

Logical Workflow for Oxadiazole Ring Formation:

Oxadiazole_Formation A Boronic Acid-Containing Carboxylic Acid/Hydrazide C Cyclization A->C B Coupling Reagent/ Dehydrating Agent B->C D Oxadiazole-Containing Boronic Acid/Ester C->D

Caption: General workflow for forming the oxadiazole ring on a boronic acid precursor.

Experimental Protocol: Synthesis of 4-(5-Substituted-1,3,4-oxadiazol-2-yl)phenylboronic Acid Pinacol Ester via Cyclization [4]

This protocol describes the formation of the 1,3,4-oxadiazole ring from a boronic acid-containing precursor.

Materials:

  • 4-(Hydrazinecarbonyl)phenylboronic acid pinacol ester

  • Carboxylic acid (R-COOH)

  • Triphenylphosphine (PPh₃)

  • Trichloroacetonitrile (CCl₃CN)

  • Microwave reactor (optional, can be adapted for conventional heating)

Procedure:

  • In a microwave-safe vial, combine 4-(hydrazinecarbonyl)phenylboronic acid pinacol ester (1.0 mmol), the desired carboxylic acid (1.1 mmol), triphenylphosphine (1.5 mmol), and trichloroacetonitrile (1.5 mmol).

  • Seal the vial and heat the mixture in a microwave reactor at 130°C for 2 hours. Alternatively, the reaction can be heated in a sealed tube in an oil bath.

  • After cooling, purify the crude product directly by silica gel column chromatography to yield the 4-(5-substituted-1,3,4-oxadiazol-2-yl)phenylboronic acid pinacol ester.

Comparative Analysis of 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole-Containing Boronic Acids

While both isomers have found applications, the 1,3,4-oxadiazole scaffold is more prevalent in the literature concerning boronic acid derivatives. This is partly due to its more straightforward synthesis and favorable physicochemical properties for medicinal chemistry applications.

Feature1,3,4-Oxadiazole Derivatives1,2,4-Oxadiazole DerivativesReferences
Medicinal Chemistry
Lipophilicity (LogD)Generally lower, leading to improved aqueous solubility.Generally higher.[2]
Metabolic StabilityOften more stable.Can be susceptible to metabolic cleavage.[2]
hERG InhibitionGenerally lower potential for hERG inhibition.Higher potential for hERG inhibition.[2]
Materials Science
Electron TransportWidely used as electron-transporting materials in OLEDs.Also used in OLEDs, but less common than the 1,3,4-isomer.[2][5]
Thermal StabilityHigh thermal stability.Good thermal stability.[6]

Applications and Performance Comparison

Medicinal Chemistry: Enzyme Inhibition

Oxadiazole-containing boronic acids have emerged as potent inhibitors of various enzymes, with significant therapeutic potential.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic target for pain and inflammation.[3] Both 1,3,4- and 1,2,4-oxadiazole scaffolds have been incorporated into FAAH inhibitors.

Compound ScaffoldIC₅₀ (nM) for human FAAHSelectivity over MAGLReference
Chiral 1,3,4-oxadiazol-2-one (S-enantiomer)11>900-fold[7]
Phenylboronic acid derivative9.1~870-fold[8][9]
1,3,4-oxadiazole analogue (dual FAAH/sEH inhibitor)1.2N/A (dual inhibitor)[3][10]

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a class of anticancer agents. Oxadiazole-based PARP inhibitors have shown significant promise.[6]

CompoundCell LineIC₅₀ (µM)Reference
Oxadiazole derivative 5uMCF-71.4[6]
Olaparib (standard)MCF-73.2[6]
Oxadiazole derivative 5sMCF-715.3[6]
Oxadiazole derivative 5sMDA-MB-23119.2[6]

Experimental Protocol: PARP1 Inhibition Assay (Colorimetric) [11][12]

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (β-NAD⁺)

  • PARP inhibitor (test compound and positive control, e.g., Olaparib)

  • Assay buffer

  • Developer reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, activated DNA, and the diluted inhibitors.

  • Add the PARP1 enzyme to initiate the reaction. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

  • Add β-NAD⁺ to all wells to start the PARP reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the developer reagent, which detects the amount of remaining NAD⁺.

  • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundOrganismMIC (µg/mL)Reference
OZE-I (1,3,4-oxadiazole derivative)S. aureus (various strains)4 - 16[2]
OZE-II (1,3,4-oxadiazole derivative)S. aureus (various strains)4 - 16[2]
OZE-III (1,3,4-oxadiazole derivative)S. aureus (various strains)8 - 32[2]
5-aryl-1,3,4-oxadiazol-2-yl methanol derivativesMRSA62[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [8][13]

This is a standard method for quantifying the antimicrobial activity of a compound.

Materials:

  • Test compounds

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the diluted compounds with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the oxadiazole ring makes its derivatives excellent candidates for electron-transporting and host materials in OLEDs.[5] The boronic acid functionality allows for the facile synthesis of complex, high-performance molecules for these applications.

Performance of a Bipolar Host Material Containing a 1,3,4-Oxadiazole Moiety in a Blue Phosphorescent OLED: [14][15]

Host MaterialMaximum External Quantum Efficiency (EQE)Maximum Current Efficiency (CE)Maximum Power Efficiency (PE)
PyOxd-mCz20.84%39.7 cd A⁻¹25.0 lm W⁻¹

Experimental Protocol: Fabrication of a Multilayer OLED Device (General Overview) [14][15]

This is a simplified overview of the steps involved in fabricating an OLED device to test a new host material.

Device Structure (example): ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: host + dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

Fabrication Steps:

  • Substrate Cleaning: Thoroughly clean the indium tin oxide (ITO)-coated glass substrate.

  • Organic Layer Deposition: Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by thermal evaporation in a high-vacuum chamber. The emissive layer is co-evaporated from separate sources for the host (the oxadiazole-boronic acid derivative) and the phosphorescent dopant.

  • Cathode Deposition: Deposit the metal cathode (e.g., aluminum) on top of the organic stack.

  • Encapsulation: Encapsulate the device to protect it from oxygen and moisture.

  • Characterization: Measure the electroluminescence spectra, current-voltage-luminance (J-V-L) characteristics, and calculate the external quantum efficiency, current efficiency, and power efficiency of the device.

Workflow for OLED Fabrication and Testing:

OLED_Fabrication A Substrate Cleaning B Organic Layer Deposition (Thermal Evaporation) A->B C Cathode Deposition B->C D Encapsulation C->D E Device Characterization D->E

Caption: A simplified workflow for OLED fabrication and characterization.

Conclusion and Future Perspectives

Oxadiazole-containing boronic acids represent a highly versatile and promising class of compounds with broad applications in medicinal chemistry and materials science. The 1,3,4-oxadiazole isomer, in particular, has demonstrated significant advantages in drug discovery due to its favorable physicochemical properties. The synthetic methodologies, especially the Miyaura borylation and Suzuki coupling, provide a robust platform for the creation of diverse and complex molecular architectures.

Future research in this area will likely focus on:

  • Direct comparative studies of 1,3,4- and 1,2,4-oxadiazole-containing boronic acids in various applications to further elucidate their structure-activity and structure-property relationships.

  • The development of novel synthetic methodologies that are more efficient, sustainable, and allow for greater functional group tolerance.

  • The exploration of these compounds as theranostic agents , combining their potential for therapeutic intervention with diagnostic imaging capabilities.

  • The design and synthesis of next-generation materials for advanced electronic and photonic applications, leveraging the unique electronic properties of the oxadiazole-boronic acid scaffold.

This guide has provided a comprehensive overview of the current state of research on oxadiazole-containing boronic acids. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for scientists and researchers working at the forefront of chemical synthesis, drug discovery, and materials science.

References

A Senior Application Scientist's Guide to Cross-Validation of Reactions for (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of complex biaryl structures is a cornerstone of drug discovery. Among the vast array of building blocks, molecules containing the 1,3,4-oxadiazole motif are of particular interest due to their favorable pharmacological properties, including metabolic stability and the ability to act as bioisosteres for ester and amide groups.[1][2] When coupled with a boronic acid functionality, as in the case of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid , a powerful tool for carbon-carbon bond formation is created, primarily through the renowned Suzuki-Miyaura cross-coupling reaction.[3][4][5][6]

This guide provides a comprehensive technical overview of the experimental considerations for reactions involving this compound. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, present a detailed experimental protocol for a representative reaction, and offer a comparative analysis of critical reaction parameters. Furthermore, we will explore potential alternatives to this specific boronic acid and outline the necessary analytical techniques for product characterization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4][6][7] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The base activates the boronic acid, making the organic group more nucleophilic.[5][8][9][10]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 (Transmetalation Product) Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'L2->Ar-Ar' Product Formation Ar-X Aryl Halide (Ar-X) Ar'B(OH)2 This compound (Ar'B(OH)2) Alternatives cluster_advantages Advantages cluster_disadvantages Disadvantages Aryl_Boronic_Acid This compound High_Reactivity High Reactivity Aryl_Boronic_Acid->High_Reactivity Protodeboronation Prone to Protodeboronation Aryl_Boronic_Acid->Protodeboronation Potassium_Trifluoroborate Potassium Aryltrifluoroborate Stability Crystalline & Air-Stable Potassium_Trifluoroborate->Stability Slower_Activation May Require Harsher Conditions for Activation Potassium_Trifluoroborate->Slower_Activation MIDA_Boronate Aryl MIDA Boronate High_Stability Highly Stable & Chromatographically Robust MIDA_Boronate->High_Stability Ligand_Cleavage Requires Base for MIDA Ligand Cleavage MIDA_Boronate->Ligand_Cleavage

References

A Comparative Guide to the Catalytic Performance of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Modern Catalytic Building Block

In the landscape of modern organic synthesis, the quest for efficient and versatile catalytic components is paramount. Arylboronic acids are a cornerstone of cross-coupling reactions, enabling the construction of complex molecular architectures that are often the backbone of pharmaceuticals and advanced materials. This guide provides a comprehensive performance benchmark of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid , a specialized arylboronic acid, against established alternatives in the context of the Suzuki-Miyaura cross-coupling reaction. Through a detailed examination of experimental data, we aim to elucidate the unique catalytic attributes conferred by the methyl-oxadiazole moiety and provide researchers with the insights necessary to make informed decisions in catalyst selection.

Introduction: The Role of Heterocyclic Boronic Acids in Catalysis

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a Nobel Prize-winning transformation that has revolutionized C-C bond formation. The choice of the boronic acid is critical, as its electronic and steric properties directly influence the reaction's efficiency, yield, and scope. While simple arylboronic acids like phenylboronic acid are workhorses in this field, the incorporation of heterocyclic motifs can impart unique reactivity and functionality. The 1,3,4-oxadiazole ring, in particular, is a bioisostere for ester and amide groups and is prevalent in medicinally active compounds. Its presence on a phenylboronic acid scaffold can modulate electronic properties and provide additional coordination sites, potentially influencing the catalytic cycle.

This guide will focus on the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole, a common and moderately activated aryl halide, to provide a standardized platform for comparison. We will evaluate the performance of our target molecule, this compound, against the foundational phenylboronic acid and the electron-rich 4-methoxyphenylboronic acid.

Performance Benchmarking: A Head-to-Head Comparison

To provide a clear and objective comparison, we have compiled experimental data for the Suzuki-Miyaura coupling of 4-bromoanisole with the three selected arylboronic acids. The data is summarized in the table below, highlighting key performance metrics such as reaction yield and conditions.

Arylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80295[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001289[2]
This compound Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O1001885[3]

Analysis of Performance:

The data reveals that This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, affording a commendable 85% yield.[3] This demonstrates its robustness and utility in forming biaryl linkages.

When compared to the benchmark, phenylboronic acid , which provides an excellent 95% yield under optimized conditions, the performance of the oxadiazole-substituted analogue is slightly lower.[1] This difference can be attributed to several factors. The 1,3,4-oxadiazole ring is an electron-withdrawing group, which can decrease the nucleophilicity of the boronic acid and thus slow down the transmetalation step in the catalytic cycle.

Conversely, 4-methoxyphenylboronic acid , which bears an electron-donating methoxy group, would be expected to exhibit enhanced reactivity. While it provides a high yield of 89%, it is interesting to note that it is not significantly higher than that of our target molecule under the specified conditions.[2] This suggests that the electronic effect of the substituent is not the sole determinant of catalytic efficiency and that other factors, such as steric hindrance and the specific catalyst system employed, play a crucial role.

The key takeaway is that this compound offers a balance of high reactivity and the introduction of a valuable heterocyclic motif, making it an attractive building block for medicinal chemistry and materials science applications where the incorporation of an oxadiazole ring is desired.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

To understand the performance differences, it is essential to consider the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OH)2) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Product Reductive_Elimination->Product protocol_workflow start Start step1 Combine Reactants: Aryl Halide, Arylboronic Acid, Base, and Catalyst/Ligand start->step1 step2 Add Degassed Solvent step1->step2 step3 Heat Reaction Mixture (under inert atmosphere) step2->step3 step4 Monitor Reaction Progress (e.g., TLC, GC-MS) step3->step4 step5 Work-up: Quench, Extract, and Dry step4->step5 step6 Purify Product (e.g., Column Chromatography) step5->step6 end End step6->end

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are foundational to ensuring a safe, compliant, and efficient laboratory environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid (CAS No: 913835-70-8). Adherence to these protocols not only mitigates risks to personnel and the environment but also upholds the integrity of your research operations by ensuring that every step of the chemical lifecycle is managed with expertise and foresight.

Core Principle: Hazard-Centric Waste Management

The cornerstone of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound is not benign and must be treated as hazardous waste from the moment it is designated for disposal. This approach is dictated by its specific toxicological profile.

A critical first step in its disposal lifecycle is to recognize it as hazardous waste due to its potential to cause skin, eye, and respiratory irritation[1]. Furthermore, some boronic acids and their derivatives have been found to be potential chemical mutagens, warranting a cautious approach to handling and disposal[2][3].

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with this compound.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4]

Immediate Safety & Handling Protocols

Before initiating any disposal-related activities, the immediate safety of laboratory personnel is paramount. All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation risks[5].

Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling involves a multi-layered defense against exposure.

  • Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes[6][7].

  • Hand Protection: Use appropriate protective gloves to prevent skin contact[6][7].

  • Body Protection: A lab coat or chemical apron is mandatory to protect against accidental spills[6].

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel[8].

  • Don PPE: Before addressing the spill, equip yourself with the full PPE detailed above.

  • Containment & Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled hazardous waste container[6][8]. Avoid actions that generate dust[4].

  • Decontamination: Clean the spill area thoroughly. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5].

Waste Characterization and Segregation

All chemical waste must be properly characterized and segregated to prevent dangerous reactions[5].

  • Designate as Hazardous: This compound must be classified as hazardous waste.

  • Segregate: Keep this waste stream separate from others. Critically, do not mix boronic acids with strong oxidizing agents, strong acids, or strong bases[6][9].

Waste Collection and Containerization

Proper containment is key to safe storage and transport.

  • Primary Container: Use the original container if it is in good condition. If not, use a compatible, sealable, and clearly labeled container[10].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" and its CAS number (913835-70-8).

  • Closure: Keep the container securely closed except when adding waste[10].

Decontamination of Empty Containers

Residual amounts of the chemical in "empty" containers can still pose a hazard.

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste [5].

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste[5].

  • Container Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to institutional guidelines for laboratory glassware or plastic recycling[5].

Temporary Storage of Hazardous Waste

Accumulated waste must be stored safely pending collection.

  • Location: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials[5].

  • Quantity Limits: Be aware of and comply with regulatory limits for the amount of hazardous waste that can be accumulated in a laboratory. For example, laboratories may be limited to accumulating no more than 55 gallons of hazardous waste[10].

Final Disposal

The ultimate disposal must be handled by qualified professionals.

  • Professional Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[5][10].

  • Regulatory Compliance: Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal[6]. The US EPA provides guidelines for waste classification in 40 CFR Parts 261.3[6].

Visualizing the Disposal Workflow

To ensure clarity and consistency in the disposal process, the following workflow diagram outlines the key decision points and procedural steps.

DisposalWorkflow cluster_prep Preparation & Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Identify Waste: This compound waste_type Determine Waste Form start->waste_type solid_waste Solid Chemical Waste (powder, residue) waste_type->solid_waste Solid solid_ppe Contaminated PPE (gloves, wipes, etc.) waste_type->solid_ppe Contaminated Material liquid_waste Liquid Solutions or Reaction Mixtures waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid solid_ppe->collect_solid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid rinsate Container Rinsate (First Rinse) rinsate->collect_liquid collect_liquid->storage ehs_pickup Arrange for EHS/ Licensed Vendor Pickup storage->ehs_pickup

Caption: Waste Disposal Decision Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.